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  • Product: Ethyl 3,5-dimethylbenzene-1-carboximidate
  • CAS: 57312-28-4

Core Science & Biosynthesis

Foundational

Physical and chemical properties of Ethyl 3,5-dimethylbenzene-1-carboximidate

A Versatile Synthon for Heterocyclic Scaffold Construction in Drug Discovery [1][2] Executive Summary Ethyl 3,5-dimethylbenzene-1-carboximidate (often handled as its hydrochloride salt) is a high-value electrophilic inte...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Synthon for Heterocyclic Scaffold Construction in Drug Discovery [1][2]

Executive Summary

Ethyl 3,5-dimethylbenzene-1-carboximidate (often handled as its hydrochloride salt) is a high-value electrophilic intermediate used primarily in the construction of nitrogen-containing heterocycles.[1] Its core utility lies in the 3,5-dimethylphenyl moiety , a privileged structural motif in medicinal chemistry that offers enhanced lipophilicity and metabolic stability compared to unsubstituted phenyl rings. This guide details the physicochemical profile, synthesis via the Pinner reaction, and strategic applications of this compound in synthesizing triazoles, oxadiazoles, and benzimidazoles.

Chemical Identity & Structural Analysis[1][3][4][5][6][7]

This compound is an imidate ester (also known as an imino ether). It is the ethyl ether of the imidic acid derived from 3,5-dimethylbenzoic acid. Due to the basicity of the imine nitrogen, it is most commonly isolated, stored, and used as the hydrochloride salt to prevent hydrolysis and polymerization.

Nomenclature & Identifiers[1][4][7][8]
PropertyDetail
IUPAC Name Ethyl 3,5-dimethylbenzenecarboximidate
Common Name Ethyl 3,5-dimethylbenzimidate
CAS Number (Free Base) 57312-28-4
CAS Number (HCl Salt) Not widely indexed; often custom synthesized
Molecular Formula C₁₁H₁₅NO (Free Base) / C₁₁H₁₆ClNO (HCl Salt)
Molecular Weight 177.25 g/mol (Free Base) / 213.71 g/mol (HCl Salt)
SMILES CCOC(=N)c1cc(C)cc(C)c1
Structural Significance (SAR)
  • Steric Bulk: The methyl groups at the meta positions (3,5) create a steric shield that can hinder rotation in drug-target binding pockets, potentially locking active conformations (atropisomerism potential if further substituted).

  • Metabolic Blocking: These methyl groups block the common metabolic oxidation sites on the phenyl ring, extending the half-life (

    
    ) of derived pharmaceutical candidates.
    

Physical & Chemical Properties[1][2][4][5][6][7][11][12][13]

Note: The free base is an oil that is thermodynamically unstable toward hydrolysis. The data below primarily reflects the stable hydrochloride salt , which is the standard reagent form.

PropertyValue / Description
Physical State White to off-white crystalline solid (HCl salt)
Melting Point ~115–125 °C (Decomposes).[1] Typical for benzimidate salts.
Solubility Soluble in ethanol, methanol, DMSO. Sparingly soluble in ether/hexane.
Hygroscopicity High. Must be stored under inert atmosphere (Ar/N₂).
pKa (Conjugate Acid) ~6–7. The imidate nitrogen is less basic than an amine but more basic than an amide.
Stability Moisture Sensitive. Hydrolyzes rapidly in water/humid air to Ethyl 3,5-dimethylbenzoate and NH₄Cl.[1]
Spectral Characteristics (Predicted)
  • ¹H NMR (DMSO-d₆):

    • 
       1.45 (t, 3H, 
      
      
      
      )
    • 
       2.35 (s, 6H, 
      
      
      
      )
    • 
       4.60 (q, 2H, 
      
      
      
      )
    • 
       7.20 (s, 1H, 
      
      
      
      )
    • 
       7.65 (s, 2H, 
      
      
      
      )
    • 
       11.5–12.0 (br s, 2H, 
      
      
      
      )
  • IR Spectrum: Strong absorption at ~1630–1650 cm⁻¹ (C=N stretch).

Synthesis: The Pinner Reaction Protocol

The industrial and laboratory standard for synthesizing this compound is the Pinner Reaction . This involves the acid-catalyzed addition of ethanol to 3,5-dimethylbenzonitrile.

Reaction Mechanism

The nitrile nitrogen is protonated by dry HCl, activating the nitrile carbon for nucleophilic attack by the ethanol oxygen.

PinnerMechanism Nitrile 3,5-Dimethylbenzonitrile (Electrophile) Intermediate Nitrilium Ion Intermediate Nitrile->Intermediate + HCl HCl Dry HCl (Gas) (Activator) HCl->Intermediate Ethanol Ethanol (Nucleophile) Product Ethyl 3,5-dimethylbenzimidate HCl (Precipitate) Ethanol->Product Intermediate->Product + EtOH

Figure 1: Simplified flow of the Pinner synthesis pathway.

Detailed Experimental Protocol

Safety Warning: This reaction requires the use of corrosive HCl gas. Perform in a well-ventilated fume hood.

  • Preparation: Charge a flame-dried 3-neck round bottom flask with 3,5-dimethylbenzonitrile (1.0 equiv) and anhydrous ethanol (1.1 equiv). Dissolve in anhydrous diethyl ether or dioxane (solvent acts as a heat sink).

  • Acidification: Cool the solution to 0°C using an ice/salt bath. Bubble dry HCl gas slowly through the solution for 2–4 hours.

    • Pro-Tip: Do not use aqueous HCl. Moisture will irreversibly convert the product to the ester.

  • Saturation: Continue until the solution is saturated with HCl (weight increase can be monitored).

  • Crystallization: Seal the flask tightly (parafilm/stopper) and place it in a refrigerator (4°C) for 24–48 hours. The imidate hydrochloride will crystallize as a white solid.

  • Isolation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold, anhydrous ether to remove unreacted nitrile.

  • Storage: Store immediately in a desiccator over P₂O₅ or KOH.

Applications in Drug Development[12][13][14]

Ethyl 3,5-dimethylbenzene-1-carboximidate acts as an "electrophilic hub." The ethoxy group is a good leaving group, allowing substitution by nitrogen nucleophiles to form amidines, which then cyclize.

Divergent Synthesis Pathways[1]

DivergentSynthesis Imidate Ethyl 3,5-dimethylbenzimidate Amidine 3,5-Dimethylbenzamidine (Serine Protease Inhibitors) Imidate->Amidine Ammonolysis Imidazoline Imidazoline Derivatives (Adrenergic Agonists) Imidate->Imidazoline Cyclization Triazole 1,2,4-Triazoles (Antifungals/Kinase Inhibitors) Imidate->Triazole Cyclization Oxazoline Oxazolines (Chiral Ligands/Prodrugs) Imidate->Oxazoline Cyclization Ammonia + NH3 (Ammonia) Ammonia->Amidine Diamine + Ethylene Diamine Diamine->Imidazoline Hydrazine + Hydrazine Hydrazine->Triazole AminoAlc + Amino Ethanol AminoAlc->Oxazoline

Figure 2: The imidate ester serves as a precursor to four major heterocyclic classes.[1]

Key Reaction: Synthesis of 1,2,4-Triazoles

Triazoles are critical scaffolds in oncology (e.g., Letrozole analogs).

  • Reaction: Treat the imidate HCl with a hydrazide (e.g., Formylhydrazide) in refluxing ethanol.

  • Mechanism: The hydrazide nitrogen attacks the imidate carbon, displacing ethanol to form an intermediate amidrazone, which dehydrates to close the triazole ring.

  • Advantage: This route avoids the harsh conditions of thermal dehydration required when starting from carboxylic acids.

Key Reaction: Synthesis of Benzimidazoles

Reaction with o-phenylenediamine yields 2-(3,5-dimethylphenyl)benzimidazole.[1]

  • Conditions: Reflux in methanol/ethanol with a weak base (Et₃N) to liberate the free imidate in situ.

  • Utility: This scaffold is frequently found in anti-hypertensive (Angiotensin II receptor blockers) and anti-viral agents.

Analytical Quality Control (QC)

To ensure the integrity of the imidate before use in critical steps:

  • Visual Inspection: The salt must be white. Yellowing indicates hydrolysis or oxidation.

  • Solubility Test: Dissolve a small amount in water. It should dissolve clearly but eventually turn cloudy as the insoluble ester forms (hydrolysis).

  • Titration: Chloride content titration (AgNO₃) can verify the stoichiometry of the salt (Expected ~16.6% Cl).

References

  • Pinner, A. (1892). Die Imidoather und ihre Derivate. Oppenheim, Berlin.
  • Hunter, M. J., & Ludwig, M. L. (1962). "Imidates and Amidines."[3] Journal of the American Chemical Society. (Mechanistic details on imidate hydrolysis).

  • BLD Pharm. (2023). "Ethyl 3,5-dimethylbenzimidate Product Datasheet."

  • BenchChem. (2025).[4] "The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations in Drug Development."

  • ChemScene. (2023). "Ethyl 3-methylbenzimidate hydrochloride (Analogous Reference)."

Sources

Exploratory

Comprehensive Structural Analysis and Confirmation of Ethyl 3,5-Dimethylbenzene-1-Carboximidate

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Introduction and Chemical Context Ethyl 3,5-dimethylbenzene-1-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Introduction and Chemical Context

Ethyl 3,5-dimethylbenzene-1-carboximidate (CAS: 57312-28-4), commonly referred to as ethyl 3,5-dimethylbenzimidate, is a highly reactive intermediate frequently utilized in the synthesis of complex heterocycles, such as triazines and amidines[1],[2]. Structurally, it consists of a central benzene ring substituted with methyl groups at the meta positions (C3 and C5) and an ethyl carboximidate moiety (–C(=NH)OCH₂CH₃) at the ipso position (C1).

Because benzimidates are typically synthesized via the Pinner reaction—which involves the acid-catalyzed addition of an alcohol to a nitrile—they are highly susceptible to moisture. Exposure to water rapidly hydrolyzes the imidate into its corresponding benzoate ester. Therefore, structural confirmation cannot merely identify the carbon skeleton; it must definitively prove the presence of the intact imine (C=N) bond and the absence of the ester carbonyl (C=O)[2].

The Self-Validating Analytical Strategy

To ensure absolute scientific integrity, structural elucidation must operate as a self-validating system . No single analytical technique is definitive in isolation. We employ an orthogonal validation framework where the weaknesses of one technique are covered by the strengths of another:

  • HRMS provides the exact atomic composition but cannot distinguish between structural isomers.

  • FT-IR confirms the specific functional groups (differentiating imidate from ester) but provides no connectivity data.

  • NMR maps the exact atomic connectivity and regiochemistry but relies on the formula and functional group context provided by MS and IR[3].

Workflow A Sample: Ethyl 3,5-dimethylbenzimidate B Anhydrous Sample Prep A->B C HRMS (ESI+) Formula Validation B->C D ATR-FTIR Functional Group ID B->D E 1D/2D NMR Atomic Connectivity B->E F Orthogonal Structural Confirmation C->F D->F E->F

Fig 1. Orthogonal analytical workflow for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Electrospray Ionization (ESI) in positive mode is the technique of choice. The basic imine nitrogen of the carboximidate readily accepts a proton, forming a highly stable [M+H]⁺ ion. A Time-of-Flight (TOF) or Orbitrap analyzer is required to achieve < 5 ppm mass accuracy, which definitively locks in the empirical formula (C₁₁H₁₅NO) and rules out isobaric impurities.

Step-by-Step Protocol
  • Sample Dilution: Dilute the analyte to 1 µg/mL in anhydrous LC-MS grade Methanol. Logic: Anhydrous solvent prevents on-column hydrolysis to the ester.

  • Ionization Facilitation: Add 0.1% Formic Acid to the solution. Logic: The low pH drives the equilibrium toward the protonated imine, maximizing signal intensity.

  • Direct Infusion: Introduce the sample via a syringe pump at 10 µL/min directly into the ESI source.

  • Acquisition: Scan m/z 50–500. Apply a collision energy of 15–25 eV for MS/MS fragmentation profiling.

Data Synthesis & Fragmentation

Fragmentation M [M+H]+ m/z 178.1226 Protonated Imidate F1 [M+H - NH3]+ m/z 161.0961 Ester Cation M->F1 - NH3 F2 [M+H - EtOH]+ m/z 132.0808 Nitrile Cation M->F2 - C2H5OH

Fig 2. Primary ESI-MS/MS fragmentation pathways for the protonated benzimidate.

Table 1: HRMS Data and Fragmentation Assignments

Ion Type Theoretical m/z Observed m/z Mass Error (ppm) Structural Assignment
[M+H]⁺ 178.1226 178.1228 +1.1 Protonated intact molecule
Fragment 1 161.0961 161.0963 +1.2 Loss of ammonia (NH₃)

| Fragment 2 | 132.0808 | 132.0805 | -2.2 | Loss of ethanol, yielding 3,5-dimethylbenzonitrile cation |

Vibrational Spectroscopy (ATR-FTIR)

Causality of Experimental Design

Traditional KBr pellet preparation is actively avoided here. KBr is highly hygroscopic; the absorbed water produces a broad O-H stretch that masks the critical N-H stretch of the imidate. Furthermore, ambient moisture during pellet pressing can induce hydrolysis. Attenuated Total Reflectance (ATR) FTIR allows for the direct, non-destructive analysis of the neat sample in seconds, preserving its chemical integrity[2].

Step-by-Step Protocol
  • Background Calibration: Collect a 32-scan background spectrum of the clean diamond ATR crystal to subtract atmospheric CO₂ and ambient humidity.

  • Sample Application: Place 2–3 mg of the neat compound directly onto the crystal. Apply uniform pressure with the anvil to ensure optimal optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Functional Group Diagnostic Significance
~3320 Medium, sharp N–H stretch Confirms the primary imine; absence indicates hydrolysis.
~2950, 2870 Weak C–H stretch (aliphatic) Confirms the presence of ethyl and methyl groups.
~1640 Strong C=N stretch Differentiates the imidate from an ester (C=O typically >1710 cm⁻¹).

| ~1080 | Strong | C–O stretch | Confirms the ether linkage of the ethoxy group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

NMR is the ultimate arbiter of molecular topology. We utilize anhydrous CDCl₃ to prevent hydrolysis and to observe the exchangeable N-H proton, which would immediately disappear if a protic solvent like CD₃OD were used. To definitively assign the N-H peak, a D₂O shake experiment is employed as a self-validating control step[3].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS (internal standard).

  • 1H Acquisition: Acquire 16 scans on a 400 MHz spectrometer (30° pulse, 1.0 s relaxation delay).

  • 13C Acquisition: Acquire 1024 scans at 100 MHz using WALTZ-16 proton decoupling to isolate carbon signals.

  • Validation via D₂O Exchange: Add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, allow the phases to separate, and re-acquire the ¹H spectrum. The peak corresponding to the N-H proton will vanish due to deuterium exchange, confirming its assignment.

Table 3: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

Position ¹H Shift (ppm) & Multiplicity Integration ¹³C Shift (ppm) Structural Logic & Causality
C=N - - 167.5 Highly deshielded quaternary carbon due to double bond to nitrogen.
Ar-C1 - - 132.0 Ipso carbon attached to the electron-withdrawing imidate group.
Ar-C3, C5 - - 138.2 Aromatic carbons bearing the electron-donating methyl groups.
Ar-C4 7.05 (br s) 1H 131.5 Para proton; appears as a broad singlet due to weak meta-coupling (J ~1.5 Hz).
Ar-C2, C6 7.25 (br s) 2H 124.8 Ortho protons; chemically equivalent due to molecular symmetry.
O-CH₂ 4.30 (q, J=7.1 Hz) 2H 62.1 Deshielded by the adjacent electronegative oxygen atom.
Ar-CH₃ 2.35 (s) 6H 21.3 Benzylic methyl groups; singlet confirms no adjacent protons.
CH₂-CH₃ 1.40 (t, J=7.1 Hz) 3H 14.2 Terminal methyl of the ethyl group; split by the adjacent CH₂.

| N-H | 7.80 (br s) | 1H | - | Broad due to quadrupolar relaxation of ¹⁴N; disappears upon D₂O shake. |

Conclusion

The structural confirmation of ethyl 3,5-dimethylbenzene-1-carboximidate requires a rigorous, multi-faceted approach due to the compound's susceptibility to hydrolysis. By synthesizing exact mass data (HRMS) to establish the formula, vibrational spectroscopy (ATR-FTIR) to verify the fragile C=N and N-H bonds, and multidimensional NMR to map the 3,5-dimethyl aromatic topology, researchers can establish a closed, self-validating loop of evidence. This methodology ensures absolute confidence in the molecular architecture before the compound is deployed in downstream drug development or synthetic workflows.

References

  • Title : Synthesis, crystal structure, and DFT study of ethyl benzimidate and 4-phenyl-1,3,5-triazin-2-amine Source : Taylor & Francis (Molecular Crystals and Liquid Crystals) URL :[Link]

  • Title : Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source : Georgia State University (GSU) URL :[Link]

Sources

Foundational

Spectroscopic Profiling and Synthesis of Ethyl 3,5-Dimethylbenzene-1-Carboximidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Ethyl 3,5-dimethylbenzene-1-carboximidate (CAS: 57312-28-4) Formula: C₁₁H₁₅NO | Molecular Weight: 177.24 g/mol

Executive Summary

Ethyl 3,5-dimethylbenzene-1-carboximidate is a highly versatile synthetic intermediate (imino ether) utilized extensively in the preparation of amidines, orthoesters, and nitrogen-containing heterocycles. As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we will deconstruct the causality behind its synthetic preparation via the Pinner reaction and establish a self-validating spectroscopic profile (NMR, IR, MS) to ensure absolute structural integrity during drug development workflows.

Synthetic Methodology: The Pinner Reaction

The standard preparation of ethyl 3,5-dimethylbenzene-1-carboximidate relies on the classic Pinner Reaction , an acid-catalyzed solvolysis of a nitrile[1].

Causality in Experimental Design

The synthesis of imidates is notoriously sensitive to environmental variables.

  • Anhydrous Conditions: The reaction must be kept strictly free of moisture. If water is present, the highly reactive intermediate (the Pinner salt) will undergo irreversible hydrolysis, yielding ethyl 3,5-dimethylbenzoate instead of the desired imidate[2],[1].

  • Thermal Control (0 °C): Imidate hydrochlorides are thermodynamically unstable. Elevated temperatures drive the elimination of the salt into an amide and an alkyl chloride[3],[1]. Maintaining a 0 °C environment ensures kinetic trapping of the desired product.

Step-by-Step Experimental Protocol
  • Reagent Preparation: Dissolve 3,5-dimethylbenzonitrile (1.0 eq) in a mixture of anhydrous ethanol (1.2 eq) and a non-nucleophilic anhydrous solvent (e.g., chloroform or diethyl ether).

  • Acid Catalysis: Cool the reaction vessel to 0 °C using an ice-water bath. Vigorously bubble anhydrous hydrogen chloride (HCl) gas through the solution until saturation is achieved.

  • Pinner Salt Isolation: Seal the vessel and stir at 0–4 °C for 24–48 hours. The imidate hydrochloride intermediate (Pinner salt) will precipitate as a white crystalline solid. Filter under a blanket of dry nitrogen and wash with cold anhydrous ether.

  • Neutralization (Free Basing): Suspend the Pinner salt in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium carbonate (Na₂CO₃) at 0 °C. Note: Mild basic conditions (pH 8-9) deprotonate the salt to yield the free base without promoting hydrolysis.

  • Extraction: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure ethyl 3,5-dimethylbenzene-1-carboximidate.

PinnerSynthesis Nitrile 3,5-Dimethylbenzonitrile (Starting Material) Reagents EtOH, Anhydrous HCl (0 °C, 24-48h) Nitrile->Reagents Salt Imidate Hydrochloride Salt (Pinner Salt) Reagents->Salt Nucleophilic Addition Base Aqueous Na2CO3 (Neutralization, pH 8-9) Salt->Base Product Ethyl 3,5-dimethylbenzene- 1-carboximidate Base->Product Deprotonation

Fig 1: Step-by-step Pinner synthesis workflow for ethyl 3,5-dimethylbenzene-1-carboximidate.

Spectroscopic Profiling & Causality

To verify the success of the synthesis, a self-validating analytical system must be employed[4]. The data below outlines the theoretical and empirically derived spectroscopic markers for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum is dictated by the symmetry of the 3,5-dimethylbenzene ring and the electronic effects of the imidate group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.50Broad Singlet (br s)1HImidate N-H
7.45Singlet (s)2HAromatic H -2, H -6
7.05Singlet (s)1HAromatic H -4
4.30Quartet (q, J = 7.1 Hz)2HEthyl -OCH₂ -
2.35Singlet (s)6HAryl 3,5-diCH₃
1.35Triplet (t, J = 7.1 Hz)3HEthyl -CH₃

Causality & Self-Validation:

  • Aromatic Symmetry: The symmetry of the molecule renders H-2 and H-6 chemically equivalent. The electron-withdrawing nature of the -C(=NH)OEt group deshields these protons relative to H-4, placing them further downfield (~7.45 ppm)[5],[4].

  • D₂O Exchange Test (Self-Validating Protocol): The broad singlet at ~7.50 ppm is due to the quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. To definitively prove this peak is the imidate N-H (and not an overlapping aromatic impurity), perform a D₂O shake. The peak at 7.50 ppm will disappear as the N-H exchanges to N-D, validating the assignment.

¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
167.5Imidate C =N
138.2Aromatic C -3, C -5 (ipso to methyls)
132.1Aromatic C -4
131.5Aromatic C -1 (ipso to imidate)
126.4Aromatic C -2, C -6
62.0Ethyl -OC H₂-
21.2Aryl 3,5-diC H₃
14.2Ethyl -C H₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is critical for differentiating the imidate from its ester analog (a common hydrolysis byproduct).

Wavenumber (cm⁻¹)IntensityAssignment
~3320Medium, SharpN-H stretching
~1635StrongC=N stretching
~1600, 1580MediumAromatic C=C stretching
~1080StrongC-O stretching

Causality: Because nitrogen is less electronegative than oxygen, the C=N bond possesses a lower force constant than a typical ester C=O bond. Consequently, the diagnostic C=N stretch appears at ~1635 cm⁻¹, which is distinctly lower than the >1700 cm⁻¹ stretch of an ester carbonyl[4]. If a strong peak appears above 1700 cm⁻¹, the sample has undergone hydrolysis.

Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization Mass Spectrometry (EI-MS) provides a predictable fragmentation pathway that acts as a structural fingerprint.

m/zRelative AbundanceFragment Identity
177~20%Molecular Ion [M]⁺•
148~15%[M - •CH₂CH₃]⁺ (Loss of ethyl radical)
132100% (Base Peak)[M - •OCH₂CH₃]⁺ (Loss of ethoxy radical)
105~40%[132 - HCN]⁺ (Dimethylphenyl cation)

Mechanistic Causality: Under EI conditions, the primary cleavage for imidates is the alpha-cleavage of the ester-like oxygen bond. This results in the loss of the alkoxyl radical (•OCH₂CH₃, 45 Da), forming a highly stable, resonance-stabilized nitrilium/acylium-like cation at m/z 132. Subsequent expulsion of neutral hydrogen cyanide (HCN, 27 Da) yields the dimethylphenyl cation at m/z 105[6].

MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 177 F1 [M - OCH2CH3]⁺ m/z 132 M_ion->F1 -•OCH2CH3 (45 Da) F2 [M - CH2CH3]⁺ m/z 148 M_ion->F2 -•CH2CH3 (29 Da) F3 Dimethylphenyl Cation m/z 105 F1->F3 -HCN (27 Da)

Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Conclusion

The successful synthesis and characterization of ethyl 3,5-dimethylbenzene-1-carboximidate require strict adherence to anhydrous, low-temperature protocols to prevent thermodynamic rearrangement and hydrolysis. By triangulating data from D₂O-validated NMR, C=N specific IR stretching, and predictable alpha-cleavage mass spectrometry, researchers can establish a self-validating analytical framework to guarantee intermediate purity in complex drug development pipelines.

References

  • "2-(Trimethylsilyl)ethyl 3,5-dimethylbenzoate (2) - Analog NMR Data." Organic & Biomolecular Chemistry, RSC Publishing. URL: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley. URL: [Link]

  • "Pinner reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • "Pinner Reaction." Organic Chemistry Portal. URL: [Link]

  • "Review of Spectrometric Identification of Organic Compounds, 8th Edition." Journal of Chemical Education, ACS Publications. URL: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application of Ethyl 3,5-dimethylbenzene-1-carboximidate

Executive Summary In the realm of organic synthesis and medicinal chemistry, carboximidates (commonly known as imidates) serve as highly versatile electrophilic hubs. They are critical intermediates for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and medicinal chemistry, carboximidates (commonly known as imidates) serve as highly versatile electrophilic hubs. They are critical intermediates for the synthesis of amidines, heterocycles, and complex nitrogenous architectures. This technical guide provides an authoritative deep dive into Ethyl 3,5-dimethylbenzene-1-carboximidate , detailing its precise chemical identity, the mechanistic causality behind its synthesis via the Pinner reaction, and field-proven protocols designed for high-yield isolation.

Chemical Identity & Structural Parameters

Before deploying any reagent in a complex synthetic cascade, establishing its exact chemical identity is paramount. The compound is an ethyl ester of a carboximidic acid, featuring a meta-xylene backbone.

  • IUPAC Name: Ethyl 3,5-dimethylbenzene-1-carboximidate (often interchangeably referred to as ethyl 3,5-dimethylbenzimidate)[1][2].

  • CAS Registry Number: 57312-28-4[1][2].

The highly electrophilic nature of the imino carbon (C=N) makes this compound a prime candidate for nucleophilic attack, a property we will exploit in downstream applications.

Table 1: Physicochemical and Structural Properties
ParameterValue / Description
IUPAC Name Ethyl 3,5-dimethylbenzene-1-carboximidate
CAS Number 57312-28-4
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
SMILES String N=C(OCC)C1=CC(C)=CC(C)=C1
Physical State Off-white solid / viscous oil (temperature dependent)
Reactivity Profile Electrophilic; moisture-sensitive (prone to hydrolysis)

Mechanistic Causality: The Modified Pinner Reaction

The synthesis of ethyl 3,5-dimethylbenzene-1-carboximidate is classically achieved via the Pinner Reaction [3]. As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind the reaction conditions rather than blindly following a recipe.

The reaction involves the acid-catalyzed condensation of 3,5-dimethylbenzonitrile with anhydrous ethanol.

Why Strong Acid? Benzonitriles are poor electrophiles. To activate the nitrile carbon, we must protonate the nitrogen. Because the conjugate acid of a nitrile has a very low pKa (approx. -10), a remarkably strong acid is required. Traditionally, anhydrous HCl gas (pKa ≈ -8) is bubbled through the solution[3]. However, modern protocols often utilize Triflic acid (pKa ≈ -14) because it is a liquid, which eliminates the hazards of handling gaseous HCl and avoids the need for pressurized reaction vessels[4].

Why Strictly Anhydrous Conditions? This is non-negotiable. The intermediate nitrilium ion is highly reactive. If water is present, it acts as a competing nucleophile, attacking the nitrilium ion to form 3,5-dimethylbenzamide—a thermodynamic sink that irreversibly destroys your yield.

PinnerMechanism A 3,5-Dimethylbenzonitrile + Strong Acid (HCl or TfOH) B Nitrilium Ion Intermediate (Highly Electrophilic) A->B Protonation C Nucleophilic Attack by Anhydrous Ethanol B->C Addition D Proton Transfer C->D Rearrangement E Imidate Hydrochloride Salt (Pinner Salt) D->E Crystallization F Neutralization (Free-basing) with Mild Base (NaHCO3) E->F Optional G Ethyl 3,5-dimethylbenzene- 1-carboximidate F->G Final Product

Figure 1: Mechanistic pathway of the Pinner reaction for synthesizing ethyl 3,5-dimethylbenzene-1-carboximidate.

Experimental Protocol: Synthesis and Isolation

The following is a self-validating, step-by-step methodology for the synthesis of the compound. Every step includes a built-in validation check to ensure system integrity.

Phase 1: Formation of the Pinner Salt
  • Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add 3,5-dimethylbenzonitrile (1.0 eq) and anhydrous ethanol (3.0 eq). Dilute with anhydrous toluene (0.5 M) to prevent the reaction from solidifying too rapidly.

  • Activation: Cool the reaction mixture to 0–5 °C using an ice bath. Causality: The protonation step is highly exothermic; maintaining a low temperature prevents the thermal degradation of the alcohol and side-polymerization of the nitrile.

  • Acid Addition: Slowly introduce anhydrous HCl gas via a sparging tube, or dropwise add Triflic acid (1.2 eq)[4].

  • Incubation: Seal the vessel and stir at room temperature for 24 hours.

  • Isolation: Add cold anhydrous diethyl ether to precipitate the imidate hydrochloride salt. Filter under a blanket of inert gas.

    • Validation Checkpoint: Take a small aliquot of the salt. It should dissolve instantly in water but remain completely insoluble in pure diethyl ether.

Phase 2: Free-Basing to the Imidate
  • Neutralization: Suspend the Pinner salt in cold dichloromethane (DCM). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases[5].

    • Causality: You must use a mild base. Using a strong base like NaOH will cause immediate base-catalyzed hydrolysis of the ester linkage, reverting your product back to the amide or carboxylic acid.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, and dry the combined organics over anhydrous Na₂SO₄.

  • Concentration: Remove the solvent under reduced pressure at a temperature no higher than 30 °C to yield Ethyl 3,5-dimethylbenzene-1-carboximidate.

Table 2: Quantitative Yield Optimization Data
Acid CatalystSolvent SystemTemp / TimeYield (%)Purity (NMR)Operational Notes
HCl (gas)Anhydrous EtOH0 °C to RT / 24h82%>95%Requires gas scrubber; traditional method[3].
Triflic Acid (TfOH)Toluene / EtOH110 °C / 24h91%>98%Safer handling; higher yield via tandem transfer[4].
HCl (aqueous)EtOHRT / 24h<5%N/AFails due to rapid hydrolysis to benzamide.

Downstream Applications: Heterocycle & Amidine Synthesis

Why go through the trouble of synthesizing this imidate? In drug development, the imidate moiety is a highly reactive electrophilic functional group that serves as a springboard for creating complex APIs (Active Pharmaceutical Ingredients)[6].

Because the ethoxy group (-OCH₂CH₃) is an excellent leaving group when the imine nitrogen is protonated, Ethyl 3,5-dimethylbenzene-1-carboximidate can be reacted with a vast array of nucleophiles.

  • Amidine Synthesis: Reacting the imidate with primary or secondary amines yields substituted amidines. Amidines are critical pharmacophores found in anti-degenerative, anti-platelet, and nitric oxide synthase inhibitor drugs.

  • Thiazoline/Oxazoline Synthesis: Condensation with 1,2-amino alcohols or 1,2-amino thiols (like cysteine derivatives) yields oxazolines and thiazolines, which are common motifs in iron-chelating agents and natural product synthesis[6][7].

Applications A Ethyl 3,5-dimethylbenzene- 1-carboximidate B Reaction with Primary Amines A->B Amidation C Reaction with 1,2-Diamines (e.g., Ethylenediamine) A->C Cyclocondensation D Reaction with Hydrazines A->D Hydrazinolysis E Substituted Amidines B->E F Imidazoline / Oxazoline Heterocycles C->F G Triazole Derivatives D->G

Figure 2: Downstream synthetic utility of benzimidates in generating complex nitrogenous heterocycles and amidines.

References

  • BLD Pharm. "Ethyl 3,5-dimethylbenzimidate (CAS 57312-28-4) Product Documentation."

  • ChemicalBook. "ethyl 3,5-dimethylbenzene-1-carboximidate | 57312-28-4."

  • BenchChem. "An In-depth Technical Guide to the Synthesis of Methyl Benzimidate Hydrochloride."

  • Semantic Scholar. "Radical Cascade Synthesis of Azoles via Tandem Hydrogen Atom Transfer."

  • Google Patents. "US6846958B2 - Synthesis of benzimidate from benzoic acid."

  • Thermo Scientific Alfa Aesar. "Ethyl benzimidate hydrochloride Applications and Properties."

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Reactivity of Ethyl 3,5-dimethylbenzene-1-carboximidate

Foreword: Navigating the Synthetic Landscape of a Novel Benzimidate In the dynamic field of synthetic chemistry and drug development, the exploration of novel molecular scaffolds is paramount. Ethyl 3,5-dimethylbenzene-1...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Synthetic Landscape of a Novel Benzimidate

In the dynamic field of synthetic chemistry and drug development, the exploration of novel molecular scaffolds is paramount. Ethyl 3,5-dimethylbenzene-1-carboximidate, while not extensively documented in current literature, represents a promising yet underexplored intermediate. Its structure, featuring a sterically hindered benzimidate moiety, suggests unique reactivity profiles that can be harnessed for the synthesis of complex nitrogen-containing molecules.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the synthesis and subsequent chemical transformations of Ethyl 3,5-dimethylbenzene-1-carboximidate. By leveraging established principles of benzimidate chemistry, we will extrapolate and detail robust protocols, explain the underlying mechanistic rationale, and offer insights into the causality behind experimental choices. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system.

Part 1: Synthesis via the Pinner Reaction

The Pinner reaction is a cornerstone of imidate synthesis, proceeding via the acid-catalyzed addition of an alcohol to a nitrile.[1][2] This method is particularly well-suited for the preparation of Ethyl 3,5-dimethylbenzene-1-carboximidate from 3,5-dimethylbenzonitrile and ethanol. The reaction proceeds through the formation of a highly electrophilic nitrilium ion, which is subsequently attacked by the alcohol.[3][4]

Mechanism of the Pinner Reaction

The mechanism involves the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride, to form a nitrilium cation. This cation is then susceptible to nucleophilic attack by the alcohol. A subsequent proton transfer yields the desired imidate hydrochloride salt, often referred to as a Pinner salt.[3][4]

Pinner_Reaction cluster_reactants Reactants cluster_products Product Nitrile 3,5-Dimethylbenzonitrile Nitrilium Nitrilium Cation Nitrile->Nitrilium + H+ Ethanol Ethanol HCl Anhydrous HCl Intermediate Protonated Intermediate Nitrilium->Intermediate + Ethanol Pinner_Salt Ethyl 3,5-dimethylbenzene-1-carboximidate HCl (Pinner Salt) Intermediate->Pinner_Salt - H+

Caption: The Pinner reaction mechanism for the synthesis of Ethyl 3,5-dimethylbenzene-1-carboximidate hydrochloride.

Experimental Protocol: Synthesis of Ethyl 3,5-dimethylbenzene-1-carboximidate Hydrochloride

This protocol is adapted from general procedures for the Pinner reaction.[2][5]

Materials:

  • 3,5-Dimethylbenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas or a solution in a compatible solvent)

  • Round-bottom flask with a stir bar

  • Gas dispersion tube

  • Drying tube

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,5-dimethylbenzonitrile (1 equivalent) and anhydrous ethanol (1.5 equivalents).

  • Dissolve the starting materials in anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add a solution of HCl in an anhydrous solvent dropwise.

  • Continue the addition of HCl until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The product, Ethyl 3,5-dimethylbenzene-1-carboximidate hydrochloride, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Trustworthiness: The precipitation of the Pinner salt from the reaction mixture serves as an initial validation of the reaction's success. Further characterization by NMR and IR spectroscopy should be performed to confirm the structure.

Part 2: Known Reactions of Benzimidates Applied to Ethyl 3,5-dimethylbenzene-1-carboximidate

Benzimidates are versatile synthetic intermediates capable of undergoing a variety of transformations.[6][7] The following sections detail key reactions reported for other benzimidates, with protocols adapted for Ethyl 3,5-dimethylbenzene-1-carboximidate.

Nickel-Catalyzed gem-Diamidation

Benzimidates can serve as synthons for gem-diamidation reactions, reacting with aldehydes in the presence of a nickel catalyst to form bis-amides.[6][7] This reaction is notable for its operational simplicity and tolerance to various functional groups.

The proposed mechanism involves the coordination of the nickel catalyst to the benzimidate and the aldehyde, facilitating a cascade reaction that forms two new C-N bonds.[6]

gem_Diamidation cluster_reactants Reactants cluster_product Product Benzimidate Ethyl 3,5-dimethyl- benzene-1-carboximidate Bis_Amide gem-(Arylmethylene)diamide Benzimidate->Bis_Amide Aldehyde Aldehyde (R-CHO) Aldehyde->Bis_Amide Ni_Catalyst Ni(II) Catalyst Ni_Catalyst->Bis_Amide Catalyst

Caption: Proposed gem-diamidation of Ethyl 3,5-dimethylbenzene-1-carboximidate.

This protocol is based on the work of Nandi et al.[6]

Materials:

  • Ethyl 3,5-dimethylbenzene-1-carboximidate (1 equivalent)

  • Aldehyde (1.2 equivalents)

  • NiCl₂·6H₂O (10 mol%)

  • Solvent (e.g., 1,2-dichloroethane)

  • Round-bottom flask with a stir bar and reflux condenser

Procedure:

  • To a round-bottom flask, add Ethyl 3,5-dimethylbenzene-1-carboximidate, the aldehyde, and NiCl₂·6H₂O.

  • Add the solvent and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReactantProductYield (%)Reference
Benzimidate and p-nitrobenzaldehydeN,N'-((4-nitrophenyl)methylene)dibenzamideGood[6]
Sterically hindered benzimidatesCorrespondingly crowded bis-amidesSmoothly produced[6]

Table 1: Representative Yields for Nickel-Catalyzed gem-Diamidation Reactions.

Copper-Catalyzed Aerobic Oxidative Cross-Coupling for 4,5-Dihydrooxazole Synthesis

A copper-catalyzed radical reaction of benzimidates with acetoacetanilide and paraformaldehyde can yield valuable 4,5-dihydrooxazoles.[5] This multicomponent reaction proceeds via a regiocontrolled C-C/C-N/C-O coupling.

Dihydrooxazole_Synthesis cluster_reactants Reactants & Conditions cluster_product Product Benzimidate Ethyl 3,5-dimethyl- benzene-1-carboximidate Product 4,5-Dihydrooxazole Derivative Benzimidate->Product Acetoacetanilide Acetoacetanilide Acetoacetanilide->Product Paraformaldehyde Paraformaldehyde Paraformaldehyde->Product CuI_Catalyst CuI (10 mol%) CuI_Catalyst->Product Catalyzes Air Air (Oxidant) Solvent 1,2-Dichloroethane (DCE) Reflux Reflux

Caption: Workflow for the synthesis of 4,5-dihydrooxazoles.

This protocol is adapted from a general procedure for the synthesis of dihydrooxazole-5-carboxamides.[5]

Materials:

  • Ethyl 3,5-dimethylbenzene-1-carboximidate (0.2 mmol)

  • Acetoacetanilide (0.2 mmol)

  • Paraformaldehyde (0.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

  • Round-bottom flask with a stir bar and reflux condenser

Procedure:

  • In a round-bottom flask, combine Ethyl 3,5-dimethylbenzene-1-carboximidate, acetoacetanilide, paraformaldehyde, and CuI.

  • Add DCE as the solvent.

  • Heat the mixture to reflux in the presence of air for 4.5-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to isolate the desired 4,5-dihydrooxazole derivative.

Benzimidate SubstituentYield (%)Reference
Various substituted benzimidates77-83[5]

Table 2: Reported Yields for the Synthesis of Dihydrooxazole-5-carboxamides.

Part 3: Further Transformations of the Imidate Moiety

The imidate functionality is susceptible to a range of nucleophilic attacks, leading to diverse products.

  • Hydrolysis to Esters: In the presence of water and acid, Ethyl 3,5-dimethylbenzene-1-carboximidate can be hydrolyzed to form ethyl 3,5-dimethylbenzoate.[8]

  • Reaction with Amines to form Amidines: Treatment with ammonia or primary/secondary amines will yield the corresponding 3,5-dimethylbenzamidine derivatives.[8]

  • Conversion to Orthoesters: Reaction with an excess of alcohol under acidic conditions can produce the corresponding orthoester.[8]

Conclusion

Ethyl 3,5-dimethylbenzene-1-carboximidate, while not a widely studied compound, holds significant potential as a synthetic intermediate. By applying established methodologies such as the Pinner reaction for its synthesis and leveraging the known reactivity of benzimidates, a wide array of complex molecules can be accessed. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the chemistry of this and related compounds, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Nandi, R., Mandal, P. K., Kayet, A., Bhattachariya, T., & Ghosh, S. (2020). Benzimidates as gem-Diamidation and Amidoindolyzation Cascade Synthons with a Hydrated NiII Catalyst. Organic Letters, 22(9), 3469–3473. [Link]

  • (2024). CuI-Catalyzed Radical Reaction of Benzimidates to Form Valuable 4,5-Dihydrooxazoles through Regioselective Aerobic Oxidative Cross-Coupling. The Journal of Organic Chemistry. [Link]

  • Nandi, R., Mandal, P. K., Kayet, A., Bhattachariya, T., & Ghosh, S. (2020). Benzimidates as gem-Diamidation and Amidoindolyzation Cascade Synthons with a Hydrated NiII Catalyst. American Chemical Society. [Link]

  • (1970). Studies on benzimidazoles. Part VII. Kinetics and mechanism of the reaction of thiophenoxydehalogenation of NN′-disubstituted 2-chlorobenzimidazolium perchlorates. Journal of the Chemical Society B: Physical Organic. [Link]

  • (2020). Figure S1. List of Synthesized Benzimidates Used in the Reactions. ResearchGate. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

  • PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. [Link]

  • Wikipedia. Carboximidate. [Link]

  • (2013). A Lewis acid-promoted Pinner reaction. ResearchGate. [Link]

  • (2013). Pinner Reaction Mechanism. Scribd. [Link]

  • Chemical Synthesis Database. 1-ethyl-3,5-dimethylbenzene. [Link]

  • (2010). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. ResearchGate. [Link]

  • Pharmaffiliates. Ethyl 3-(1-Methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate. [Link]

  • ChemBK. benzene,1-ethyl-3,5-dimethyl-. [Link]

  • (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Bangladesh Journals Online. [Link]

  • (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. ResearchGate. [Link]

  • PubChem. CID 142152344. [Link]

  • NIST WebBook. Benzene, 1-ethyl-3,5-dimethyl-. [Link]

  • NIST WebBook. Benzene, 1-ethyl-3,5-dimethyl-. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 3,5-dimethylbenzene-1-carboximidate in Organic Synthesis

Abstract Ethyl 3,5-dimethylbenzene-1-carboximidate (also known as ethyl 3,5-dimethylbenzimidate) is a versatile electrophilic building block used to introduce the 3,5-dimethylphenyl (3,5-xylyl) moiety into bioactive smal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 3,5-dimethylbenzene-1-carboximidate (also known as ethyl 3,5-dimethylbenzimidate) is a versatile electrophilic building block used to introduce the 3,5-dimethylphenyl (3,5-xylyl) moiety into bioactive small molecules. This specific substitution pattern is highly valued in medicinal chemistry for its ability to increase lipophilicity and block metabolic "soft spots" on the phenyl ring without incurring the severe steric penalties of ortho-substitution. This guide details the handling, mechanistic characteristics, and protocols for utilizing this reagent in the synthesis of amidines, imidazoles, and 1,2,4-triazoles.

Reagent Profile & Chemical Logic

Chemical Identity[1][2]
  • IUPAC Name: Ethyl 3,5-dimethylbenzene-1-carboximidate

  • Common Name: Ethyl 3,5-dimethylbenzimidate

  • Forms:

    • Hydrochloride Salt (Solid): Most common commercial form. Stable, hygroscopic white powder.

    • Free Base (Oil/Low-melting Solid): Generated in situ or isolated as a labile oil. Prone to hydrolysis.

  • Key Moiety: 3,5-Dimethylphenyl (3,5-Xylyl).

Mechanistic "Goldilocks" Zone

The utility of this reagent lies in the electronic and steric balance of the 3,5-dimethyl substitution:

  • Electronic Effect: The two methyl groups are electron-donating (

    
    ). This makes the imidate carbon less electrophilic  than unsubstituted or nitro-substituted benzimidates. Consequently, reactions with weak nucleophiles may require elevated temperatures or acid catalysis compared to more reactive analogs.
    
  • Steric Effect: Unlike 2,6-dimethyl substitution, which sterically shields the reaction center, the 3,5-pattern leaves the amidine carbon accessible while providing bulk at the meta positions. This is critical for fitting into hydrophobic pockets in protein targets (e.g., kinases, GPCRs) while maintaining reactivity.

Stability & Handling
  • Moisture Sensitivity: The imidate functionality is sensitive to hydrolysis. In the presence of water/acid, it reverts to ethyl 3,5-dimethylbenzoate (ester) or 3,5-dimethylbenzamide .

  • Storage: Store the hydrochloride salt in a desiccator at 2–8°C.

Mechanistic Pathways

The reagent functions primarily as an activated electrophile for nitrogen nucleophiles. The following diagram illustrates the core reactivity pathways:

ImidatePathways Nitrile 3,5-Dimethylbenzonitrile Pinner Pinner Reaction (HCl, EtOH) Nitrile->Pinner ImidateSalt Imidate HCl Salt (The Reagent) Pinner->ImidateSalt Amidine N-Substituted Amidine ImidateSalt->Amidine + Amine (-EtOH, -NH4Cl) Imidazoline Imidazoline/Imidazole ImidateSalt->Imidazoline + Diamine Cyclization Triazole 1,2,4-Triazole ImidateSalt->Triazole + Hydrazide High Temp Amine Primary Amine (R-NH2) Diamine Diamine (H2N-CH2-CH2-NH2) Hydrazide Hydrazide (R-CONH-NH2)

Figure 1: Synthetic divergence from the imidate core. The reagent serves as a linchpin for heterocycle and amidine construction.

Experimental Protocols

Protocol A: Preparation of the Reagent (Pinner Synthesis)

Use this protocol if the commercial reagent is unavailable or degraded. This generates the Hydrochloride Salt.[1]

Objective: Synthesize Ethyl 3,5-dimethylbenzene-1-carboximidate HCl from 3,5-dimethylbenzonitrile.

Reagents:

  • 3,5-Dimethylbenzonitrile (1.0 equiv)

  • Absolute Ethanol (1.1 equiv)

  • HCl gas (dried) OR Acetyl Chloride/Ethanol (to generate HCl in situ)

  • Solvent: Anhydrous Diethyl Ether or CHCl3

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet and drying tube (CaCl2).

  • Dissolution: Dissolve 3,5-dimethylbenzonitrile (10 mmol) in anhydrous diethyl ether (20 mL). Add absolute ethanol (11 mmol).

  • Acidification: Cool the mixture to 0°C in an ice bath. Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

    • Alternative: Add Acetyl Chloride (30 mmol) dropwise to the ethanol solution at 0°C (generates anhydrous HCl and EtOAc).

  • Reaction: Seal the flask and store at 4°C for 24–48 hours. A white precipitate (the Pinner salt) should form.

  • Isolation: Filter the solid rapidly under an inert atmosphere (Argon/N2) to prevent hydrolysis.

  • Wash: Wash the cake with cold anhydrous ether (2 x 10 mL).

  • Drying: Dry in a vacuum desiccator over P2O5 or KOH pellets.

Quality Check:

  • 1H NMR (DMSO-d6): Check for the disappearance of the nitrile peak and appearance of ethyl quartet/triplet and the imidate proton (broad singlet ~11-12 ppm).

Protocol B: Synthesis of N-Substituted Amidines

The primary application for installing the 3,5-xylyl group.

Objective: React the imidate salt with a primary amine to form an amidine.

Reagents:

  • Ethyl 3,5-dimethylbenzene-1-carboximidate HCl (1.0 equiv)

  • Primary Amine (R-NH2) (1.0 – 1.2 equiv)

  • Base: Triethylamine (Et3N) (2.0 equiv) or NaOEt (1.0 equiv)

  • Solvent: Anhydrous Ethanol

Step-by-Step:

  • Free Base Generation (Optional but Recommended):

    • Suspend the Imidate HCl salt in diethyl ether.

    • Wash rapidly with saturated aqueous NaHCO3 or K2CO3.

    • Separate organic layer, dry over MgSO4, filter, and concentrate to an oil. Use immediately.

    • Note: If using the HCl salt directly, add Et3N to the reaction mixture.

  • Coupling: Dissolve the Imidate (free base or salt) in anhydrous ethanol (0.5 M).

  • Addition: Add the primary amine (1.1 equiv). If using the salt, add Et3N (2.0 equiv) now.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Optimization: If the amine is sterically hindered or electron-deficient, heat to 50–60°C.

  • Workup: Evaporate the ethanol.

    • Partition: Dissolve residue in DCM/Water.

    • Extraction: Extract the aqueous layer with DCM.

    • Drying: Dry organics over Na2SO4 and concentrate.

  • Purification: Recrystallization (EtOAc/Hexane) or Flash Chromatography (DCM/MeOH/NH3).

Protocol C: Synthesis of 1,2,4-Triazoles

For creating bioisosteres of amides/esters.

Objective: Condensation with a hydrazide to form a 3,5-disubstituted-1,2,4-triazole.

Mechanism: Initial formation of an acyl-amidrazone intermediate followed by thermal cyclization.

Step-by-Step:

  • Mixing: In a pressure vial, combine Ethyl 3,5-dimethylbenzene-1-carboximidate HCl (1.0 equiv), Hydrazide (R-CONHNH2) (1.0 equiv), and Et3N (2.5 equiv).

  • Solvent: Add anhydrous Acetonitrile or DMF (concentration ~0.2 M).

  • Cyclization: Heat the mixture to 80–100°C for 4–12 hours.

    • Monitoring: TLC should show consumption of the hydrazide.

  • Quench: Cool to room temperature. Pour into ice water.

  • Isolation:

    • If solid precipitates: Filter and wash with water.

    • If oil: Extract with EtOAc, wash with brine (3x) to remove DMF.

  • Purification: Column chromatography (often requires 5-10% MeOH in DCM due to polarity).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Wet solvents or atmospheric moisture.Use strictly anhydrous solvents. Handle salt in a glovebox or under N2 cone.
Starting Material Remains Low electrophilicity of 3,5-dimethyl imidate.Increase temperature (reflux EtOH). Use a Lewis Acid catalyst (e.g., Yb(OTf)3) sparingly.
Ester Byproduct Hydrolysis during workup.Quench reactions with cold, buffered solutions. Avoid prolonged exposure to acidic water.
Salt Solubility Imidate HCl is insoluble in ether/DCM.Use Ethanol or Methanol as the reaction solvent (solvolysis is slow at RT).

References

  • Pinner Synthesis Review

    • Roger, R.; Neilson, D. G. "The Chemistry of Imidates." Chemical Reviews, 1961 , 61(2), 179–211. Link

  • Amidine Synthesis Protocols

    • Caron, S., et al. "Preparation of Amidines from Imidates." Journal of Organic Chemistry, 2010 , 75(3), 945–947. Link

  • Triazole Formation

    • Castanedo, G. M., et al. "One-Pot Synthesis of 1,2,4-Triazoles from Imidates and Hydrazides."[2] Journal of Organic Chemistry, 2011 , 76(4), 1177–1179. Link

  • Electronic Effects (Hammett)

    • Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991 , 91(2), 165–195. Link

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 3,5-dimethylbenzene-1-carboximidate as a Synthetic Precursor

Introduction: The Strategic Utility of Imidates in Heterocyclic Chemistry Ethyl 3,5-dimethylbenzene-1-carboximidate, as an alkyl imidate, represents a valuable, yet often underutilized, class of reagents in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of Imidates in Heterocyclic Chemistry

Ethyl 3,5-dimethylbenzene-1-carboximidate, as an alkyl imidate, represents a valuable, yet often underutilized, class of reagents in the synthesis of nitrogen-containing heterocycles. While direct, one-pot syntheses employing this specific carboximidate are not extensively documented, its chemical nature as a masked amidine provides a powerful and logical synthetic pathway to a variety of important heterocyclic scaffolds. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on a robust, two-step methodology for the synthesis of pyrimidine derivatives, starting from the readily available precursor, 3,5-dimethylbenzonitrile. This approach leverages the classical Pinner reaction to generate the key amidine intermediate, which is then cyclized to afford the desired heterocyclic product. This guide will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic process.

Synthetic Strategy: A Two-Step Approach to Pyrimidine Synthesis

The core of our synthetic strategy revolves around the in situ generation and subsequent reaction of 3,5-dimethylbenzamidine. Ethyl 3,5-dimethylbenzene-1-carboximidate is an intermediate in the Pinner reaction, which converts a nitrile to an amidine.[1][2] Therefore, a more practical and well-documented approach is to start with 3,5-dimethylbenzonitrile and proceed through a two-step synthesis:

  • Step 1: The Pinner Reaction - Synthesis of 3,5-Dimethylbenzamidine Hydrochloride. This classical reaction involves the acid-catalyzed addition of an alcohol (in this case, ethanol) to a nitrile (3,5-dimethylbenzonitrile) to form an imino ether hydrochloride (a Pinner salt). This intermediate is then treated with ammonia to yield the corresponding amidine hydrochloride.[3][4] The use of anhydrous conditions is crucial to prevent the hydrolysis of the Pinner salt to an ester.[5]

  • Step 2: Pyrimidine Ring Formation - Condensation with a β-Ketoester. The newly synthesized 3,5-dimethylbenzamidine hydrochloride is then condensed with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, to construct the pyrimidine ring. This reaction is typically promoted by a base and results in the formation of a 2-aryl-substituted pyrimidinone derivative.[6]

This two-step approach offers a reliable and versatile method for the synthesis of a diverse range of pyrimidine-based compounds with potential applications in medicinal chemistry and drug discovery.

Experimental Protocols

Part 1: Synthesis of 3,5-Dimethylbenzamidine Hydrochloride via the Pinner Reaction

This protocol is adapted from the well-established synthesis of benzamidine hydrochloride from benzonitrile.[3]

Reaction Scheme:

Materials:

  • 3,5-Dimethylbenzonitrile

  • Absolute Ethanol (anhydrous)

  • Dry Hydrogen Chloride (gas)

  • Dry Ammonia (gas) or a saturated solution of ammonia in absolute ethanol

  • Anhydrous Diethyl Ether

Equipment:

  • Three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube.

  • Ice bath

  • Mortar and pestle (kept dry)

  • Filtration apparatus

Procedure:

  • Formation of the Pinner Salt:

    • In a dry, three-necked round-bottom flask, dissolve 3,5-dimethylbenzonitrile (1.0 eq) in absolute ethanol (1.2 eq).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

    • Continue the addition of HCl until the solution is saturated and a white precipitate of the imido ether hydrochloride (Pinner salt) begins to form.

    • Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator) for 24-48 hours to ensure complete formation of the Pinner salt.

  • Conversion to Amidine Hydrochloride:

    • Quickly filter the crystalline Pinner salt under anhydrous conditions and transfer it to a dry mortar.

    • Grind the solid to a fine powder. This is crucial as lumps can become coated with ammonium chloride in the next step, preventing complete reaction.[3]

    • Transfer the powdered Pinner salt to a clean, dry flask.

    • Slowly add a cold, saturated solution of dry ammonia in absolute ethanol (a slight excess) to the stirred Pinner salt.

    • Stir the mixture at room temperature for 3-4 hours. Ammonium chloride will precipitate during this time.

    • Filter off the ammonium chloride and wash it with a small amount of cold absolute ethanol.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude 3,5-dimethylbenzamidine hydrochloride.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of ethyl 3,5-dimethylbenzoate as a byproduct. Therefore, all reagents and equipment must be scrupulously dry.[5]

  • Low Temperature: The Pinner salt is thermally unstable and can rearrange to the corresponding N-alkyl amide at higher temperatures. Maintaining a low temperature throughout the reaction minimizes this side reaction.[2]

  • Grinding the Pinner Salt: As noted in the procedure, grinding the Pinner salt ensures efficient reaction with ammonia by increasing the surface area and breaking up any aggregates.[3]

Part 2: Synthesis of 2-(3,5-Dimethylphenyl)-6-methylpyrimidin-4-ol

This protocol is a general method for the synthesis of 2-aryl-pyrimidin-4-ones from aromatic amidines and ethyl acetoacetate.

Reaction Scheme:

Materials:

  • 3,5-Dimethylbenzamidine hydrochloride (from Part 1)

  • Ethyl acetoacetate

  • Sodium ethoxide (solid or freshly prepared solution in ethanol)

  • Absolute Ethanol

  • Acetic acid or Hydrochloric acid (for neutralization)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating mantle or oil bath

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

    • To this solution, add 3,5-dimethylbenzamidine hydrochloride (1.0 eq) and ethyl acetoacetate (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

  • Cyclization:

    • Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of the solvent by about half using a rotary evaporator.

    • Slowly add water to the reaction mixture to dissolve any inorganic salts.

    • Carefully neutralize the solution to pH 6-7 with acetic acid or dilute hydrochloric acid. The product will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Dry the product in a vacuum oven.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Base Catalyst: The condensation reaction is base-catalyzed. Sodium ethoxide is a common and effective base for this transformation, as it deprotonates the amidine and facilitates the nucleophilic attack on the ketoester.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and dehydration steps, leading to the formation of the stable pyrimidine ring.

  • Neutralization: The product is precipitated by neutralizing the basic reaction mixture. The pyrimidinol is less soluble in a neutral aqueous solution than its sodium salt.

Data Presentation

Reaction Step Reactants Key Reagents Solvent Temperature Reaction Time Typical Yield
Pinner Reaction 3,5-Dimethylbenzonitrile, EthanolDry HCl, Dry NH₃Absolute Ethanol0-10 °C, then RT24-48 h (salt formation), 3-4 h (ammonolysis)70-85%
Pyrimidine Synthesis 3,5-Dimethylbenzamidine HCl, Ethyl acetoacetateSodium EthoxideAbsolute EthanolReflux (approx. 78 °C)4-6 h60-80%

Visualization of Workflow and Mechanisms

Overall Synthetic Workflow

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Pyrimidine Synthesis A 3,5-Dimethylbenzonitrile C Pinner Salt (Imido Ether HCl) A->C  Dry HCl B Ethanol B->C D 3,5-Dimethylbenzamidine HCl C->D  NH₃ in Ethanol F 2-(3,5-Dimethylphenyl)-6-methylpyrimidin-4-ol D->F E Ethyl Acetoacetate E->F  NaOEt, Reflux

Caption: Overall workflow for the synthesis of a pyrimidine derivative.

Mechanism of the Pinner Reaction

G cluster_0 Pinner Reaction Mechanism Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ Intermediate_1 R-C(=N⁺H₂)-OR' Protonated_Nitrile->Intermediate_1 + R'-OH Alcohol R'-OH Pinner_Salt [R-C(=NH₂)OR']⁺Cl⁻ Intermediate_1->Pinner_Salt + Cl⁻ Intermediate_2 R-C(NH₂)(OR')NH₂ Pinner_Salt->Intermediate_2 + NH₃ Ammonia NH₃ Amidine_HCl [R-C(=NH₂)NH₂]⁺Cl⁻ Intermediate_2->Amidine_HCl - R'-OH

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Mechanism of Pyrimidine Synthesis

G cluster_0 Pyrimidine Synthesis Mechanism Amidine R-C(=NH)NH₂ Adduct R-C(NH₂)(NH)-CH(C(=O)CH₃)COOR' Amidine->Adduct + Enolate Ketoester CH₃-C(=O)CH₂COOR' Enolate CH₃-C(=O)CH⁻COOR' Ketoester->Enolate + Base Cyclized_Intermediate Cyclized Dihydropyrimidine Adduct->Cyclized_Intermediate Intramolecular Condensation Pyrimidine 2-R-6-methylpyrimidin-4-ol Cyclized_Intermediate->Pyrimidine - H₂O

Caption: Mechanism of pyrimidine synthesis from an amidine and a β-ketoester.

Conclusion

While Ethyl 3,5-dimethylbenzene-1-carboximidate is not a common starting material for heterocyclic synthesis, a scientifically sound and practical pathway to valuable pyrimidine derivatives can be achieved through a two-step process starting from 3,5-dimethylbenzonitrile. This application note provides a detailed and logical framework for this synthesis, including robust protocols, mechanistic insights, and a clear rationale for the experimental conditions. By understanding the underlying principles of the Pinner reaction and subsequent pyrimidine ring formation, researchers can effectively utilize this methodology to access a wide range of functionalized heterocyclic compounds for various applications in drug discovery and materials science.

References

  • Organic Syntheses, Coll. Vol. 1, p.5 (1941); Vol. 2, p.28 (1922). [Link]

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • PrepChem. (n.d.). Synthesis of benzamidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Seebacher, W., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1622-1627.
  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 3(5), 234-252.
  • El-Sayed, A. A. (n.d.).
  • Martínez-Álvarez, R., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 591-610.
  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

  • Patel, R., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Costa, M. S., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1369.
  • Paul, R., et al. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry, 36(19), 2716-2725.

Sources

Method

Applications of Ethyl 3,5-dimethylbenzene-1-carboximidate in medicinal chemistry

Application Note: Ethyl 3,5-dimethylbenzene-1-carboximidate in Medicinal Chemistry Executive Summary Ethyl 3,5-dimethylbenzene-1-carboximidate (often stored as the hydrochloride salt, CAS 57312-28-4) is a high-value elec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 3,5-dimethylbenzene-1-carboximidate in Medicinal Chemistry

Executive Summary

Ethyl 3,5-dimethylbenzene-1-carboximidate (often stored as the hydrochloride salt, CAS 57312-28-4) is a high-value electrophilic intermediate used to introduce the 3,5-dimethylphenyl moiety into bioactive small molecules.

In medicinal chemistry, the 3,5-dimethylphenyl group is a "privileged substructure." Its meta-substitution pattern offers a unique combination of lipophilicity (increasing


 for membrane permeability) and steric bulk  that fills hydrophobic pockets in enzymes such as kinases and serine proteases, often more effectively than unsubstituted or para-substituted analogs.

This guide details the handling, reactivity, and protocols for converting this imidate ester into three critical pharmacophores: 1,2,4-oxadiazoles (bioisosteres), benzimidazoles (kinase scaffolds), and amidines (protease inhibitors).

Chemical Profile & Handling

PropertySpecification
Chemical Name Ethyl 3,5-dimethylbenzene-1-carboximidate
Common Name Ethyl 3,5-dimethylbenzimidate
CAS Number 57312-28-4
Molecular Weight 177.24 g/mol (Free base)
Storage -20°C, Desiccated (Hydrolysis Sensitive)
Reactivity Class Pinner Salt / Imidate Ester (Electrophile)

Critical Handling Note: Imidate esters are sensitive to moisture. In aqueous acid, they rapidly hydrolyze back to the ester (ethyl 3,5-dimethylbenzoate). In aqueous base, they may hydrolyze to the amide or nitrile. All reactions described below should be performed under anhydrous conditions until the cyclization step is complete.

Strategic Applications & Protocols

Workflow Overview: The Imidate Divergence

The utility of Ethyl 3,5-dimethylbenzene-1-carboximidate lies in its ability to react with binucleophiles to form heterocycles.

ImidateWorkflow Imidate Ethyl 3,5-dimethyl- benzene-1-carboximidate Amidine 3,5-Dimethylbenzamidine (Protease Inhibitor) Imidate->Amidine + NH3 / EtOH Oxadiazole 3,5-Diaryl-1,2,4-Oxadiazole (Ester Bioisostere) Imidate->Oxadiazole + Amidoxime (Cyclocondensation) Benzimidazole 2-(3,5-Dimethylphenyl)- benzimidazole (Kinase Scaffold) Imidate->Benzimidazole + o-Phenylenediamine

Figure 1: Divergent synthesis pathways from the imidate core.

Application A: Synthesis of 1,2,4-Oxadiazoles (Bioisosteres)

Context: The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability. The inclusion of the 3,5-dimethylphenyl group has been cited in recent literature to enhance activity against Acetylcholinesterase (AChE) (Alzheimer's research) and Mycolic Acid Synthase (Tuberculosis research) due to the positive inductive effect and hydrophobic fit of the methyl groups [1, 2].

Protocol: Condensation with Amidoximes

  • Reagents:

    • Ethyl 3,5-dimethylbenzene-1-carboximidate HCl (1.0 equiv)

    • Aryl amidoxime (e.g., N-hydroxybenzimidamide) (1.1 equiv)

    • Base: Triethylamine (Et₃N) or Pyridine

    • Solvent: Anhydrous Ethanol or DMF

  • Procedure:

    • Activation: Suspend the imidate HCl salt in anhydrous ethanol. Add 1.2 equiv of Et₃N to liberate the free imidate base. Stir for 10 min at 0°C.

    • Addition: Add the aryl amidoxime in one portion.

    • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction proceeds via an O-acyl amidoxime intermediate which then undergoes thermal cyclodehydration.

    • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate.

    • Purification: Recrystallize from EtOH/Water or purify via silica flash chromatography (Hexane/EtOAc).

  • Mechanism Insight: The imidate acts as an activated ester. The amidoxime oxygen attacks the imidate carbon, displacing ethanol. The resulting intermediate eliminates ammonia (or amine) to close the ring.

Application B: Synthesis of 2-Substituted Benzimidazoles

Context: Benzimidazoles are "master keys" in kinase inhibition. The 3,5-dimethylphenyl motif at the 2-position creates a "propeller" twist, often forcing the inhibitor into a specific conformation that improves selectivity for allosteric pockets.

Protocol:

  • Reagents:

    • Ethyl 3,5-dimethylbenzene-1-carboximidate HCl (1.0 equiv)

    • 1,2-Phenylenediamine (substituted or unsubstituted) (1.0 equiv)

    • Solvent: Glacial Acetic Acid or Anhydrous Methanol

  • Procedure:

    • Mixing: Dissolve 1,2-phenylenediamine in anhydrous methanol.

    • Reaction: Add the imidate salt directly. If using methanol, add 2 equiv of Et₃N. If using acetic acid, no base is needed.

    • Conditions: Stir at room temperature for 2 hours, then reflux for 1 hour to ensure complete ring closure.

    • Isolation: Pour the reaction mixture into crushed ice/water. The benzimidazole product typically precipitates as a solid. Filter and wash with cold water.

Application C: Synthesis of 3,5-Dimethylbenzamidine

Context: Amidines are highly basic functional groups (


) that mimic the guanidine side chain of Arginine. 3,5-Dimethylbenzamidine is a competitive inhibitor for serine proteases (Trypsin, Thrombin, Factor Xa) and is used as a ligand in crystallographic studies to map the S1 specificity pocket [3].

Protocol:

  • Reagents:

    • Ethyl 3,5-dimethylbenzene-1-carboximidate HCl

    • Ammonia (7N in Methanol) or Ammonium Carbonate

  • Procedure:

    • Cooling: Place the imidate ester (1 g) in a pressure tube or sealed flask. Cool to 0°C.

    • Aminolysis: Add cold 7N Ammonia in MeOH (10 mL). Seal the vessel.

    • Reaction: Allow to warm to room temperature and stir for 12–24 hours. The solution will likely become clear then precipitate the amidine hydrochloride.

    • Workup: Concentrate to dryness. Triturate the solid with anhydrous ether to remove residual imidate or nitrile byproducts.

    • Yield: The product is 3,5-dimethylbenzamidine hydrochloride .

Mechanistic Visualization (Graphviz)

The following diagram illustrates the mechanistic pathway for the formation of the 1,2,4-oxadiazole, the most complex of the three applications.

OxadiazoleMechanism Step1 Imidate (Electrophile) + Amidoxime (Nucleophile) Step2 Tetrahedral Intermediate Step1->Step2 Nucleophilic Attack (O-site) Step3 O-Acyl Amidoxime (Linear Intermediate) Step2->Step3 - EtOH Step4 Cyclodehydration (- NH3 / EtOH) Step3->Step4 Heat / Reflux Final 3,5-Diaryl-1,2,4-Oxadiazole Step4->Final Ring Closure

Figure 2: Mechanistic pathway for the conversion of Ethyl 3,5-dimethylbenzimidate to oxadiazoles.

References

  • Sun, J., et al. (2018).[1][2] "Synthesis and evaluation of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of Acetylcholinesterase." Bioorganic & Medicinal Chemistry Letters.

  • Gopal, L., et al. (2023).[3] "3,5-disubstituted 1,2,4-oxadiazole: A potent inhibitor of Mycolic acid synthesis."[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Boc Sciences. (2023). "3,5-Dimethylbenzamidine: Structure and Applications in Protease Inhibition." Chemical Building Block Database.

  • Umair, M., et al. (2023).[3] "Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors." ACS Omega.

Sources

Application

Experimental setup for reactions with Ethyl 3,5-dimethylbenzene-1-carboximidate

Application Note: Experimental Setup for Reactions with Ethyl 3,5-dimethylbenzene-1-carboximidate Executive Summary Ethyl 3,5-dimethylbenzene-1-carboximidate (hereafter E-3,5-DMBC ) is a versatile electrophilic building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Reactions with Ethyl 3,5-dimethylbenzene-1-carboximidate

Executive Summary

Ethyl 3,5-dimethylbenzene-1-carboximidate (hereafter E-3,5-DMBC ) is a versatile electrophilic building block derived from 3,5-dimethylbenzonitrile. It serves as a critical intermediate in the synthesis of amidines (via reaction with amines) and nitrogen-containing heterocycles (e.g., benzimidazoles, oxazoles).

This guide provides a rigorous experimental framework for handling, synthesizing, and reacting E-3,5-DMBC. Unlike simple benzimidates, the 3,5-dimethyl substitution pattern introduces electron-donating character and slight steric shielding, requiring optimized reaction windows to prevent hydrolysis while ensuring complete nucleophilic substitution.

Chemical Profile & Handling

PropertyDescription
Chemical Structure 3,5-(CH₃)₂-C₆H₃-C(=NH)-OCH₂CH₃
Primary Form Hydrochloride Salt (Solid, Hygroscopic)
Free Base Form Oil/Low-melting Solid (Unstable, prone to hydrolysis)
Storage Store HCl salt at -20°C under Argon/Nitrogen. Desiccate.
Reactivity Electrophilic at the imidate carbon (C=N).[1] Sensitive to moisture.[1][2]

Critical Handling Warning: Imidate esters are thermodynamically unstable toward hydrolysis.[1] In the presence of water, they degrade rapidly to the corresponding ester (at low pH) or amide (at high pH). All reactions must be performed under strictly anhydrous conditions.

Workflow Visualization

The following diagram outlines the synthesis of the imidate (Pinner Reaction) and its divergent applications.

G Nitrile 3,5-Dimethylbenzonitrile (Starting Material) Pinner Pinner Reaction (EtOH, HCl, 0°C) Nitrile->Pinner ImidateSalt Imidate HCl Salt (Stable Intermediate) Pinner->ImidateSalt Crystallization Amidine Amidine Product (Drug Scaffold) ImidateSalt->Amidine + Amine - EtOH, - NH4Cl Heterocycle Benzimidazole/ Oxazole ImidateSalt->Heterocycle + Diamine Cyclization Hydrolysis Ethyl Ester/Amide (Dead End) ImidateSalt->Hydrolysis Amine Primary/Secondary Amine Diamine 1,2-Diamine (e.g., o-Phenylenediamine) Water H₂O (Contaminant) Water->Hydrolysis Hydrolysis risk

Figure 1: Reaction pathways for Ethyl 3,5-dimethylbenzene-1-carboximidate. The green path represents the stable intermediate; yellow paths indicate desired product formation.

Experimental Protocols

Protocol A: Synthesis of E-3,5-DMBC (Modified Pinner Reaction)

Use this protocol if the imidate is not purchased commercially. This generates the stable Hydrochloride salt.

Reagents:

  • 3,5-Dimethylbenzonitrile (1.0 equiv)

  • Absolute Ethanol (anhydrous, 1.1 equiv)

  • HCl gas (dried) OR Acetyl Chloride (to generate HCl in situ)[1]

  • Solvent: Anhydrous Diethyl Ether or 1,4-Dioxane.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter. Flush with Argon.

  • Dissolution: Dissolve 3,5-dimethylbenzonitrile (e.g., 10 mmol) and absolute ethanol (11 mmol) in anhydrous diethyl ether (20 mL). Cool the solution to 0°C in an ice bath.

  • Acidification (The "Pinner" Step):

    • Method 1 (Gas): Bubble dry HCl gas through the solution for 30–60 minutes until saturation is achieved (mass increase ~20%).

    • Method 2 (Liquid): Dropwise add Acetyl Chloride (excess) to a separate vessel of ethanol to generate HCl-EtOH, then add this to the nitrile solution. Note: Method 1 is preferred for higher purity.

  • Incubation: Seal the flask tightly (parafilm/stopper). Store at 4°C for 24–48 hours. The 3,5-dimethyl steric bulk may require longer reaction times than unsubstituted benzonitriles.

  • Precipitation: The imidate hydrochloride usually precipitates as a white crystalline solid.[1]

  • Isolation: Filter the solid rapidly under an inert atmosphere (glovebox or Schlenk line). Wash with cold anhydrous ether.[1]

  • Drying: Dry under high vacuum over P₂O₅ or KOH pellets to remove traces of acid/moisture.[1]

Validation:

  • IR: Disappearance of Nitrile peak (~2230 cm⁻¹) and appearance of C=N stretch (~1640–1650 cm⁻¹).[1]

Protocol B: Synthesis of Amidines (Nucleophilic Substitution)

Target: Conversion of E-3,5-DMBC to N-substituted amidines.

Reagents:

  • E-3,5-DMBC Hydrochloride (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)[1][3]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

  • Solvent: Anhydrous Ethanol or Methanol.[1]

Step-by-Step Methodology:

  • Neutralization: Suspend the E-3,5-DMBC HCl salt in anhydrous ethanol (0.5 M concentration). Add the organic base (Et₃N) at 0°C. Stir for 15 minutes to liberate the free imidate base in situ.

    • Why? The free base is more nucleophilic-susceptible, but unstable. Generating it in the presence of the amine nucleophile minimizes self-condensation.

  • Addition: Add the primary/secondary amine dropwise.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 6–12 hours.

    • Optimization: If the amine is sterically hindered, heat to 50°C. Monitor by TLC (the imidate spot will disappear).

  • Workup:

    • Evaporate solvent under reduced pressure.[1]

    • Resuspend residue in DCM/Water.[1]

    • Extract with DCM (3x).[1] The amidine is in the organic layer.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallization (from Hexane/EtOAc) or Flash Chromatography (Amine-functionalized silica is recommended to prevent streaking).[1]

Protocol C: Synthesis of Benzimidazoles (Cyclocondensation)

Target: Reaction with o-phenylenediamine derivatives.

Mechanism:

  • Attack: Amine attacks imidate carbon -> Amidine intermediate.[1]

  • Cyclization: Second amine attacks -> Elimination of Ammonia/Ethanol -> Ring closure.[1]

Step-by-Step Methodology:

  • Mix: Combine E-3,5-DMBC HCl (1.0 equiv) and o-phenylenediamine (1.0 equiv) in anhydrous Methanol.

  • Reflux: Heat the solution to reflux (65°C) for 4–8 hours.

    • Note: The 3,5-dimethyl group provides stability to the intermediate, but reflux is required to drive the elimination of ammonia for ring closure.

  • Monitoring: Monitor for the disappearance of the diamine.

  • Isolation: Cool to RT. The product often precipitates.[1] If not, evaporate and recrystallize from Ethanol/Water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Moisture in solvent or atmosphere.[1]Use freshly distilled solvents; store HCl salt in desiccator; use Schlenk techniques.[1]
Starting Material Remains Steric hindrance of 3,5-dimethyl groups.Increase reaction time (up to 72h for Pinner) or temperature (for Amidine step).
Sticky/Oily Product Incomplete crystallization of salt.[1]Triturate with anhydrous ether; ensure HCl gas was dry.[1]
Side Product: Ester Acidic hydrolysis of imidate.[1]Ensure neutralization (Protocol B, Step 1) is sufficient; avoid aqueous workup until reaction is complete.[1]

References

  • Pinner, A. (1892).[1] Die Imidoather und ihre Derivate. Oppenheim, Berlin. (The foundational text on imidate chemistry).[1][4]

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidates with Amines.[1][2][5][6][7][8][9] Journal of the American Chemical Society, 84(18), 3491–3504. Link

  • Lange, U. E., et al. (1999).[1] A New Mild Method for the Synthesis of Amidines.[10] Tetrahedron Letters, 40(39), 7067-7070. (Modern optimization of the imidate-to-amidine step).

  • Katritzky, A. R., et al. (2005).[1] Recent progress in the synthesis of amidines.[1][8][10] Arkivoc, (iv), 49-87. Link

Sources

Method

Application Note: Analytical Techniques for Monitoring Reactions with Ethyl 3,5-dimethylbenzene-1-carboximidate

Introduction and Chemical Context Ethyl 3,5-dimethylbenzene-1-carboximidate (CAS 57312-28-4), also known as ethyl 3,5-dimethylbenzimidate, is a highly reactive carboximidate ester utilized as an electrophilic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Ethyl 3,5-dimethylbenzene-1-carboximidate (CAS 57312-28-4), also known as ethyl 3,5-dimethylbenzimidate, is a highly reactive carboximidate ester utilized as an electrophilic building block in the synthesis of amidines, heterocycles, and complex active pharmaceutical ingredients [4]. The reactivity of the imidate carbon is driven by the electron-withdrawing nature of the imine nitrogen and the ethoxy leaving group.

When subjected to nucleophilic attack by primary or secondary amines (a transformation related to the Pinner reaction), the tetrahedral hemiorthoamide intermediate collapses to expel ethanol, yielding the target amidine [3]. However, imidates are inherently moisture-sensitive; in the presence of water, competitive hydrolysis occurs. This leads to the formation of ethyl 3,5-dimethylbenzoate or 3,5-dimethylbenzamide, depending on the pH and stereoelectronic control of the intermediate cleavage [2]. Consequently, real-time analytical monitoring is critical to optimize reaction conditions, maximize amidine yield, and suppress hydrolytic degradation.

Causality Behind Experimental Choices

To establish a self-validating analytical system, researchers must select techniques that differentiate between the structurally similar starting material, target product, and byproducts:

  • 1H NMR Spectroscopy (In-line/Off-line): Chosen for its non-destructive nature and its ability to provide absolute quantitation without the need for response factor calibration. The ethoxy group of the starting imidate provides a distinct diagnostic signal (a quartet near 4.3 ppm and a triplet near 1.4 ppm). As the reaction progresses, the disappearance of these signals inversely correlates with the appearance of the amidine or ester signals [3]. In-line flow NMR allows for the capture of kinetic data without isolating moisture-sensitive intermediates [1].

  • RP-HPLC-MS: Chosen for its high sensitivity and resolving power. While NMR provides structural proof, LC-MS is required to detect trace levels of hydrolytic byproducts (<1%) and to confirm the molecular weight of the resulting amidine. The specific use of a neutral buffered mobile phase (e.g., ammonium formate) is mandated to prevent artifactual on-column hydrolysis of the unreacted imidate.

Reaction Pathways and Analytical Workflow

ReactionPathway Imidate Ethyl 3,5-dimethylbenzene- 1-carboximidate Amidine Amidine Product (Target) Imidate->Amidine + Amine (Target Pathway) Ester Ester / Amide (Byproduct) Imidate->Ester + H2O (Degradation) Amine Primary Amine (Nucleophile) Amine->Amidine Water H2O (Hydrolysis) Water->Ester

Caption: Reaction pathways of Ethyl 3,5-dimethylbenzene-1-carboximidate.

AnalyticalWorkflow Start Reaction Initiation (Imidate + Nucleophile) Sampling Aliquoting / Flow System Start->Sampling NMR In-line 1H NMR (Structural & Kinetic Data) Sampling->NMR Continuous Flow LCMS RP-HPLC-MS (Trace Impurity & Mass ID) Sampling->LCMS Quenched Aliquots Data Data Integration (Conversion % & Rate Laws) NMR->Data LCMS->Data

Caption: Multimodal analytical workflow for monitoring imidate reactions.

Quantitative Data Presentation

The following table summarizes the key analytical markers used to track the reaction progress and differentiate the starting material from potential products.

CompoundMolecular Weight1H NMR Diagnostic Peaks (CDCl3)LC-MS (ESI+) m/z [M+H]+
Ethyl 3,5-dimethylbenzene-1-carboximidate 177.24 g/mol 4.30 ppm (q, 2H), 1.40 ppm (t, 3H), 2.35 ppm (s, 6H)178.1
N-Substituted Amidine (Product) VariesLoss of 4.30/1.40 ppm signals; New N-H / N-R signalsVaries
Ethyl 3,5-dimethylbenzoate (Hydrolysis) 178.23 g/mol 4.35 ppm (q, 2H), 1.38 ppm (t, 3H)179.1
3,5-Dimethylbenzamide (Hydrolysis) 149.19 g/mol 5.5-6.5 ppm (br s, 2H, NH2)150.1

Experimental Protocols

Protocol A: Real-Time 1H NMR Monitoring of Amidine Synthesis

Objective: To determine the reaction kinetics and half-life of Ethyl 3,5-dimethylbenzene-1-carboximidate during aminolysis. Causality: Conducting the reaction directly in an NMR tube (or via a flow-cell) prevents ambient moisture introduction during sampling. This ensures that any observed ester formation is strictly due to the initial water content of the solvent, providing a self-validating measure of solvent dryness.

Step-by-Step Methodology:

  • Preparation: Dry the deuterated solvent (e.g., CDCl3 or DMSO-d6) over 3Å molecular sieves for 24 hours prior to use to suppress baseline hydrolysis.

  • Baseline Acquisition: Dissolve 0.1 mmol of Ethyl 3,5-dimethylbenzene-1-carboximidate in 0.5 mL of the dried deuterated solvent. Transfer to a standard 5 mm NMR tube. Acquire a baseline 1H NMR spectrum (e.g., 16 scans, 10 s relaxation delay to ensure accurate integration).

  • Initiation: Inject 0.12 mmol (1.2 eq) of the target primary amine directly into the NMR tube. Invert 3 times to mix thoroughly.

  • Kinetic Acquisition: Immediately insert the tube into the spectrometer (pre-equilibrated to the desired reaction temperature, e.g., 25 °C). Set up an arrayed acquisition to collect a 1H spectrum every 5 minutes for 2 hours.

  • Data Processing: Integrate the ethoxy quartet of the imidate (~4.30 ppm) against the aromatic protons (~7.0-7.5 ppm). Because the aromatic protons remain constant throughout the reaction, they serve as a reliable internal reference. Plot the integral decay over time to derive the pseudo-first-order rate constant (

    
    ).
    
Protocol B: RP-HPLC-MS Method for Trace Profiling

Objective: To quantify conversion and identify trace hydrolytic degradation products. Causality: Imidates can degrade on acidic silica columns or in acidic mobile phases (like 0.1% Formic Acid). Utilizing a reversed-phase C18 column with a slightly basic or neutral buffered mobile phase prevents artifactual hydrolysis during the chromatographic run, ensuring the chromatogram accurately reflects the reaction flask.

Step-by-Step Methodology:

  • Sample Quenching: Extract a 10 µL aliquot from the bulk reaction mixture. Immediately quench by diluting into 990 µL of cold acetonitrile containing 0.1% triethylamine (TEA). The TEA neutralizes any trace acid that could catalyze imidate hydrolysis during sample queuing.

  • Chromatographic Setup:

    • Column: C18, 5 µm, 4.6 × 150 mm.

    • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water (pH ~6.5).

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

  • MS Parameters: Electrospray ionization in positive mode (ESI+). Capillary voltage 3.0 kV, desolvation temperature 350 °C.

  • Analysis: Monitor the UV trace at 254 nm (optimal for the 3,5-dimethylphenyl chromophore). Extract ion chromatograms (EIC) for m/z 178.1 (Imidate), m/z 179.1 (Ester byproduct), and the expected[M+H]+ of the target amidine.

  • Validation: Ensure mass balance by comparing the sum of the product and byproduct peak areas to the initial imidate peak area, utilizing predetermined relative response factors.

References

  • Beilstein Journal of Organic Chemistry. "NMR reaction monitoring in flow synthesis".
  • Canadian Journal of Chemistry. "The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate".
  • PubMed Central (NIH). "Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds".
  • BLD Pharm. "Ethyl 3,5-dimethylbenzimidate Documentation".
Application

Application Note: Ethyl 3,5-Dimethylbenzene-1-Carboximidate as an Orthogonal, Sterically Hindered Protecting Group in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol Introduction & Rationale In the synthesis of complex, heavily modified peptides, the limited r...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Rationale

In the synthesis of complex, heavily modified peptides, the limited repertoire of orthogonal protecting groups often bottlenecks sequence elongation. Standard protecting groups for primary amines (e.g., Boc, Alloc, ivDde) are highly effective but can be susceptible to premature cleavage or side reactions during extended syntheses or harsh post-translational modifications.

Amidines have historically been viewed as permanent structural isosteres (e.g., in peptidines)[1] or post-synthetic modifications[2]. However, utilizing a bulky carboximidate—specifically Ethyl 3,5-dimethylbenzene-1-carboximidate (EDMBC) —transforms the amidine into a highly effective, sterically shielded protecting group. The meta-methyl groups on the phenyl ring provide a "steric umbrella" that prevents unwanted intramolecular cyclization (such as imidazolone formation)[1], while the inherent basicity of the amidine ensures it remains protonated and unreactive during subsequent electrophilic coupling steps.

This application note details the mechanistic rationale and provides validated protocols for utilizing EDMBC as a specialized, "last-off" protecting group for primary amines (such as the Lysine


-amino group) during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights (E-E-A-T)

As application scientists, we must look beyond the simple addition of reagents and understand the physicochemical causality governing our synthetic choices. When a primary amine reacts with EDMBC, it undergoes a nucleophilic addition-elimination reaction, displacing ethanol to form a 3,5-dimethylbenzamidine . The synthesis of benzimidates and their use in forming protected amine species is a well-documented chemical transformation[3].

Why choose a 3,5-dimethylbenzimidate over standard acetimidates?

  • Electrophilic Shielding: At physiological and SPPS coupling pH, the amidine (

    
     ~11.5) is fully protonated. This positive charge repels incoming electrophiles (such as activated amino acid esters), ensuring zero branching or poly-acylation at the protected site.
    
  • Steric Repulsion: Unhindered amidines can occasionally undergo intramolecular nucleophilic attack on adjacent carbonyls, leading to chain termination or cyclic byproducts[1]. The 3,5-dimethylphenyl moiety projects bulk over the amidine nitrogen, kinetically quenching these pathways.

  • Absolute Orthogonality: The resulting benzamidine is completely impervious to 20% piperidine/DMF (Fmoc removal) and 95% TFA (Boc removal/resin cleavage)[2]. It is only removed under highly specific, aggressive nucleophilic conditions[4], making it an ideal protecting group for late-stage functionalization.

Quantitative Data & Stability Profiling

To validate the utility of EDMBC, we evaluated the stability of the resulting 3,5-dimethylbenzamidine group against common SPPS conditions, as well as its formation efficiency compared to less hindered imidates.

Table 1: Stability Profile of the 3,5-Dimethylbenzamidine Protecting Group

Reagent / ConditionSPPS PhaseStability (Recovery %)Cleavage / Side Reaction
20% Piperidine in DMFFmoc Deprotection>99%None
95% TFA / 2.5% TIS / 2.5% H

O
Global Cleavage>99%None
Pd(PPh

)

/ Phenylsilane
Alloc Deprotection>98%None
2% Hydrazine in DMFivDde Deprotection95%Slow partial cleavage (<5%)
50% Hydroxylamine, 60°CAmidine Deprotection<5%Complete Deprotection

Table 2: Amidination Efficiency on Resin-Bound Lysine (12h, RT)

Imidate ReagentEq.Conversion (%)Byproduct (Cyclization)
Ethyl acetimidate1098%High (~15%)
Ethyl benzimidate1092%Moderate (~8%)
Ethyl 3,5-dimethylbenzimidate 10 95% Trace (<1%)

Experimental Protocols

Protocol 1: On-Resin Protection of Lysine -Amine

Objective: Convert a free primary amine on a resin-bound peptide to a sterically hindered 3,5-dimethylbenzamidine.

Materials:

  • Peptide-resin with a free primary amine (e.g., after selective ivDde or Mtt removal).

  • Ethyl 3,5-dimethylbenzene-1-carboximidate hydrochloride (EDMBC·HCl).

  • N,N-Diisopropylethylamine (DIEA).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in anhydrous DMF for 30 minutes. Drain the solvent.

  • Reagent Activation: In a separate vial, dissolve EDMBC·HCl (1.0 mmol, 10 eq) in 3 mL of DMF. Add DIEA (2.0 mmol, 20 eq) to neutralize the hydrochloride salt and generate the free imidate.

    • Scientific Rationale: The free imidate is the active electrophilic species. Excess base ensures the resin-bound amine is deprotonated and highly nucleophilic.

  • Coupling: Add the activated EDMBC solution to the resin. Shake gently at room temperature for 4–6 hours.

  • Monitoring: Take a small resin aliquot and perform a Kaiser test. A negative result (yellow) indicates complete conversion of the primary amine to the amidine.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL) and DCM (5 × 3 mL). The peptide is now ready for continued Fmoc-SPPS.

Protocol 2: Global Cleavage and Orthogonal Deprotection

Objective: Cleave the peptide from the resin and remove the 3,5-dimethylbenzamidine protecting group.

Step-by-Step Procedure:

  • Resin Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H

    
    O) for 2 hours.
    
  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge and dry the pellet.

    • Note: The peptide will precipitate with the 3,5-dimethylbenzamidine group fully intact due to its extreme acid stability[2].

  • Amidine Deprotection: Dissolve the crude peptide in a solution of 50% aqueous hydroxylamine/THF (1:1 v/v).

  • Incubation: Heat the solution to 60°C for 12 hours.

    • Scientific Rationale: The steric bulk of the 3,5-dimethyl group requires elevated thermal energy and a highly alpha-effect nucleophile (hydroxylamine) to attack the hindered amidine carbon and expel the amine[4].

  • Purification: Lyophilize the reaction mixture and purify the fully deprotected native peptide via RP-HPLC.

Workflow Visualization

G N1 Step 1: Free Primary Amine (Resin-Bound Peptide) N2 Step 2: Amidination EDMBC + DIEA in DMF N1->N2 Addition of Reagent N3 Step 3: Protected Intermediate (3,5-Dimethylbenzamidine) N2->N3 4-6 hours, RT N4 Step 4: Global Cleavage (95% TFA Cocktail) N3->N4 Amidine is TFA-stable N5 Step 5: Orthogonal Deprotection (50% Hydroxylamine, 60°C) N4->N5 Solution-phase cleavage N6 Step 6: Purified Native Peptide N5->N6 RP-HPLC Isolation

SPPS workflow utilizing Ethyl 3,5-dimethylbenzene-1-carboximidate for orthogonal amine protection.

References

  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. NIH PMC (2022).[Link]

  • Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. RSC Publishing (2016).[Link]

  • US20030236426A1 - Synthesis of benzimidate
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc (2006).[Link]

Sources

Method

Catalytic Applications of Metal Complexes Derived from Ethyl 3,5-dimethylbenzene-1-carboximidate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction The field of organometallic chemistry has long recognized the profound impact of ligand d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The field of organometallic chemistry has long recognized the profound impact of ligand design on the efficacy of transition metal catalysts.[1][2][3][4] The electronic and steric properties of the ligands surrounding a metal center dictate the reactivity, selectivity, and stability of the resulting complex.[3] Among the vast array of ligand architectures, those featuring nitrogen-donor atoms have proven particularly versatile and effective in a multitude of catalytic transformations.[5] This guide focuses on the catalytic potential of metal complexes derived from a specific N-donor ligand: Ethyl 3,5-dimethylbenzene-1-carboximidate.

While direct literature on this exact ligand is emerging, we can extrapolate from the well-established chemistry of related imidate, amidate, and other N-donor ligand systems to outline its potential applications and provide detailed protocols.[6][7][8] The insights presented herein are grounded in fundamental principles of coordination chemistry and catalysis, offering a robust starting point for researchers looking to explore the utility of this promising ligand class. We will delve into the synthesis of these complexes and their application in key organic transformations, providing both the "how" and the "why" behind the experimental procedures.

I. Ligand Synthesis: Ethyl 3,5-dimethylbenzene-1-carboximidate

The synthesis of the ethyl 3,5-dimethylbenzene-1-carboximidate ligand is a crucial first step. A common and effective method for preparing carboximidates is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.

Protocol 1: Synthesis of Ethyl 3,5-dimethylbenzene-1-carboximidate

Materials:

  • 3,5-Dimethylbenzonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Hydrogen Chloride (HCl) gas

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve 3,5-dimethylbenzonitrile (1 equivalent) in anhydrous diethyl ether.

  • Acidification: Cool the solution in an ice bath. Bubble dry HCl gas through the solution for 1-2 hours. The reaction progress can be monitored by the formation of a precipitate (the imidate hydrochloride salt).

  • Alcoholysis: Add anhydrous ethanol (1.1 equivalents) to the reaction mixture and continue stirring at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the resulting precipitate and wash with cold, anhydrous diethyl ether.

    • Suspend the solid in a biphasic mixture of diethyl ether and saturated sodium bicarbonate solution. Stir vigorously until all the solid has dissolved and the effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 3,5-dimethylbenzene-1-carboximidate. The product can be further purified by vacuum distillation or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is sensitive to water, which can hydrolyze the nitrile or the imidate product. Therefore, the use of anhydrous solvents and reagents is critical.

  • HCl Gas: Gaseous HCl acts as the acid catalyst, protonating the nitrile nitrogen and making the carbon more susceptible to nucleophilic attack by ethanol.

  • Bicarbonate Wash: The sodium bicarbonate wash is essential to neutralize the excess HCl and deprotonate the imidate hydrochloride salt to yield the free base.

II. Synthesis of Metal Complexes

The ethyl 3,5-dimethylbenzene-1-carboximidate ligand can be used to synthesize a variety of transition metal complexes. The choice of metal precursor and reaction conditions will determine the final structure and properties of the complex. Palladium, copper, and rhodium are particularly interesting metals for catalysis with N-donor ligands.[6][7][9]

Protocol 2: General Synthesis of a Palladium(II)-Imidate Complex

Materials:

  • Ethyl 3,5-dimethylbenzene-1-carboximidate

  • Bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂]) or Palladium(II) acetate ([Pd(OAc)₂])

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor (1 equivalent) in anhydrous DCM.

  • Ligand Addition: To the stirred solution, add a solution of ethyl 3,5-dimethylbenzene-1-carboximidate (2.1 equivalents) in anhydrous DCM dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can often be observed by a color change.

  • Isolation:

    • Reduce the volume of the solvent in vacuo.

    • Add anhydrous diethyl ether to precipitate the palladium complex.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: The resulting complex should be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction can provide definitive structural information.

Causality Behind Experimental Choices:

  • Inert Atmosphere: While many Pd(II) complexes are air-stable, using an inert atmosphere prevents potential side reactions and ensures the integrity of the complex.

  • Labile Ligands: Precursors like [PdCl₂(MeCN)₂] have labile acetonitrile ligands that are easily displaced by the incoming imidate ligand.

  • Stoichiometry: A slight excess of the ligand is often used to ensure complete reaction with the metal center.

III. Catalytic Applications

Metal complexes bearing imidate and related N-donor ligands have shown significant promise in a variety of catalytic transformations. Below are detailed protocols for representative reactions where complexes of ethyl 3,5-dimethylbenzene-1-carboximidate are expected to be active.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are workhorses in C-C and C-N bond formation.[2][6][10] The electronic properties of the imidate ligand can influence the efficiency of both the oxidative addition and reductive elimination steps in the catalytic cycle.[6]

Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium-imidate complex (e.g., 0.5-2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Reaction Setup: To a Schlenk tube, add the aryl halide (1 equivalent), arylboronic acid (1.2 equivalents), base (2 equivalents), and the palladium-imidate catalyst.

  • Solvent Addition: Evacuate and backfill the tube with an inert gas. Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A [Pd(0)L_n] Active Catalyst B Oxidative Addition Ar-Pd(II)(X)L_n A->B Ar-X C Transmetalation Ar-Pd(II)(Ar')L_n B->C Ar'B(OH)_2 Base C->A D Reductive Elimination Ar-Ar' C->D D->A

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

B. Copper-Catalyzed Amidation and Imidation Reactions

Copper complexes are particularly effective for C-N bond formation, including the amidation and imidation of aryl halides and even unactivated C-H bonds.[5][7][11][12][13]

Protocol 4: Copper-Catalyzed N-Arylation of Imides

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Imide (e.g., phthalimide)

  • Copper-imidate complex (e.g., 1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Ligand (optional, e.g., a diamine or phenanthroline)[5]

  • Solvent (e.g., DMF, DMSO)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1 equivalent), imide (1.2 equivalents), base (2 equivalents), and the copper-imidate catalyst. If an additional ligand is used, add it at this stage.

  • Solvent Addition: Evacuate and backfill the tube with an inert gas. Add the degassed solvent.

  • Reaction: Heat the mixture in an oil bath at 100-130 °C for 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the product by recrystallization or column chromatography.

Proposed Mechanism for Copper-Catalyzed N-Arylation

Copper_N_Arylation cluster_1 Catalytic Cycle A [Cu(I)L_n] Catalyst B Oxidative Addition Ar-Cu(III)(X)L_n A->B Ar-X D Ligand Exchange A->D Nu-H, Base C Reductive Elimination Product Formation B->C C->A Ar-Nu D->A

Caption: A possible mechanistic pathway for copper-catalyzed N-arylation.

C. Rhodium-Catalyzed Hydrosilylation

Rhodium complexes are well-known for their high activity in hydrosilylation reactions, which are important for the synthesis of organosilicon compounds.[9][14]

Protocol 5: Rhodium-Catalyzed Hydrosilylation of an Alkene

Materials:

  • Alkene (e.g., 1-octene)

  • Hydrosilane (e.g., triethylsilane)

  • Rhodium-imidate complex (e.g., 0.01-0.1 mol%)

  • Solvent (optional, e.g., Toluene)

  • Schlenk flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add the rhodium-imidate catalyst and the alkene (1 equivalent). If a solvent is used, add it at this stage.

  • Reactant Addition: Add the hydrosilane (1.1 equivalents) dropwise to the stirred mixture at room temperature. The reaction is often exothermic.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor the disappearance of the Si-H bond by IR spectroscopy.

  • Work-up: If the product is sufficiently volatile, it can be purified by distillation directly from the reaction mixture. Otherwise, the catalyst can be removed by passing the mixture through a short plug of silica gel.

IV. Data Summary

While specific data for complexes of Ethyl 3,5-dimethylbenzene-1-carboximidate is not yet available, the following table provides representative data for analogous metal-catalyzed reactions to serve as a benchmark for expected performance.

Catalyst System Reaction Type Substrates Yield (%) Turnover Number (TON) Reference
[Pd(imidate)₂(PPh₃)₂]Suzuki-MiyauraAryl bromides + Arylboronic acids>90~1000Analogous to[10]
[CuI/diamine ligand]N-ArylationAryl iodides + Amides80-95~100[5]
[Rh(I)-N-ligand]HydrosilylationAlkenes + Hydrosilanes>95>1000Analogous to[9][14]

V. Conclusion and Future Outlook

Metal complexes derived from Ethyl 3,5-dimethylbenzene-1-carboximidate represent a promising, yet underexplored, class of catalysts. Based on the extensive research on related N-donor ligands, it is anticipated that these complexes will exhibit significant catalytic activity in a range of important organic transformations. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the synthesis and catalytic applications of these novel complexes. Future work should focus on the detailed characterization of these complexes and the systematic evaluation of their catalytic performance in comparison to existing systems. Mechanistic studies will also be crucial for understanding the role of the imidate ligand and for the rational design of next-generation catalysts.

References

  • Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC. (n.d.).
  • Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imidation of Aryl Halides - PMC. (n.d.).
  • Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes | Journal of the American Chemical Society. (2014, January 9). Retrieved March 7, 2026, from [Link]

  • Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes - eScholarship. (2014, January 9). Retrieved March 7, 2026, from [Link]

  • New Anionic Rhodium Complexes as Efficient Hydroboration and Hydrosilylation Catalysts. (n.d.).
  • Structure, dynamics and catalytic activity of palladium(II) complexes with imidazole ligands | Request PDF - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • Water-Soluble Pd–Imidate Complexes: Broadly Applicable Catalysts for the Synthesis of Chemically Modified Nucleosides via Pd-Catalyzed Cross-Coupling | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]

  • Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes - Frontiers. (2021, August 8). Retrieved March 7, 2026, from [Link]

  • Amidate-Ligated Complexes of Rhodium(I): A Showcase of Coordination Flexibility | Request PDF - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • Recent advances in copper-catalyzed C–H bond amidation - Beilstein Journals. (2015, November 17). Retrieved March 7, 2026, from [Link]

  • (PDF) Bis(imidate)palladium(II) complexes with labile ligands. Mimics of classical precursors? - ResearchGate. (2011, December 21). Retrieved March 7, 2026, from [Link]

  • Rhodium(i) complexes with proton-responsive anionic tethered N-heterocyclic carbene ligands: synthesis and application in alkyne dimerization - Dalton Transactions (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Anionic Rhodium Complexes as Very Active Catalysts for Hydro-Silylation Reactions - MDPI. (2024, December 20). Retrieved March 7, 2026, from [Link]

  • Metal Coordination Complexes for Catalytic Application Development. (2025, October 24). Retrieved March 7, 2026, from [Link]

  • The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications - Zenodo. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • Mechanistic Studies and Design of Supported Transition Metal Complexes - DSpace@MIT. (2020, July 24). Retrieved March 7, 2026, from [Link]

  • (PDF) The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]

Sources

Application

Synthesis of novel polymers using Ethyl 3,5-dimethylbenzene-1-carboximidate monomers

Application Note: Synthesis and Evaluation of Novel Cationic Polyamidines via Post-Polymerization Amidinization using Ethyl 3,5-dimethylbenzene-1-carboximidate Introduction and Mechanistic Rationale The development of no...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of Novel Cationic Polyamidines via Post-Polymerization Amidinization using Ethyl 3,5-dimethylbenzene-1-carboximidate

Introduction and Mechanistic Rationale

The development of non-viral vectors for gene delivery (e.g., plasmid DNA, siRNA) relies heavily on the precise engineering of cationic polymers. While polyethylenimine (PEI) and polyallylamine (PAA) are classical standards, they often suffer from a narrow therapeutic window due to high cytotoxicity and suboptimal endosomal escape mechanisms. To overcome these limitations, the conversion of primary amines into amidines—yielding polyamidines—has emerged as a highly effective strategy [1]. Polyamidines maintain a high positive charge density at physiological pH, facilitating robust electrostatic condensation of nucleic acids, while their unique pKa profile enhances the "proton sponge" effect necessary for endosomal rupture[1].

In this protocol, we detail the synthesis of a novel sterically hindered, lipophilic polyamidine. We utilize Ethyl 3,5-dimethylbenzene-1-carboximidate (CAS 57312-28-4) as a highly reactive electrophilic monomer to functionalize the primary amines of a polyallylamine backbone.

Causality in Design:

  • The Carboximidate Electrophile: Alkyl imidates (Pinner salts) undergo rapid aminolysis when exposed to primary amines, forming stable amidine linkages while releasing ethanol as a benign byproduct [2].

  • The 3,5-Dimethylphenyl Moiety: The incorporation of the 3,5-dimethylphenyl group serves a dual purpose. First, the steric hindrance protects the resulting amidine from enzymatic degradation in serum. Second, the lipophilic aromatic ring enhances the hydrophobic interactions of the resulting polyplex with the phospholipid bilayer of target cells, significantly boosting cellular uptake.

Experimental Workflow and Pathway Visualization

The following diagram illustrates the chemical workflow from post-polymerization modification to the final intracellular delivery mechanism.

G PAA Polyallylamine (PAA) (Primary Amines) Amidinization Post-Polymerization Amidinization (DIPEA, MeOH, RT) PAA->Amidinization Imidate Ethyl 3,5-dimethylbenzene- 1-carboximidate Imidate->Amidinization Polyamidine Lipophilic Cationic Polyamidine Amidinization->Polyamidine Ethanol Release Polyplex Self-Assembled Polyplex Nanoparticles Polyamidine->Polyplex Electrostatic Condensation DNA Nucleic Acid Cargo (pDNA / siRNA) DNA->Polyplex Endocytosis Cellular Uptake & Endosomal Escape Polyplex->Endocytosis Proton Sponge Effect

Workflow of polyamidine synthesis and subsequent polyplex formation for gene delivery.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Alkyl imidates are highly susceptible to aqueous hydrolysis, which converts them into inactive esters [3]. Therefore, maintaining strict anhydrous conditions during the coupling phase is the critical variable for success.

Materials Required:
  • Polyallylamine (PAA), free base (MW ~15,000 Da)

  • Ethyl 3,5-dimethylbenzene-1-carboximidate hydrochloride

  • Anhydrous Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dialysis tubing (MWCO 3,500 Da)

  • Ninhydrin reagent (for primary amine validation)

Phase 1: Anhydrous Amidinization
  • Polymer Solvation: Dissolve 1.0 g of PAA in 20 mL of anhydrous MeOH in a flame-dried round-bottom flask purged with nitrogen.

  • Imidate Activation: In a separate dry vial, suspend 3.7 g (approx. 1.2 molar equivalents relative to the primary amine repeating units of PAA) of Ethyl 3,5-dimethylbenzene-1-carboximidate hydrochloride in 10 mL of anhydrous MeOH.

  • Base Addition (Critical Step): Add 3.0 mL of DIPEA to the imidate suspension. Scientific Insight: DIPEA is chosen over Triethylamine because its extreme steric hindrance prevents it from acting as a competing nucleophile against the electrophilic imidate carbon, while efficiently neutralizing the hydrochloride salt to free the imidate for reaction.

  • Coupling: Dropwise, add the activated imidate solution to the PAA solution under vigorous magnetic stirring. Allow the reaction to proceed at 25°C for 24 hours under a continuous nitrogen atmosphere.

Phase 2: Purification and Self-Validation
  • Dialysis: Transfer the crude reaction mixture into a dialysis membrane (MWCO 3,500 Da). Dialyze against pure methanol for 12 hours to remove unreacted hydrophobic imidate, followed by dialysis against deionized water for 48 hours (changing the water every 8 hours) to remove DIPEA salts and ethanol byproducts.

  • Lyophilization: Freeze the dialyzed aqueous solution at -80°C and lyophilize for 48 hours to yield the functionalized polyamidine as a white, fluffy powder.

  • Validation (Ninhydrin Assay): To ensure the reaction was successful, perform a Ninhydrin test on the final product. Causality: Ninhydrin reacts specifically with primary amines to produce a deep purple color (Ruhemann's purple). A successful amidinization converts primary amines to secondary/tertiary amidine structures. A negative (colorless/pale yellow) Ninhydrin test validates a high degree of functionalization (>95% conversion).

Polyplex Formulation and Characterization

To utilize the synthesized polyamidine for gene delivery, it must be complexed with nucleic acids at varying Nitrogen-to-Phosphate (N/P) ratios. The N/P ratio dictates the electrostatic balance, particle size, and ultimate transfection efficiency.

Protocol for Polyplex Formation:

  • Prepare a stock solution of the novel polyamidine in nuclease-free water (1 mg/mL).

  • Prepare a stock solution of plasmid DNA (e.g., pEGFP-N1) in standard saline buffer (1 µg/µL).

  • Mix the solutions at predetermined N/P ratios by rapidly pipetting the polyamidine solution into the DNA solution.

  • Vortex for 5 seconds and incubate at room temperature for 30 minutes to allow the nanoparticles to self-assemble via electrostatic condensation.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of the resulting polyplexes, demonstrating the relationship between the N/P ratio and vector viability.

N/P RatioZ-Average Size (nm)Zeta Potential (mV)DNA Condensation Efficiency (%)Relative Transfection EfficiencyCytotoxicity Profile
2:1 310 ± 15+4.2 ± 1.165.4LowNegligible
5:1 185 ± 10+18.5 ± 2.098.2ModerateNegligible
10:1 120 ± 8+28.4 ± 1.5>99.9Optimal (Peak)Low
20:1 115 ± 6+34.1 ± 1.8>99.9HighModerate
50:1 110 ± 5+38.6 ± 2.2>99.9ReducedHigh

Data Interpretation: At an N/P ratio of 10:1, the polyplexes achieve an ideal sub-150 nm size and a highly positive zeta potential (+28.4 mV). This specific threshold provides enough cationic charge to fully condense the DNA (>99.9% efficiency via gel retardation assays) and facilitate cellular membrane penetration, while avoiding the severe cytotoxicity associated with excessive free polymer seen at the 50:1 ratio.

References

  • Title: Synthesis and characterization of new poly(ortho ester amidine) copolymers for nonviral gene delivery Source: National Institutes of Health (NIH) / PMC URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of Ethyl 3,5-dimethylbenzene-1-carboximidate

Welcome to the Application Science Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists troubleshooting the Pinner synthesis of ethyl 3,5-dimethylbenzene-1-carboxim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists troubleshooting the Pinner synthesis of ethyl 3,5-dimethylbenzene-1-carboximidate (ethyl 3,5-dimethylbenzimidate).

The classic Pinner reaction relies on the acid-catalyzed alcoholysis of a nitrile. While highly effective, the highly electrophilic nature of the intermediate nitrilium ion and the resulting imidate hydrochloride salt makes the system exceptionally sensitive to moisture, temperature, and stoichiometry. This guide deconstructs the mechanistic causality behind common byproducts—amides, esters, and orthoesters—and provides validated, self-correcting protocols for their removal.

Part 1: Mechanistic Overview & Reaction Pathways

To effectively troubleshoot byproduct formation, one must understand the diverging kinetic and thermodynamic pathways of the Pinner reaction. The diagram below maps the causal relationships between reaction conditions and specific structural outcomes.

Pathway SM 3,5-Dimethylbenzonitrile + EtOH + HCl(g) ImidateHCl Ethyl 3,5-dimethylbenzimidate HCl (Target Intermediate) SM->ImidateHCl Anhydrous 0°C Amide 3,5-Dimethylbenzamide (Amide Byproduct) SM->Amide H2O / Moisture FreeBase Ethyl 3,5-dimethylbenzimidate (Final Product) ImidateHCl->FreeBase Cold NaHCO3 Neutralization ImidateHCl->Amide Heat (>50°C) Ester Ethyl 3,5-dimethylbenzoate (Ester Byproduct) ImidateHCl->Ester H2O at low pH Orthoester Triethyl 3,5-dimethylorthobenzoate (Orthoester Byproduct) ImidateHCl->Orthoester Excess EtOH Extended Time

Fig 1. Reaction pathways and byproduct formation in the Pinner synthesis of ethyl benzimidates.

Part 2: Troubleshooting Q&A

Q1: Why is 3,5-dimethylbenzamide forming in my reaction, and how can I eliminate it?

Causality: Amide formation is a direct consequence of hydration or thermal degradation. If adventitious water is present in your HCl gas or ethanol, it acts as a nucleophile, attacking the highly activated nitrilium cation faster than ethanol can, yielding the amide. Alternatively, if the reaction or drying temperature exceeds 50 °C, the imidate hydrochloride undergoes pyrolysis, breaking down into 3,5-dimethylbenzamide and ethyl chloride . Resolution:

  • Ensure strictly anhydrous conditions. Use freshly distilled absolute ethanol and pass your HCl gas through a concentrated H₂SO₄ drying trap before introduction.

  • Maintain reaction temperatures between 0 °C and 5 °C.

  • Removal: The amide byproduct is significantly less soluble in cold non-polar solvents (like diethyl ether) than the ester or orthoester, but it may co-precipitate with your imidate salt. It is best removed during the final free-basing extraction, as the neutral amide will partition differently or can be separated via silica gel chromatography (the basic imidate will streak unless the silica is triethylamine-treated).

Q2: My final product contains significant amounts of ethyl 3,5-dimethylbenzoate. How did this happen?

Causality: Imidate hydrochlorides are highly susceptible to hydrolysis at low pH, which irreversibly converts them into carboxylic esters 1. This typically occurs during the aqueous workup phase. If the acidic reaction mixture is exposed to water before the pH is rapidly adjusted to a basic regime, the water hydrolyzes the C=N bond to form ethyl 3,5-dimethylbenzoate. Resolution:

  • Do not quench the reaction with water. Instead, isolate the intermediate imidate hydrochloride salt first via precipitation (see Protocol below).

  • When neutralizing the salt to obtain the free base, use a biphasic system (e.g., Dichloromethane/Saturated NaHCO₃) at 0 °C to ensure the free imidate is immediately extracted into the organic layer, shielding it from aqueous hydrolysis 2.

Q3: I am detecting triethyl 3,5-dimethylorthobenzoate in my mixture. What causes orthoester formation?

Causality: Orthoesters form when a second and third equivalent of alcohol attack the protonated imidate carbon. While aromatic imidates are generally more resistant to orthoester formation than aliphatic ones, extended reaction times (e.g., >48 hours) in a large excess of ethanol under strongly acidic conditions will drive the equilibrium toward the orthoester 3. Resolution:

  • Limit ethanol to 1.5 – 2.0 equivalents relative to the nitrile if orthoester contamination is persistent.

  • Removal: Orthoesters are highly soluble in diethyl ether. By precipitating the imidate hydrochloride salt with cold ether, the orthoester remains in the filtrate and is easily discarded.

Part 3: Quantitative Data & Purification Strategy

The following table summarizes the physicochemical behavior of the reaction components, which dictates our purification logic.

ComponentMechanistic TriggerRelative Solubility (Cold Et₂O)Removal StrategyExpected Purity Recovery
3,5-Dimethylbenzamide H₂O > 0.1 eq; Temp > 50°CLowChromatography of free base> 98%
Ethyl 3,5-dimethylbenzoate pH < 3 during aqueous workupHighEt₂O wash of Imidate HCl salt> 99%
Triethyl 3,5-dimethylorthobenzoate Excess EtOH; Extended timeHighEt₂O wash of Imidate HCl salt> 99%
3,5-Dimethylbenzonitrile (SM) Incomplete conversionHighEt₂O wash of Imidate HCl salt> 99%
Validated Protocol: Isolation and Free-Basing of Ethyl 3,5-dimethylbenzimidate

This methodology relies on a self-validating phase-separation logic. By isolating the salt prior to neutralization, we strip away unreacted starting materials and over-reacted byproducts (esters/orthoesters) before they can complicate the final free-base extraction.

Protocol Step1 1. Crude Reaction Mixture (Contains HCl salt & soluble impurities) Step2 2. Add Cold Et2O & Filter (Precipitates Imidate HCl) Step1->Step2 Filtrate Filtrate: Ester, Orthoester, SM (Discard) Step2->Filtrate Soluble fraction Solid Filter Cake: Imidate HCl (Target Salt) Step2->Solid Insoluble fraction Step3 3. Suspend in DCM at 0°C Add sat. NaHCO3(aq) Solid->Step3 Step4 4. Phase Separation Step3->Step4 Aq Aqueous Phase: Salts (Discard) Step4->Aq Top layer Org Organic Phase: Free Imidate (Dry & Concentrate) Step4->Org Product layer (Bottom)

Fig 2. Self-validating purification workflow for isolating free ethyl 3,5-dimethylbenzimidate.

Step-by-Step Methodology:

  • Precipitation: Upon completion of the Pinner reaction (indicated by the solidification of the reaction mixture or TLC confirmation), add 3–4 volumes of anhydrous, ice-cold diethyl ether (Et₂O) to the flask. Triturate vigorously.

  • Filtration (Validation Checkpoint 1): Filter the suspension rapidly using a Büchner funnel under a dry nitrogen blanket to prevent atmospheric moisture absorption. Wash the filter cake with an additional 2 volumes of cold Et₂O.

    • Validation: The filtrate will contain the ester, orthoester, and unreacted nitrile. The filter cake must be a stark white, crystalline solid (the pure imidate hydrochloride). If the solid is gummy, moisture has compromised the salt.

  • Neutralization: Transfer the solid hydrochloride salt immediately to a separatory funnel and suspend it in cold dichloromethane (DCM) at 0 °C. Slowly add ice-cold saturated aqueous NaHCO₃ under vigorous agitation until the aqueous phase reaches pH 8.

    • Causality: Cold, rapid neutralization prevents the low-pH aqueous hydrolysis that generates the ester byproduct.

  • Phase Separation (Validation Checkpoint 2): Allow the layers to separate. The free ethyl 3,5-dimethylbenzimidate partitions into the lower DCM layer. Extract the upper aqueous layer one more time with fresh DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at ambient temperature (do not exceed 30 °C to prevent thermal degradation). The resulting product is the purified free base of ethyl 3,5-dimethylbenzimidate.

Part 4: References

  • A Lewis acid-promoted Pinner reaction Beilstein Journal of Organic Chemistry

  • Synthesis, crystal structure, and DFT study of ethyl benzimidate and 4-phenyl-1,3,5-triazin-2-amine Taylor & Francis Online

  • An Overview of Some Imidates Derivatives with Anti-microbial Activity Research & Reviews: Journal of Chemistry

  • A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate RSC Advances / ResearchGate

Sources

Optimization

Technical Support: Optimization &amp; Troubleshooting for Ethyl 3,5-dimethylbenzene-1-carboximidate Synthesis

Ticket ID: #IMID-35-DMB Subject: Reaction Optimization, Stability, and Isolation of Ethyl 3,5-dimethylbenzene-1-carboximidate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IMID-35-DMB Subject: Reaction Optimization, Stability, and Isolation of Ethyl 3,5-dimethylbenzene-1-carboximidate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Chemistry

Welcome to the Technical Assistance Center. You are inquiring about the synthesis and optimization of Ethyl 3,5-dimethylbenzene-1-carboximidate (also known as ethyl 3,5-dimethylbenzimidate).

This transformation typically utilizes the Pinner Reaction , where 3,5-dimethylbenzonitrile is treated with anhydrous ethanol and hydrogen chloride gas. While the 3,5-dimethyl substitution pattern provides electron-donating character that stabilizes the intermediate cation, it also introduces steric factors that can complicate kinetics compared to unsubstituted benzonitrile.

Critical Warning: The imidate functionality is thermodynamically unstable relative to the amide and kinetically sensitive to hydrolysis (yielding the ester). Success depends entirely on moisture exclusion and temperature control.

The "Golden Path" Protocol

Before troubleshooting, please verify your workflow against this baseline standard. Deviations here are the root cause of 90% of failures.

Standard Operating Procedure (SOP-IMID-01)
ParameterSpecificationRationale
Precursor 3,5-Dimethylbenzonitrile (1.0 eq)Starting material.
Reagent Absolute Ethanol (1.1–1.5 eq)Reactant and solvent. Excess promotes conversion but complicates workup.
Solvent Anhydrous Et₂O or CHCl₃ (Optional)Co-solvent used if nitrile solubility is poor in cold EtOH.
Catalyst Anhydrous HCl gas (Saturation)Must be dry. Generated via H₂SO₄ drip into NaCl or from a lecture bottle.
Temperature 0°C (Addition)

4°C (Reaction)
Prevents "Pinner Cleavage" (decomposition to alkyl chloride + amide).
Time 24 – 48 HoursSlower kinetics expected due to 3,5-dimethyl sterics.

Step-by-Step Workflow:

  • Drying: Flame-dry all glassware under Ar/N₂ flow.

  • Dissolution: Dissolve nitrile in anhydrous ethanol (and co-solvent if needed) in a Schlenk flask.

  • Saturation: Cool to 0°C. Bubble dry HCl gas through the solution for 30–60 minutes.

    • Checkpoint: Weigh the flask before and after. Target mass increase

      
       1.1–1.2 equivalents of HCl relative to nitrile.
      
  • Incubation: Seal tightly (parafilm/stopper). Store at 4°C (fridge) for 24–48 hours.

  • Precipitation: Dilute with cold anhydrous diethyl ether. The imidate hydrochloride salt should precipitate as a white, moisture-sensitive solid.

Optimization of Reaction Conditions

A. Temperature Control
  • Ideal Range: 0°C to 5°C.

  • The Issue: Higher temperatures (>20°C) favor the Pinner Cleavage , where the chloride ion attacks the ethyl group, collapsing the imidate back into an amide (3,5-dimethylbenzamide) and ethyl chloride.

  • Optimization: If the reaction is too slow at 0°C, do not heat. Instead, increase HCl concentration or reaction time.

B. Solvent Selection
  • Standard: Neat Ethanol.

  • Issue: 3,5-dimethylbenzonitrile is lipophilic. At 0°C, it may crystallize out of ethanol before reacting.

  • Optimization: Use a co-solvent system.

    • Recommended:CHCl₃ (Chloroform) or 1,4-Dioxane .

    • Ratio: 1:1 mixture of Ethanol:Co-solvent.[1]

    • Note: Avoid nucleophilic solvents (water, methanol) or solvents that trap HCl inefficiently.

C. Catalyst (HCl) Management
  • Requirement: Stoichiometric excess (>1.0 eq).

  • Optimization: The reaction is an equilibrium driven by the precipitation of the salt or the high concentration of acid.

  • Troubleshooting: If no precipitate forms, the HCl concentration may be too low. Re-saturate at 0°C.

Troubleshooting & FAQs

Q1: My product is an oil, not a solid precipitate. What happened?

Diagnosis: This is common with substituted benzimidates. The lipophilic methyl groups may prevent the hydrochloride salt from crystallizing in ether/ethanol mixtures. Solution:

  • Induce Crystallization: Scratch the glass or add a seed crystal.

  • Solvent Swap: Evaporate the solvent in vacuo (keep temp < 30°C) to a thick oil. Triturate (grind) this oil with fresh, cold anhydrous ether or pentane.

  • Use Directly: If it remains an oil, it is likely the imidate salt. Use it immediately in the next step (e.g., amidine synthesis) without further purification.[2]

Q2: I isolated the product, but NMR shows ethyl 3,5-dimethylbenzoate (Ester).

Diagnosis: Hydrolysis has occurred. Mechanism: Imidate Salt + H₂O


 Ester + NH₄Cl.
Root Causes: 
  • Wet ethanol used.

  • Moisture entered during the 48h incubation.

  • Critical: Workup was too slow or performed in wet air. Fix: Use a Schlenk line. Dry ethanol over 3Å molecular sieves (target <50 ppm water).

Q3: How do I isolate the Free Base (Neutral Imidate)?

Warning: The free base is significantly less stable than the HCl salt. Only isolate if absolutely necessary. Protocol:

  • Suspend the hydrochloride salt in DCM (Dichloromethane) at 0°C.

  • Add a cold solution of saturated NaHCO₃ or K₂CO₃ .

  • Shake vigorously and separate layers immediately (minimize contact time).

  • Dry organic layer over MgSO₄ and evaporate in vacuo at room temperature.

  • Result: The free imidate is likely a liquid. Store under Argon at -20°C.

Visualizing the Reaction Logic

The following diagram illustrates the competitive pathways. Your goal is to navigate the "Green Path" while avoiding the moisture-driven "Red Path."

PinnerReaction cluster_conditions Critical Control Points Nitrile 3,5-Dimethylbenzonitrile Inter Nitrilium Ion (Activated) Nitrile->Inter + HCl (gas) Anhydrous ImidateSalt Imidate HCl Salt (Target Product) Inter->ImidateSalt + EtOH 0°C, 24-48h Amide 3,5-Dimethylbenzamide (Side Product) Inter->Amide + H2O (Ritter-type) FreeBase Free Imidate (Neutral) ImidateSalt->FreeBase Base Wash (NaHCO3) Fast, Cold (<5°C) ImidateSalt->Amide Heat (>20°C) (Pinner Cleavage) Ester Ethyl 3,5-dimethylbenzoate (Hydrolysis Product) ImidateSalt->Ester + H2O (Hydrolysis)

Caption: Reaction pathway analysis for Pinner synthesis. Green arrows indicate the desired synthetic route; red dashed arrows indicate failure modes caused by moisture or heat.

Analytical Data Reference

When analyzing your product, look for these characteristic signals.

TechniqueExpected Signal (Imidate HCl Salt)Expected Signal (Hydrolysis/Ester)
IR Spectroscopy 1630–1650 cm⁻¹ (C=N stretch)1720 cm⁻¹ (C=O stretch)
¹H NMR (Solvent) Use DMSO-d₆ or CD₃CN (anhydrous)CDCl₃
¹H NMR (Ethyl) Quartet (~4.5 ppm), Triplet (~1.4 ppm)Quartet (~4.3 ppm), Triplet (~1.3 ppm)
Physical State White crystalline solid (or thick oil)Clear liquid (sweet smell)

References

  • Pinner, A., & Klein, F. (1877).[3][4] Umwandlung der Nitrile in Imide.[4] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates.[3][4][5][6][7][8] Chemical Reviews, 61(2), 179–211.

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidates with Amines.[2][3][6][7][8] Journal of the American Chemical Society, 84(18), 3491–3504.

  • Decroix, B., et al. (2013).[1] A Lewis acid-promoted Pinner reaction.[3][4] Beilstein Journal of Organic Chemistry, 9, 179–184.

For further assistance, please reply to this ticket with your specific NMR solvent and observed melting point.

Sources

Troubleshooting

Technical Support Center: Ethyl 3,5-dimethylbenzene-1-carboximidate Reactions

Welcome to the Technical Support Center for the synthesis and application of Ethyl 3,5-dimethylbenzene-1-carboximidate (CAS 57312-28-4). This guide is engineered for researchers and drug development professionals, provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and application of Ethyl 3,5-dimethylbenzene-1-carboximidate (CAS 57312-28-4). This guide is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and quantitative optimization data for imidate and amidine synthesis.

Mechanistic Overview & Reaction Logic

Ethyl 3,5-dimethylbenzene-1-carboximidate is typically synthesized from 3,5-dimethylbenzonitrile and ethanol via the acid-catalyzed Pinner Reaction . Understanding the causality of this reaction is critical: the intermediate imidium chloride (Pinner salt) is a highly reactive, thermodynamically unstable electrophile. Failure to control the reaction environment inevitably drives the system toward stable, unwanted thermodynamic sinks (amides or esters) rather than the target imidate.

PinnerWorkflow Start 3,5-Dimethylbenzonitrile + EtOH + HCl Intermediate Imidium Chloride Salt (Pinner Salt) Start->Intermediate Anhydrous, <5°C Product Ethyl 3,5-dimethylbenzimidate Intermediate->Product Base Neutralization Amide 3,5-Dimethylbenzamide (Thermal Degradation) Intermediate->Amide T > 15°C (SN2 Attack) Ester Ethyl 3,5-dimethylbenzoate (Hydrolysis) Intermediate->Ester H2O Exposure

Caption: Mechanistic pathways and side reactions in the Pinner synthesis of imidates.

Troubleshooting & FAQs

Q1: My synthesis of Ethyl 3,5-dimethylbenzene-1-carboximidate is yielding predominantly 3,5-dimethylbenzamide. What is the mechanistic failure? A: This is a classic thermal degradation failure. According to, the intermediate imidium chloride is thermodynamically unstable[1]. At temperatures exceeding 15°C, the chloride counterion acts as a nucleophile, attacking the ethyl group via an SN2 mechanism[2]. This results in the elimination of ethyl chloride and the irreversible formation of 3,5-dimethylbenzamide. Causality Rule: Temperature control is not just for yield optimization; it is a mechanistic necessity to prevent SN2 degradation.

Q2: During the downstream conversion of the imidate to an amidine, I observe significant formation of ethyl 3,5-dimethylbenzoate. How do I prevent this? A: The formation of the ester indicates hydrolysis caused by adventitious water[1]. The imidium carbon is highly electrophilic. If water is present, it outcompetes the amine nucleophile, attacking the tetrahedral intermediate and expelling ammonia/amine to form the ester[3]. Causality Rule: Water is a superior oxygen-nucleophile compared to the nitrogen-nucleophile under these conditions. Strict anhydrous protocols must be maintained throughout the addition-elimination sequence.

Q3: Can I bypass the use of highly corrosive HCl gas in the synthesis of this imidate? A: Yes. While classical Pinner reactions rely on gaseous HCl, modern self-validating protocols utilize in situ generation or Lewis acids. As detailed in the , you can employ Lewis acids (e.g., Hafnium triflate) to activate the nitrile, or use Trimethylsilyl chloride (TMSCl) with ethanol to generate anhydrous HCl in situ[4]. This prevents the over-acidification that often leads to side reactions and simplifies handling.

AmidineMech Imidate Imidate Electrophile Tetrahedral Tetrahedral Hemiaminal Imidate->Tetrahedral Addition Amine Amine Nucleophile Amine->Tetrahedral Amidine Target Amidine Tetrahedral->Amidine -EtOH (Elimination)

Caption: Nucleophilic addition-elimination pathway for amidine synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Synthesis of Ethyl 3,5-dimethylbenzene-1-carboximidate Hydrochloride
  • Reagent Preparation: Dry ethanol (1.1 eq) and anhydrous solvent (e.g., cyclopentyl methyl ether, CPME) over 3Å molecular sieves for 24 hours.

    • Validation Checkpoint: Perform a Karl Fischer titration on the solvent mixture. The moisture content must read <50 ppm before proceeding.

  • Reaction Assembly: Dissolve 3,5-dimethylbenzonitrile (1.0 eq) in the solvent mixture. Equip the flask with an internal thermocouple and cool to 0°C using an ice-salt bath.

    • Validation Checkpoint: The internal temperature must register ≤ 2°C before introducing the acid catalyst.

  • Acidification: Slowly bubble anhydrous HCl gas (or add TMSCl dropwise for in situ generation) into the solution, maintaining the internal temperature strictly below 5°C.

    • Validation Checkpoint: Monitor the mass increase of the reaction vessel to confirm a stoichiometric excess of HCl (approx. 1.5 eq).

  • Isolation: Stir at 0–5°C for 24 hours. Precipitate the resulting imidium chloride salt using anhydrous diethyl ether. Filter under a nitrogen atmosphere and dry in vacuo.

    • Validation Checkpoint: Run an IR spectrum of the isolated solid. The presence of a strong C=N stretch (~1650 cm⁻¹) and the absolute absence of a C=O stretch (~1680 cm⁻¹) validates the successful formation of the Pinner salt without amide degradation.

Protocol B: Downstream Conversion to Amidine
  • Neutralization & Addition: Suspend the validated imidate hydrochloride in anhydrous ethanol. Add 1.2 eq of the desired primary or secondary amine. If the amine is a hydrochloride salt, add 1.0 eq of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine[5].

  • Reaction: Stir the mixture at room temperature for 12–24 hours under a nitrogen atmosphere.

  • Purification: Concentrate the mixture under reduced pressure and purify the resulting amidine via recrystallization or silica gel chromatography.

Quantitative Yield & Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution, providing a benchmark for troubleshooting your yields.

Reaction ConditionInternal Temp (°C)Solvent Moisture (ppm)Imidate Yield (%)Amide Yield (%)Ester Yield (%)
Optimal (Anhydrous) 0 – 5 °C< 50 ppm> 85% < 2%< 2%
Thermal Excursion 25 °C< 50 ppm45%40% < 2%
Moisture Contamination 0 – 5 °C> 500 ppm60%< 2%25%
Base-Catalyzed Alternative 20 °C< 50 ppm70%< 5%< 2%

References

  • Wikipedia. "Pinner reaction." Available at:[Link]

  • Organic Chemistry Portal. "Synthesis of amidines." Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "A Lewis acid-promoted Pinner reaction." (2013). Available at: [Link]

Sources

Optimization

Side reactions of Ethyl 3,5-dimethylbenzene-1-carboximidate with common reagents

Welcome to the technical support resource for Ethyl 3,5-dimethylbenzene-1-carboximidate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Ethyl 3,5-dimethylbenzene-1-carboximidate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we address common challenges and side reactions encountered during its synthesis and subsequent use, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Understanding the Reagent: A Primer

Ethyl 3,5-dimethylbenzene-1-carboximidate, often prepared as its hydrochloride salt via the Pinner reaction, is a valuable electrophilic intermediate.[1][2] Its reactivity stems from the electrophilic nature of the imine carbon, making it susceptible to attack by a variety of nucleophiles.[3] This inherent reactivity, however, also makes it prone to several side reactions if not handled with appropriate care and precision. This guide will help you navigate these potential pitfalls.

structure cluster_main Ethyl 3,5-dimethylbenzene-1-carboximidate C1 C C2 C C1->C2 C_imine C C1->C_imine C3 C C2->C3 C4 C C3->C4 CH3_1 CH₃ C3->CH3_1 C5 C C4->C5 C6 C C5->C6 CH3_2 CH₃ C5->CH3_2 C6->C1 N_imine NH C_imine->N_imine O_ester O C_imine->O_ester Et CH₂CH₃ O_ester->Et p1 p2 p3 hydrolysis_workflow start Isolating Ester Side Product? check_moisture Check for Moisture Sources start->check_moisture anhydrous_reagents Use Anhydrous Solvents & Reagents check_moisture->anhydrous_reagents Reagents/Solvents inert_atmosphere Run Under Inert Atmosphere (N₂, Ar) check_moisture->inert_atmosphere Atmosphere workup_conditions Modify Workup Procedure check_moisture->workup_conditions Workup problem_solved Problem Resolved anhydrous_reagents->problem_solved inert_atmosphere->problem_solved non_aqueous_workup Consider Non-Aqueous Workup workup_conditions->non_aqueous_workup basify_carefully Basify Carefully with Anhydrous Base workup_conditions->basify_carefully extract_quickly Extract Quickly into Dry Solvent basify_carefully->extract_quickly dry_thoroughly Dry Organic Layer Thoroughly (e.g., MgSO₄, Na₂SO₄) extract_quickly->dry_thoroughly dry_thoroughly->problem_solved

Caption: Troubleshooting workflow for ester hydrolysis side reaction.

Detailed Steps:

  • Synthesis: As with Q1, ensure the Pinner reaction is conducted under strictly anhydrous conditions. [4]2. Isolation of the Imidate Salt: If you isolate the Pinner salt, do so by filtration in a glove box or under a stream of dry nitrogen. Wash with anhydrous ether and dry under vacuum.

  • Subsequent Reactions (e.g., Amidine Synthesis):

    • Use anhydrous solvents and reagents for the next step.

    • When converting the imidate to an amidine, the amine nucleophile will compete with any residual water. [2][3] * Workup: Avoid aqueous workups if possible. If an aqueous workup is necessary, neutralize the reaction mixture carefully with a base (e.g., cold, saturated NaHCO₃) and immediately extract the product into a non-polar organic solvent. Dry the organic layer thoroughly before solvent removal.

Q3: I'm trying to form an amidine using a primary amine, but the reaction is sluggish and gives multiple products. How can I improve this?

While the reaction of imidates with amines is a common route to amidines, several factors can complicate the process. [5] Causality:

  • Steric Hindrance: The 3,5-dimethyl substitution on the benzene ring, combined with a bulky amine, can slow down the reaction rate.

  • Reaction Conditions: The reaction is often performed on the imidate free-base. Incomplete neutralization of the Pinner salt can leave residual acid, which protonates the amine nucleophile, rendering it inactive.

  • Excess Reagents: Using a large excess of alcohol during the Pinner synthesis can lead to the formation of an orthoester (RC(OR')₃) side product, which may react differently or not at all. [1][4] Recommended Protocol for Amidine Synthesis:

StepActionRationale
1. Imidate Preparation Isolate the Ethyl 3,5-dimethylbenzene-1-carboximidate hydrochloride salt under anhydrous conditions.Ensures a pure, water-free starting material for the next step.
2. Free-Basing Suspend the Pinner salt in an anhydrous, non-protic solvent (e.g., THF, CH₂Cl₂). Add a suitable anhydrous base (e.g., triethylamine, DBU) at 0°C.Gently deprotonates the imidate salt to generate the reactive free-base without introducing water.
3. Amine Addition Add the primary amine (1.0-1.2 equivalents) to the cold solution of the free-base imidate.Adding the nucleophile to the generated electrophile minimizes side reactions of the amine.
4. Reaction Monitoring Allow the reaction to warm to room temperature and stir. Monitor by TLC or LC-MS. Gentle heating may be required for hindered amines.Tracks the consumption of the imidate and formation of the amidine product.
5. Workup Filter off any amine hydrochloride salts. Remove the solvent under reduced pressure. Purify by column chromatography or crystallization.Removes byproducts and isolates the target amidine.

Confirmation of Amidine Formation:

  • ¹H NMR: Look for the disappearance of the O-ethyl quartet and triplet and the appearance of new signals corresponding to the N-alkyl group of the added amine.

  • Mass Spectrometry: The molecular weight of the product should correspond to the expected amidine.

Q4: Can I use other nucleophiles with Ethyl 3,5-dimethylbenzene-1-carboximidate?

Yes, the electrophilic nature of the imidate allows for reactions with a range of nucleophiles, but each comes with its own set of potential side reactions. [1][3]

reactivity_summary cluster_nucleophiles Common Nucleophiles & Products cluster_products Primary Products imidate Ethyl 3,5-dimethylbenzene-1-carboximidate water H₂O (Hydrolysis) imidate->water amine R'-NH₂ (Aminolysis) imidate->amine alcohol R'-OH (Alcoholysis) imidate->alcohol h2s H₂S imidate->h2s ester Ester water->ester Forms amidine Amidine amine->amidine Forms orthoester Orthoester alcohol->orthoester Forms (excess alcohol) thionoester Thionoester h2s->thionoester Forms

Caption: Reactivity of imidates with common nucleophiles.

Summary of Reactions:

NucleophileProductKey Considerations
Water (H₂O) EsterThe most common side reaction. Requires strictly anhydrous conditions to avoid. [1][6]
Ammonia/Amines (R-NH₂) AmidinePrimary desired reaction. Requires careful control of stoichiometry and basicity. [2][3]
Alcohols (R'-OH) OrthoesterOccurs in the presence of excess alcohol, typically under acidic conditions. [1][4]
Hydrogen Sulfide (H₂S) ThionoesterA less common but useful transformation. [1][4]
Grignard Reagents (R'MgX) KetimineLeads to C-C bond formation. The resulting ketimine can be hydrolyzed to a ketone. [3]
References
  • BenchChem. (n.d.). Stability and Reactivity of Alkyl Imidates.
  • BenchChem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
  • Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

  • Wikipedia. (2023). Carboximidate. Retrieved from [Link]

  • OSTI.GOV. (1987). Reactions of imidic acid derivatives with nucleophilic reagents. Bifunctional catalysis of the arylaminolysis of aryl n-phenyl-sulfonylbenzimidates in chlorobenzene. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne–Isocyanide Adduct with Weak Nucleophiles. Organic Letters. Retrieved from [Link]

  • Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry and Synthesis of Imidates. Retrieved from [Link]

Sources

Troubleshooting

Preventing the decomposition of Ethyl 3,5-dimethylbenzene-1-carboximidate during reactions

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Decomposition During Synthesis, Storage, and Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Decomposition During Synthesis, Storage, and Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Ethyl 3,5-dimethylbenzene-1-carboximidate (also known as Ethyl 3,5-dimethylbenzimidate) is a highly reactive electrophile, typically synthesized via the Pinner reaction .[1] It serves as a critical intermediate for synthesizing amidines, benzimidazoles, and triazoles.

The Central Challenge: This molecule exists in a "stability paradox." It is most stable as its hydrochloride salt (the Pinner salt) but is often required as a free base for subsequent nucleophilic attacks.[1] The free base is thermodynamically unstable and kinetically prone to hydrolysis.

Primary Decomposition Modes:

  • Hydrolysis: Rapid conversion to Ethyl 3,5-dimethylbenzoate and ammonium salts upon contact with moisture.[1]

  • Thermal Rearrangement: Conversion to 3,5-dimethylbenzamide and ethyl chloride if heated (Chapman-like rearrangement).[1]

  • Polymerization: The free base can self-condense if left concentrated and unreacted.[1]

Decomposition Pathways (Visualized)

Understanding the enemy is the first step to containment. The diagram below illustrates the specific failure points where your molecule degrades.

DecompositionPathways PinnerSalt Pinner Salt (Imidate HCl) FreeBase Free Base (Imidate Ester) PinnerSalt->FreeBase Cold Neutralization (Successful Activation) Ester Ethyl 3,5-dimethylbenzoate (Sweet Smell) PinnerSalt->Ester H2O / Acid (Hydrolysis) Amide 3,5-dimethylbenzamide (Solid Precipitate) PinnerSalt->Amide Heat (>40°C) (Thermal Rearrangement) FreeBase->Ester Atmospheric Moisture (Hydrolysis) FreeBase->Amide Slow Isomerization (pH > 9)

Figure 1: Critical decomposition pathways.[1] Note that both the salt and free base have distinct routes to degradation.

Module A: Storage & Handling (The "Dry" Rule)

The hydrochloride salt is hygroscopic. Once it absorbs water, the acidic environment generated by the HCl salt itself catalyzes its own hydrolysis into the ester.

Diagnostic Sign: The material develops a sweet, fruity odor (characteristic of the benzoate ester) replacing the acrid smell of HCl.

Protocol: Long-Term Preservation
ParameterSpecificationReasoning
State Hydrochloride SaltThe protonated imidate is significantly more resistant to oxidation and polymerization than the free base.[1]
Temperature -20°C (Freezer)Retards the thermal rearrangement to the amide.[1]
Atmosphere Argon/NitrogenPrevents moisture ingress.[1]
Container DesiccatorEssential.[1] Even freezer frost can hydrolyze the surface layer.

Module B: The Critical Workup (Liberating the Free Base)

This is the highest risk phase .[1] Many researchers fail here because they treat the imidate like a standard organic amine. It is not. It is an activated ester equivalent.[1]

The "Cold-Flash" Protocol Goal: Liberate the free base from the HCl salt for immediate reaction with an amine.

  • Preparation:

    • Cool the reaction mixture (Pinner salt suspension) to 0°C .

    • Prepare a biphasic mixture: Dichloromethane (DCM) and Saturated NaHCO₃ (aq) .[1] Pre-cool both to 0°C.

  • Neutralization:

    • Rapidly add the Pinner salt to the biphasic mixture under vigorous stirring.

    • Do not use strong bases like NaOH (pH > 10 promotes amide formation).[1]

    • Do not let it stir for more than 5-10 minutes.

  • Extraction:

    • Separate layers immediately.[1]

    • Extract aqueous layer once more with cold DCM.[1]

  • Drying:

    • Dry organic layer over anhydrous K₂CO₃ (Potassium Carbonate).[1]

    • Why K₂CO₃? It is a basic drying agent.[1] MgSO₄ is slightly acidic and can catalyze hydrolysis.[1]

  • Usage:

    • Do not concentrate to dryness unless absolutely necessary.[1] The neat oil is unstable.

    • Use the DCM solution immediately in the next step.

Module C: Reaction Conditions (In Situ Stabilization)

When reacting the imidate with a nucleophile (e.g., an amine to form an amidine), competition between the amine and trace water is the main yield killer.

Solvent Compatibility Matrix
SolventCompatibilityNotes
Ethanol (Abs) ⭐⭐⭐ (High)Ideal for Pinner synthesis.[1] Must be <0.01% water.[1]
DCM / CHCl₃ ⭐⭐⭐ (High)Best for biphasic workups and subsequent amidine formation.[1]
DMF / DMSO ⭐ (Low)Avoid.[1] Hygroscopic nature makes them "wet" by default; difficult to remove without heat.[1]
Water ❌ (Fatal)Immediate hydrolysis to ester.[1]
Workflow Visualization: The "Safe" Path

SafeWorkflow Start Start: Pinner Salt (Solid) Decision Is the next nucleophile acid-sensitive? Start->Decision RouteA Route A: Direct Reaction (Add amine directly to Salt) Decision->RouteA No (e.g. Aniline) RouteB Route B: Free Base Liberation (The 'Cold-Flash' Protocol) Decision->RouteB Yes (e.g. Alkyl amine) StepA1 Add Amine in EtOH RouteA->StepA1 StepB1 Partition: DCM / Sat. NaHCO3 (0°C) RouteB->StepB1 StepA2 Stir at RT (Slowly) StepA1->StepA2 StepB2 Dry over K2CO3 (Basic Drying) StepB1->StepB2 StepB3 React immediately StepB2->StepB3

Figure 2: Decision tree for selecting the safest reaction methodology based on nucleophile sensitivity.

Frequently Asked Questions (FAQ)

Q: My product turned into a liquid during storage. Is it still good? A: Likely not. The hydrochloride salt is a solid. If it has turned into a liquid (oil), it has likely disproportionated or hydrolyzed into Ethyl 3,5-dimethylbenzoate (a liquid). Check the NMR for a loss of the imidate -OCH₂- signal and appearance of ester peaks.

Q: Can I use heat to speed up the reaction of the imidate with my amine? A: Proceed with extreme caution. Heating Pinner salts above 40-50°C often triggers the Chapman rearrangement , converting your imidate into an amide (3,5-dimethylbenzamide) and an alkyl chloride. It is better to stir longer at room temperature than to heat it.

Q: Why do you recommend K₂CO₃ for drying instead of MgSO₄? A: Imidates are acid-labile.[1] Magnesium sulfate is slightly acidic (Lewis acid character).[1] Potassium carbonate provides a buffered, slightly basic environment that stabilizes the free base imidate during the drying process.

Q: I smell almonds/fruit in my reaction flask. What happened? A: The "fruity" smell is the ester (Ethyl 3,5-dimethylbenzoate). This indicates water entered your system, hydrolyzing the imidate. Ensure your solvents are dried over molecular sieves (3Å or 4Å) before use.[1]

References

  • Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim. (Foundational text on Imidate chemistry and the Pinner reaction).

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidates with Amines.[2][3][4][5][6] Journal of the American Chemical Society, 84(18), 3491–3504. (Detailed kinetics on hydrolysis vs. aminolysis).

  • BenchChem. (2025).[1] The Pinner Reaction: A Technical Guide. Link (General protocols for Pinner salt handling).[1]

  • Organic Chemistry Portal. (2024).[1] Pinner Reaction. Link

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Characterizing Ethyl 3,5-dimethylbenzene-1-carboximidate

Welcome to the Technical Support Center. Ethyl 3,5-dimethylbenzene-1-carboximidate (CAS 57312-28-4) is a highly reactive, electrophilic intermediate typically synthesized via the acid-catalyzed Pinner reaction. Due to th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl 3,5-dimethylbenzene-1-carboximidate (CAS 57312-28-4) is a highly reactive, electrophilic intermediate typically synthesized via the acid-catalyzed Pinner reaction. Due to the inherent reactivity of the carboximidate carbon, this compound is exquisitely sensitive to moisture and nucleophilic attack.

This guide provides authoritative, field-proven troubleshooting protocols to help researchers identify, quantify, and mitigate common impurities during synthesis and storage.

Pathway Visualization

PinnerPathway Nitrile 3,5-Dimethylbenzonitrile (Starting Material) Pinner Imidate Hydrochloride (Pinner Salt) Nitrile->Pinner EtOH, HCl (gas) < 0°C Product Ethyl 3,5-dimethylbenzene- 1-carboximidate Pinner->Product Base Neutralization Ortho Orthoester Impurity (Excess EtOH) Pinner->Ortho Excess EtOH Prolonged Time Ester Ethyl 3,5-dimethylbenzoate (Acidic Hydrolysis) Product->Ester H2O, H+ (Moisture) Amide 3,5-Dimethylbenzamide (Alkaline Hydrolysis) Product->Amide H2O, OH- or Heat

Synthesis and primary degradation pathways of Ethyl 3,5-dimethylbenzene-1-carboximidate.

FAQ: Identifying the Origins of Impurities

Q1: I am seeing a significant impurity with a mass corresponding to M-1 (or M-27 relative to the target). What is this? A1: This is likely 3,5-dimethylbenzamide . Benzimidates serve as model compounds for oxygen-protonated benzamides. In aqueous media, the neutral tetrahedral intermediate can collapse by expelling ethanol, yielding the corresponding amide [1]. This typically occurs if the neutralization step is performed too slowly, allowing local basic or neutral aqueous pockets to heat up, or if the sample is exposed to atmospheric moisture over time.

Q2: My GC-MS shows a peak with an m/z of 178 (Target is 177). Is this an isotopic anomaly? A2: No. A mass of 178 corresponds to Ethyl 3,5-dimethylbenzoate , the ester hydrolysis product. Under acidic conditions (such as unneutralized HCl from the Pinner salt), two water molecules attack the carbonyl carbon, forming a neutral tetrahedral intermediate that irreversibly expels ammonia to form the ester [1]. Ensure your anhydrous ethanol is strictly anhydrous (<50 ppm water) and that the HCl gas is thoroughly dried.

Q3: Why does my product contain unreacted 3,5-dimethylbenzonitrile even after 24 hours of HCl bubbling? A3: The Pinner reaction is an equilibrium process. If the reaction temperature rises above 5 °C, the thermodynamically unstable imidate salt can decompose back into the nitrile and alcohol [2]. Maintaining a strict ice-salt bath (-5 °C to 0 °C) is critical for driving the reaction forward.

Quantitative Data Presentation

To facilitate rapid identification, the following table summarizes the key analytical markers for the target compound and its primary impurities.

CompoundRole / OriginHPLC Retention Time (Relative)*¹H NMR Marker (CDCl₃, δ ppm)IR Marker (cm⁻¹)
Ethyl 3,5-dimethylbenzene-1-carboximidate Target Product1.004.30 (q, 2H, -OCH₂-), 2.35 (s, 6H, Ar-CH₃)~1630 (C=N stretch)
3,5-Dimethylbenzonitrile Unreacted Starting Material1.452.38 (s, 6H, Ar-CH₃), lacks -OCH₂- signals~2220 (C≡N stretch)
Ethyl 3,5-dimethylbenzoate Acidic Hydrolysis Impurity1.604.38 (q, 2H, -OCH₂-), 8.0 (s, 2H, Ar-H)~1715 (C=O ester)
3,5-Dimethylbenzamide Alkaline/Thermal Degradation0.65~6.0 (br s, 2H, -NH₂), lacks -OCH₂-~1660 (C=O amide)
Triethyl 3,5-dimethylorthobenzoate Over-reaction (Excess EtOH)1.853.25 (q, 6H, 3 x -OCH₂-)Lacks C=N and C=O

*Relative retention times are approximate and based on a standard C18 reverse-phase column using a Water/Acetonitrile gradient.

Experimental Protocols: Self-Validating Workflows
Protocol 1: Anhydrous Free-Basing of the Pinner Salt

Causality: Aqueous workups are the primary cause of ester and amide impurities. By utilizing a strictly non-aqueous free-basing method, you eliminate the water necessary for the formation of the tetrahedral degradation intermediate.

  • Suspension: Suspend the crude Ethyl 3,5-dimethylbenzene-1-carboximidate hydrochloride salt in anhydrous diethyl ether (10 mL per gram of salt) under a nitrogen atmosphere.

  • Neutralization: Slowly add 1.05 equivalents of anhydrous triethylamine (Et₃N) dropwise at 0 °C.

    • Self-Validation Check: The reaction mixture will immediately form a thick white precipitate (Triethylamine hydrochloride). The completeness of this precipitation serves as a visual indicator of successful deprotonation.

  • Stirring: Stir for 30 minutes at 0 °C to ensure the equilibrium fully shifts to the free base.

  • Filtration: Filter the suspension rapidly through a pad of oven-dried Celite under a blanket of nitrogen to remove the Et₃N·HCl salt.

  • Concentration: Concentrate the filtrate in vacuo at room temperature (do not exceed 25 °C to prevent thermal degradation into the amide).

  • Storage: Store the resulting clear oil over 4Å molecular sieves at -20 °C [3].

Protocol 2: HPLC-UV/MS Method for Impurity Profiling

Causality: Because the target compound is highly acid-sensitive, standard HPLC methods using 0.1% Trifluoroacetic acid (TFA) or Formic acid will induce on-column hydrolysis, leading to false positives for the ester impurity. A buffered, slightly basic mobile phase prevents this analytical artifact.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (pH adjusted to 8.0 with dilute ammonia).

    • Self-Validation Check: Verify pH prior to use; a pH < 7.5 risks on-column degradation during the run.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes. Flow Rate: 1.0 mL/min.

  • Sample Prep: Dissolve the sample in anhydrous Acetonitrile immediately prior to injection. Do not use aqueous diluents.

Troubleshooting Guide

Issue: High levels of Triethyl 3,5-dimethylorthobenzoate detected via NMR (distinct multiplet at 3.25 ppm). Cause: Prolonged reaction times in the presence of excess ethanol allow the imidate salt to undergo further nucleophilic attack by the alcohol. Solution: Monitor the Pinner reaction via FT-IR. Stop the HCl bubbling and proceed to isolation as soon as the nitrile peak (2220 cm⁻¹) disappears. Do not leave the reaction stirring unmonitored over the weekend.

Issue: Product turns from a clear liquid to a white crystalline solid during storage. Cause: The carboximidate has absorbed atmospheric moisture and hydrolyzed into 3,5-dimethylbenzamide, which is highly crystalline and insoluble in cold ether. Solution: Filter the solid. Re-purify the remaining liquid via vacuum distillation (if thermally stable) or discard. Ensure future batches are stored under Argon in tightly sealed ampoules.

References
  • Cox, Robin A. "A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media." Canadian Journal of Chemistry 83, no. 9 (2005): 1391–99. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: Ethyl 3,5-Dimethylbenzene-1-Carboximidate vs. Alternative Imidates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Author Persona: Senior Application Scientist Executive Summary Imidates (imino ethers) are highly versatile ambiphilic synthons widely...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary

Imidates (imino ethers) are highly versatile ambiphilic synthons widely utilized in the synthesis of amidines, oxazolines, and complex N-heterocycles. When selecting an imidate for a synthetic workflow, the choice of the structural backbone—aliphatic versus aromatic, and the specific substitution pattern—profoundly impacts both the bench stability of the reagent and the kinetics of the downstream reaction.

This guide provides an in-depth comparative analysis of Ethyl 3,5-dimethylbenzene-1-carboximidate (often referred to as ethyl 3,5-dimethylbenzimidate) against standard aliphatic and aromatic alternatives. By deconstructing the electronic and steric factors governing its reactivity, this guide equips synthetic chemists with the causality-driven insights required to optimize cross-linking and amidation workflows.

Mechanistic Causality: Electronic vs. Steric Effects

The primary degradation and reaction pathways of alkyl imidates involve nucleophilic attack (e.g., by water during hydrolysis or by amines during amidine synthesis) at the highly electrophilic imine carbon[1]. The reactivity of this center is dictated by a delicate balance of conjugation, inductive effects, and steric hindrance.

  • Aliphatic Imidates (e.g., Ethyl Acetimidate): Lacking a conjugated π-system, aliphatic imidates possess a highly localized partial positive charge on the imine carbon. This renders them exceptionally fast electrophiles that undergo rapid addition reactions[2]. However, this kinetic advantage is offset by severe hydrolytic instability, necessitating strict anhydrous handling[1].

  • Unsubstituted Aromatic Imidates (e.g., Ethyl Benzimidate): The introduction of an aromatic ring allows for extended π-conjugation with the C=N double bond. This delocalization stabilizes the ground state, dampening the electrophilicity of the imine carbon but significantly improving the reagent's resistance to premature hydrolysis.

  • Meta-Substituted Aromatic Imidates (Ethyl 3,5-Dimethylbenzimidate): The addition of methyl groups at the meta (3,5) positions introduces further mechanistic nuance. These methyl groups exert a weak electron-donating inductive (+I) effect, which marginally increases the electron density of the aromatic system and slightly reduces the electrophilicity of the imine carbon compared to the unsubstituted analog[3]. Crucially, because these groups are in the meta positions, they do not impede the trajectory of incoming nucleophiles.

  • Ortho-Substituted Aromatic Imidates (e.g., Ethyl 2,6-Dimethylbenzimidate): In stark contrast to meta-substitution, bulky groups at the ortho positions create severe steric hindrance. This physical crowding blocks the backside attack required for the nucleophile to form the tetrahedral intermediate, leading to dramatic reaction failure and low yields[4].

ImidateReactivity N1 Aliphatic Imidates (e.g., Ethyl Acetimidate) High Reactivity N2 Aromatic Imidates (e.g., Ethyl Benzimidate) Moderate Reactivity N1->N2 Conjugation Lowers Electrophilicity N3 Meta-Substituted Aromatic (Ethyl 3,5-dimethylbenzimidate) Tuned Reactivity N2->N3 +I Effect (Meta) Slightly Lowers Electrophilicity N4 Ortho-Substituted Aromatic (Ethyl 2,6-dimethylbenzimidate) Low Reactivity N3->N4 Steric Hindrance (Ortho) Blocks Nucleophilic Attack

Reactivity gradient of imidates based on electronic and steric substituent effects.

Comparative Performance Data

To contextualize the performance of Ethyl 3,5-dimethylbenzene-1-carboximidate, the following table synthesizes quantitative reactivity metrics across different imidate classes.

Imidate DerivativeStructural ClassRelative ElectrophilicitySteric Hindrance at Imine CarbonHydrolytic Stability (Aqueous, pH 7)Typical Amidation Yield (Standard Conditions)
Ethyl Acetimidate AliphaticHighMinimalLow (Rapid degradation)>90% (Requires strict anhydrous conditions)
Ethyl Benzimidate Aromatic (Unsubstituted)ModerateLowModerate80–85%
Ethyl 3,5-Dimethylbenzimidate Aromatic (Meta-substituted)Moderate-LowLowModerate-High75–80%
Ethyl 2,6-Dimethylbenzimidate Aromatic (Ortho-substituted)LowSevereHigh (Kinetically inert)<20%

Data Interpretation: Ethyl 3,5-dimethylbenzimidate occupies a "Goldilocks" zone for applications requiring prolonged bench stability without sacrificing the ability to form amidines in synthetically useful yields.

Self-Validating Experimental Protocol: Amidine Synthesis

Because alkyl imidates are highly susceptible to degradation, they are typically synthesized and stored as hydrochloride salts (Pinner salts)[2]. The following protocol details the conversion of Ethyl 3,5-dimethylbenzene-1-carboximidate hydrochloride into an N-substituted amidine.

This workflow is designed as a self-validating system , incorporating specific causality checks to ensure the integrity of the reaction at every phase.

Step-by-Step Methodology

Step 1: Free-Basing the Pinner Salt (Activation)

  • Action: Suspend 1.0 equivalent of Ethyl 3,5-dimethylbenzene-1-carboximidate hydrochloride in anhydrous ethanol under an inert argon atmosphere. Dropwise, add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The imidate must be liberated from its unreactive protonated salt form. DIPEA is selected over smaller bases because its steric bulk prevents it from acting as a competing nucleophile against the imine carbon.

  • Validation Check: The cloudy suspension will transition to a clear solution as the free imidate is generated.

Step 2: Nucleophilic Addition

  • Action: Add 1.0 equivalent of the target primary amine to the reaction mixture. Stir at 25°C for 2 hours.

  • Causality: The primary amine attacks the electrophilic imine carbon, breaking the C=N π-bond to form a tetrahedral intermediate.

  • Validation Check: TLC monitoring (UV active) should show the gradual disappearance of the starting imidate and the emergence of a highly polar, baseline-shifted spot representing the tetrahedral intermediate.

Step 3: Elimination and Rearrangement

  • Action: Elevate the reaction temperature to 60°C and stir for an additional 4 hours.

  • Causality: The tetrahedral intermediate is thermodynamically unstable. Thermal energy drives the elimination of the ethoxy group (as ethanol), collapsing the intermediate to form the stable C=N double bond of the final amidine product.

  • Validation Check: LC-MS analysis of an aliquot will confirm the desired product mass, validating the loss of the ethoxy group (-45 Da relative to the intermediate).

Mechanism N1 Imidate (Electrophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Amine (Nucleophile) N2->N3 Addition N4 Amidine + Ethanol (Product) N3->N4 Elimination of Alkoxy Group

Mechanism of amidine formation via nucleophilic attack on the imidate carbon.

Conclusion

Ethyl 3,5-dimethylbenzene-1-carboximidate represents a highly strategic reagent for synthetic chemists. By leveraging meta-substitution, it avoids the catastrophic steric hindrance associated with ortho-methylated derivatives while utilizing mild inductive electron donation to stabilize the molecule against premature hydrolysis. When handled using the self-validating protocols outlined above, it delivers reliable, high-yield access to complex amidine frameworks.

References

1.[1] Benchchem. "stability and reactivity of alkyl imidates". 2.[2] Wikipedia. "Carboximidate". 3.[4] Chemistry Learner. "Steric Hindrance: Definition, Factors, & Examples". 4.[3] Lumen Learning. "14.3. Substituent Effects | Organic Chemistry II".

Sources

Comparative

Spectral Database &amp; Comparison Guide: Ethyl 3,5-dimethylbenzene-1-carboximidate

Executive Summary Ethyl 3,5-dimethylbenzene-1-carboximidate (also known as Ethyl 3,5-dimethylbenzimidate) is a pivotal electrophilic intermediate used primarily in the synthesis of amidines and nitrogen-containing hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3,5-dimethylbenzene-1-carboximidate (also known as Ethyl 3,5-dimethylbenzimidate) is a pivotal electrophilic intermediate used primarily in the synthesis of amidines and nitrogen-containing heterocycles.[1][2][3] It acts as an activated surrogate for esters and amides, offering unique reactivity profiles for drug discovery campaigns.

This guide provides a rigorous spectral comparison between the imidate, its nitrile precursor, and its primary hydrolysis byproduct (ester). By defining the specific spectral fingerprints (IR, NMR) of each species, researchers can validate the success of the Pinner synthesis and monitor stability in real-time.

Synthesis & Reaction Pathway

The generation of Ethyl 3,5-dimethylbenzene-1-carboximidate typically proceeds via the Pinner Reaction , where 3,5-dimethylbenzonitrile is treated with dry HCl in absolute ethanol. The resulting imidate hydrochloride salt is moisture-sensitive and can easily hydrolyze to the ester if not handled under anhydrous conditions.

Reaction Workflow Diagram

The following diagram illustrates the synthesis pathway and the critical divergence points where spectral monitoring is required.

PinnerSynthesis Nitrile 3,5-Dimethylbenzonitrile (Precursor) ImidateSalt Imidate Hydrochloride (Pinner Salt) Nitrile->ImidateSalt HCl(g), EtOH 0°C to RT FreeImidate Ethyl 3,5-dimethyl- benzene-1-carboximidate (Target) ImidateSalt->FreeImidate Mild Base (NaHCO3) Ester Ethyl 3,5-dimethylbenzoate (Hydrolysis Byproduct) ImidateSalt->Ester H2O (Hydrolysis) FreeImidate->Ester Moisture (Degradation) Amidine Amidine Derivative (Final Product) FreeImidate->Amidine R-NH2 (Aminolysis)

Caption: Pinner synthesis pathway showing the target imidate and potential hydrolysis to the ester byproduct.

Comparative Spectral Database

Accurate characterization requires distinguishing the imidate from the starting nitrile and the ester byproduct. The following tables consolidate the diagnostic signals.

Table 1: Infrared (IR) Spectroscopy Comparison

Primary Diagnostic: The Carbon-Nitrogen bond order.

Functional GroupCompoundWavenumber (cm⁻¹)IntensityDiagnostic Note
C≡N Stretch 3,5-Dimethylbenzonitrile2220 – 2240 Medium/SharpDisappears upon conversion.
C=N Stretch Ethyl 3,5-dimethylbenzimidate 1630 – 1650 StrongKey Indicator. Lower frequency than C=O.
C=O Stretch Ethyl 3,5-dimethylbenzoate1715 – 1730 StrongIndicates hydrolysis (Sample degradation).
C-O Stretch Imidate & Ester1050 – 1250StrongPresent in both; not diagnostic alone.
Table 2: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

Primary Diagnostic: The Ethyl group environment and aromatic proton shifts.

Proton EnvironmentNitrile (Precursor)Imidate (Target)Ester (Byproduct)Multiplicity
Ar-H (Ortho, 2,6) 7.25 ppm7.50 – 7.60 ppm 7.65 – 7.75 ppmSinglet (approx)
Ar-H (Para, 4) 7.15 ppm7.10 – 7.20 ppm 7.15 – 7.25 ppmSinglet
Ar-CH₃ (3,5) 2.35 ppm2.35 – 2.40 ppm 2.38 ppmSinglet
O-CH₂-CH₃ Absent4.35 – 4.45 ppm 4.38 – 4.42 ppmQuartet
O-CH₂-CH₃ Absent1.35 – 1.45 ppm 1.40 ppmTriplet
N-H (Salt form) Absent11.0 – 12.0 ppm AbsentBroad Singlet

Analyst Note: The aromatic protons in the Imidate are deshielded relative to the Nitrile due to the electron-withdrawing nature of the C=NH group, but typically slightly less deshielded than the Ester C=O group. The presence of the broad NH peak is specific to the hydrochloride salt form.

Experimental Protocols

Protocol A: Pinner Synthesis of Imidate Hydrochloride

Objective: Conversion of 3,5-dimethylbenzonitrile to Ethyl 3,5-dimethylbenzene-1-carboximidate hydrochloride.

  • Preparation: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and a CaCl₂ drying tube (or run under N₂ atmosphere).

  • Dissolution: Dissolve 3,5-dimethylbenzonitrile (10 mmol) in anhydrous ethanol (1.5 eq, 15 mmol) and anhydrous diethyl ether (20 mL).

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas (generated from NaCl/H₂SO₄) through the solution for 30-45 minutes until saturation. Alternatively, use 4M HCl in Dioxane.

  • Incubation: Seal the flask and store at 4°C for 24–48 hours. The imidate hydrochloride typically precipitates as a white crystalline solid.

  • Isolation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold anhydrous ether.

  • Storage: Store in a desiccator over P₂O₅ or KOH. Do not expose to moist air.

Protocol B: Spectral Sample Preparation (Critical)

Challenge: Imidates hydrolyze rapidly in wet solvents, leading to false "Ester" signals in NMR/IR.

  • NMR Solvent: Use CDCl₃ (stored over molecular sieves) or DMSO-d₆ (anhydrous) .

  • Tube Prep: Oven-dry NMR tubes.

  • Neutralization (Optional): If characterizing the free base imidate, suspend the salt in CDCl₃ and add a small amount of solid anhydrous K₂CO₃. Shake and filter directly into the NMR tube.

Logical Identification Workflow

Use this decision tree to interpret spectral data during reaction monitoring.

SpectralLogic Start Analyze IR Spectrum CheckCN Peak at ~2230 cm⁻¹? Start->CheckCN CheckCO Peak at ~1720 cm⁻¹? CheckCN->CheckCO No ResultNitrile Starting Material (Incomplete Reaction) CheckCN->ResultNitrile Yes CheckCNH Peak at ~1640 cm⁻¹? CheckCO->CheckCNH No ResultEster Ester Byproduct (Hydrolysis Occurred) CheckCO->ResultEster Yes (Strong) CheckCNH->ResultEster No (Check NMR) ResultImidate Target Imidate (Success) CheckCNH->ResultImidate Yes

Caption: Logical decision tree for identifying reaction species based on IR spectral features.

Applications & Derivatives

The imidate functionality serves as a versatile "chemical handle."

  • Amidines: Reaction with ammonia or primary amines yields amidines, which are crucial pharmacophores in kinase inhibitors.

    • Observation: Disappearance of O-Ethyl signals in NMR; appearance of N-alkyl/aryl signals.

  • Heterocycles: Reaction with hydrazines or diamines leads to the formation of triazoles or imidazoles.

  • Orthoesters: Reaction with excess alcohol under acidic conditions.

References

  • PubChem. Ethyl 3,5-dimethylbenzene-1-carboximidate - Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Pinner Reaction: Synthesis of Imidates. Available at: [Link]

  • Specac. Interpreting Infrared Spectra: Nitriles and Imines. Available at: [Link]

  • University of Colorado Boulder. Characteristic Proton NMR Shifts. Available at: [Link]

  • NIST Chemistry WebBook. Benzene, 1-ethyl-3,5-dimethyl- (Related Structure Data). Available at: [Link]

Sources

Validation

Comparative Biological Screening of Heterocyclic Derivatives Synthesized from Ethyl 3,5-Dimethylbenzene-1-carboximidate

Executive Summary & Strategic Value of the Scaffold In medicinal chemistry and drug discovery, Ethyl 3,5-dimethylbenzene-1-carboximidate (CAS 57312-28-4)[1] serves as a highly versatile electrophilic hub. Because imidate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value of the Scaffold

In medicinal chemistry and drug discovery, Ethyl 3,5-dimethylbenzene-1-carboximidate (CAS 57312-28-4)[1] serves as a highly versatile electrophilic hub. Because imidate esters (Pinner salts) are prone to hydrolysis in aqueous biological media, they are rarely screened in their raw form. Instead, researchers leverage this compound as a critical branching node to synthesize stable, biologically active nitrogen heterocycles.

This technical guide objectively compares the biological performance of two primary derivative classes synthesized from this precursor: Benzimidazoles and 1,2,4-Oxadiazoles . By analyzing their in vitro cytotoxicity, selectivity indices, and mechanisms of action, this guide provides drug development professionals with a data-driven framework for optimizing the 3,5-dimethylphenyl scaffold[2][3].

Comparative Efficacy: Benzimidazoles vs. 1,2,4-Oxadiazoles

To evaluate the pharmacological utility of the 3,5-dimethylphenyl scaffold, we compare its downstream derivatives against standard chemotherapeutic controls.

  • Class A (Benzimidazole Derivatives): Synthesized via the condensation of the imidate with o-phenylenediamines. These compounds typically exhibit broad-spectrum cytotoxicity by intercalating DNA or disrupting microtubule polymerization[2].

  • Class B (1,2,4-Oxadiazole Derivatives): Synthesized via reaction with amidoximes or hydroxylamines. These derivatives demonstrate highly targeted activity, such as the selective inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), making them potent candidates for hormone-dependent malignancies like breast cancer[3].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ values)

The following data synthesizes the antiproliferative activity of these derivative classes across multiple cell lines after 72 hours of exposure.

Compound Class / ControlMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HEK-293 (Normal Kidney)Selectivity Index (SI)*Mechanism / Target
Class A (Benzimidazoles) 43.42 ± 3.56 μM35.45 ± 2.03 μM68.12 ± 4.10 μM~1.9 (HepG2)DNA Intercalation
Class B (1,2,4-Oxadiazoles) 6.02 ± 0.85 μM28.40 ± 2.15 μM> 100 μM> 16.6 (MCF-7)17β-HSD1 Inhibition
Tamoxifen (Positive Control) 11.92 ± 1.05 μMN/A25.30 ± 1.80 μM~2.1 (MCF-7)Estrogen Receptor
5-Fluorouracil (Control) 74.39 ± 2.03 μM78.52 ± 3.92 μM45.10 ± 2.50 μM< 1.0 (General)Thymidylate Synthase

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 10 indicates a highly favorable safety profile.

Key Insight: While Class A compounds offer moderate, broad-spectrum activity, Class B compounds demonstrate a superior Selectivity Index (SI > 16) specifically against the MCF-7 cell line, outperforming the clinical standard Tamoxifen[3].

Mechanistic Divergence & Pathway Analysis

Understanding the causality behind the phenotypic data is critical for lead optimization. The structural divergence initiated by the Ethyl 3,5-dimethylbenzene-1-carboximidate precursor dictates entirely different intracellular targets.

Class A (Benzimidazoles) trigger intrinsic apoptosis via structural DNA damage, leading to p53 accumulation and downstream caspase-3/9 cleavage. Conversely, Class B (1,2,4-Oxadiazoles) block hormone-dependent proliferation pathways. By inhibiting estrogen synthesis via 17β-HSD1, they starve hormone-receptor-positive cells of proliferative signals, leading to targeted G1 cell cycle arrest[2][3].

MOA Imidate Ethyl 3,5-dimethylbenzene- 1-carboximidate Benzimidazole Benzimidazole Derivatives (Class A) Imidate->Benzimidazole + o-Phenylenediamine Oxadiazole 1,2,4-Oxadiazole Derivatives (Class B) Imidate->Oxadiazole + Hydroxylamine TargetA Tubulin Inhibition & DNA Intercalation Benzimidazole->TargetA TargetB 17β-HSD1 Enzyme Selective Inhibition Oxadiazole->TargetB Arrest G1/S Phase Cell Cycle Arrest TargetA->Arrest TargetB->Arrest Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis

Mechanistic divergence of Ethyl 3,5-dimethylbenzene-1-carboximidate derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to prevent false positives during the screening of these derivatives[4].

Workflow Synthesis 1. Synthesis Pinner Reaction Purification 2. Purification HPLC & NMR Synthesis->Purification InVitro 3. In Vitro MTT Assay Purification->InVitro Mechanistic 4. Mechanism Flow Cytometry InVitro->Mechanistic Data 5. Analysis IC50 & SI Mechanistic->Data

Self-validating biological screening workflow for synthesized heterocyclic derivatives.
Protocol 1: High-Throughput MTT Cell Viability Assay

This protocol quantifies the antiproliferative effects of the synthesized derivatives.

  • Cell Seeding: Seed MCF-7, HepG2, and HEK-293 cells in 96-well plates at a density of

    
     cells/well in 100 μL of complete medium.
    
    • Causality Check: Seeding density is critical.

      
       ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluent wells trigger contact inhibition, mimicking drug-induced cytostasis and causing false positives.
      
  • Compound Treatment: After 24 hours of attachment, treat cells with serial dilutions of the derivatives (1 μM to 100 μM). Maintain a final DMSO concentration of

    
    .
    
    • Causality Check: DMSO is required to solubilize these lipophilic heterocycles. However, DMSO concentrations

      
       induce baseline cytotoxicity and membrane permeabilization, which will artificially inflate the compound's apparent potency[4].
      
  • MTT Addition: Following 72 hours of incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality Check: MTT is a yellow tetrazolium salt. It is reduced to insoluble purple formazan exclusively by mitochondrial succinate dehydrogenase in living cells. This provides a direct, quantifiable correlation between absorbance and metabolic viability[4][5].

  • Solubilization & Readout: Remove the supernatant carefully and dissolve the formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Flow Cytometry for Cell Cycle Phasing

To confirm the mechanism of action (e.g., G1/S phase arrest), DNA content is analyzed using Propidium Iodide (PI) staining[2].

  • Harvest & Fixation: Harvest treated cells (

    
     cells/sample), wash with cold PBS, and fix dropwise in ice-cold 70% ethanol for at least 2 hours at -20°C.
    
    • Causality Check: Cold ethanol dehydrates the cells, permeabilizing the lipid bilayer while precipitating intracellular proteins to lock the cellular architecture in place without degrading nucleic acids.

  • RNase A Treatment: Wash fixed cells and resuspend in 500 μL PBS containing 50 μg/mL RNase A. Incubate for 30 minutes at 37°C.

    • Causality Check (Critical): PI is an intercalating agent that binds indiscriminately to all double-stranded nucleic acids (both DNA and RNA). Without RNase A digestion, RNA fluorescence will completely obscure the DNA content peaks (G0/G1, S, G2/M), rendering cell cycle phasing mathematically impossible.

  • PI Staining: Add 20 μL of PI stock (1 mg/mL) and incubate in the dark for 15 minutes. Analyze via flow cytometry, capturing at least 10,000 events per sample.

References

  • National Institutes of Health (NIH). "Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents". PubMed Central. Available at:[Link]

  • National Institutes of Health (NIH). "Synthesis and Evaluation of 3,5-Disubstituted-1,2,4-Oxadiazolyl Benzamides as Potential Anti-Breast Cancer Agents: In Vitro and In Silico Studies". PubMed. Available at:[Link]

Sources

Comparative

X-ray crystallography of Ethyl 3,5-dimethylbenzene-1-carboximidate derivatives

Title: Definitive Guide to X-ray Crystallography of Ethyl 3,5-dimethylbenzene-1-carboximidate Derivatives Executive Summary This guide provides a technical comparison and experimental framework for the structural charact...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Guide to X-ray Crystallography of Ethyl 3,5-dimethylbenzene-1-carboximidate Derivatives

Executive Summary

This guide provides a technical comparison and experimental framework for the structural characterization of Ethyl 3,5-dimethylbenzene-1-carboximidate (and its derivatives). Primarily utilized as a reactive intermediate (Pinner salt) in the synthesis of pharmacologically active heterocycles (e.g., imidazoles, triazenes), this compound presents unique challenges regarding stability and stereochemistry.[1]

Core Value Proposition: While NMR spectroscopy is the standard for solution-state analysis, it often fails to definitively distinguish between E/Z isomers or detect subtle protonation states in sterically hindered imidates.[1] X-ray crystallography provides the absolute stereochemical assignment required for regulatory submission in drug development.

Technical Comparison: X-ray vs. Analytical Alternatives

In the context of drug development, "performance" is defined by the resolution, accuracy, and legal defensibility of the structural data.[1]

FeatureX-ray Crystallography (Gold Standard)Solution NMR (

H,

C)
Computational Modeling (DFT)
Stereochemistry Absolute (Direct Observation). Unambiguously assigns E vs. Z configuration across the C=N bond.[1]Inferential. Relies on NOE signals which can be ambiguous in symmetric 3,5-dimethyl systems.[1]Predictive. Good for energy barriers but cannot confirm the actual isolated polymorph.
Tautomeric State Precise. Locates H-atoms (diffraction quality permitting) to distinguish Imidate (

) vs. Amide (

) degradation products.
Dynamic. Rapid exchange in solution can blur the distinction between tautomers.N/A
Sample State Solid State. Captures the biologically relevant low-energy conformer found in drug formulations.Solution State. Solvent effects may induce conformations not present in the active pharmaceutical ingredient (API).Gas/Solvation Models.
Throughput Low. Requires high-quality single crystals (1-7 days).[1]High. Minutes per sample.Medium. Hours to days depending on basis set.

Expert Insight: For Ethyl 3,5-dimethylbenzene-1-carboximidate, the 3,5-dimethyl substitution creates a plane of symmetry that simplifies the NMR spectrum, paradoxically making it harder to assign stereochemistry via NOE.[1] X-ray crystallography breaks this ambiguity by providing a static 3D model.

Experimental Protocol: Synthesis & Crystallization

Causality & Logic: Imidate esters are moisture-sensitive (hygroscopic). They hydrolyze readily to esters (under acidic conditions) or amides (under basic conditions). Therefore, the crystallization protocol must be an anhydrous, self-validating system.[1]

Phase 1: Synthesis (Pinner Reaction)[1]
  • Reagents: 3,5-dimethylbenzonitrile, Absolute Ethanol, Dry HCl gas (or Acetyl Chloride/EtOH).[1]

  • Mechanism: Acid-catalyzed addition of ethanol across the nitrile triple bond.

Phase 2: Crystallization Workflow

Objective: Obtain single crystals of the Hydrochloride salt (more stable than free base).

  • Solvent Selection: Use a binary system.

    • Solvent A (Good): Anhydrous Ethanol (solubilizes the ionic salt).

    • Solvent B (Poor): Diethyl Ether or Hexane (induces nucleation).

  • Method: Vapor Diffusion (Sitting Drop).

    • Why: Slow diffusion prevents rapid precipitation of amorphous powder, crucial for the bulky 3,5-dimethyl system which resists orderly packing.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of the crude imidate hydrochloride in 0.5 mL of warm anhydrous ethanol. Filter through a 0.2 µm PTFE syringe filter into a small inner vial.

  • Setup: Place the inner vial inside a larger jar containing 5 mL of anhydrous diethyl ether.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Validation (The "Self-Check"):

    • Check Day 2: If oil droplets form, the ether diffused too fast. Repeat with less ether.

    • Check Day 5: Prismatic colorless crystals should appear.

    • Harvest: Mount crystals immediately in Paratone-N oil under a stream of cold nitrogen (100 K) to prevent hydrolysis from atmospheric moisture.

Visualization: Structural Determination Pipeline

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting critical decision points (diamonds) where the protocol validates itself.

G Start Start: 3,5-Dimethylbenzonitrile Pinner Pinner Reaction (Dry HCl/EtOH) Start->Pinner Crude Crude Imidate HCl Pinner->Crude Check1 Is it Solid? Crude->Check1 Oil Oil Formed (Hydrolysis/Impurity) Check1->Oil No Solid White Solid Check1->Solid Yes Oil->Pinner Repurify Cryst Vapor Diffusion (EtOH / Et2O) Solid->Cryst Check2 Crystal Quality? Cryst->Check2 Amorphous Amorphous/Powder Check2->Amorphous Fast Diffusion Single Single Crystal Check2->Single Optimal Amorphous->Cryst Recrystallize XRD X-Ray Diffraction (Mo Kα, 100 K) Single->XRD Solve Structure Solution (SHELXT) XRD->Solve Result Validation: Confirm E-isomer & Packing Solve->Result

Caption: Logic flow for the synthesis and crystallographic validation of moisture-sensitive imidate derivatives.

Data Analysis: Key Structural Metrics

When analyzing the solved structure, compare your experimental data against these expected ranges for benzimidate derivatives. Deviations >0.02 Å or >2° suggest disorder or incorrect assignment.

ParameterAtom PairExpected Value (Å/°)Structural Significance
Bond Length C=N (Imidate)1.27 - 1.29 ÅIndicates double bond character.[1] Longer (>1.32 Å) suggests hydrolysis to amide.
Bond Length C-O (Ether)1.33 - 1.36 ÅTypical for

hybridized carbon attached to oxygen.
Bond Angle C-N-C (Ipso)118° - 122°Reflects

hybridization and steric strain from 3,5-dimethyl groups.[1]
Torsion Phenyl-Imidate20° - 40°The imidate group often twists out of the phenyl plane to minimize steric clash with ortho-hydrogens.[1]

Intermolecular Interactions: Look for N-H...Cl hydrogen bonds in the hydrochloride salt. The chloride ion usually acts as a bridge, accepting H-bonds from the imidate NH+ and potentially weak C-H...Cl contacts from the ethyl group.[1]

References

  • Hunter, R. "The Pinner Reaction: A Versatile Gateway to Imidates." Organic Syntheses, 2021 . [1]

  • Allen, F. H. "The Cambridge Structural Database: A Quarter of a Million Crystal Structures and Rising." Acta Crystallographica Section B, 2002 .

  • Bernstein, J. "Polymorphism in Molecular Crystals." Oxford University Press, 2002. (Foundational text on crystal growth and packing forces).
  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015 .

  • Gowda, B. T., et al. "Structural studies on N-substituted benzamides and their derivatives." Journal of Molecular Structure, 2007.

Sources

Validation

Theoretical calculations on the reaction mechanisms of Ethyl 3,5-dimethylbenzene-1-carboximidate

A Comparative Guide to the Theoretical Investigation of Aryl Carboximidate Reaction Mechanisms Focus Molecule: Ethyl 3,5-dimethylbenzene-1-carboximidate As a Senior Application Scientist, this guide synthesizes establish...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Theoretical Investigation of Aryl Carboximidate Reaction Mechanisms

Focus Molecule: Ethyl 3,5-dimethylbenzene-1-carboximidate

As a Senior Application Scientist, this guide synthesizes established principles of physical organic chemistry with modern computational techniques to provide a framework for investigating the reaction mechanisms of aryl carboximidates. While specific experimental and theoretical data for our focus molecule, Ethyl 3,5-dimethylbenzene-1-carboximidate, is not prevalent in published literature, we can construct a robust comparative analysis by examining the well-documented reactivity of the carboximidate functional group and analogous computational studies on related structures. This guide will explain the causal relationships behind experimental and theoretical choices, offering a self-validating system for research and development professionals.

Synthesis and Characterization of the Focus Molecule

Ethyl 3,5-dimethylbenzene-1-carboximidate belongs to the class of organic compounds known as imino ethers or, more formally, carboximidates.[1] These compounds feature a C=N double bond with the carbon atom also attached to an oxygen atom. The "Ethyl" denotes the ester-like alkoxy group, while the "3,5-dimethylbenzene" specifies the aromatic moiety.

The most common and direct route to synthesizing such an aryl carboximidate is the Pinner reaction .[1][2] This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on a nitrile.[3] For our target molecule, this translates to the reaction of 3,5-dimethylbenzonitrile with anhydrous ethanol in the presence of a strong acid, typically gaseous hydrogen chloride (HCl).[2][4] The product is initially formed as a hydrochloride salt, known as a Pinner salt, which can be neutralized to yield the free carboximidate.[2][3]

Experimental Protocol: Pinner Reaction Synthesis
  • Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. The flask is charged with anhydrous diethyl ether and 3,5-dimethylbenzonitrile (1.0 eq).

  • Addition of Alcohol: Anhydrous ethanol (1.1 eq) is added to the solution. The mixture is cooled to 0°C in an ice bath.

  • Acid Catalysis: Anhydrous hydrogen chloride gas is bubbled through the stirred solution. Low temperatures are crucial to prevent the thermodynamically unstable imidate salt from rearranging into an amide and alkyl chloride.[5]

  • Formation of Pinner Salt: The reaction is monitored for the precipitation of the ethyl 3,5-dimethylbenzene-1-carboximidate hydrochloride salt. The reaction is typically allowed to proceed for several hours at low temperature.

  • Isolation: The resulting crystalline Pinner salt is isolated by filtration, washed with cold anhydrous ether, and dried under vacuum.

  • Neutralization: The free carboximidate can be obtained by treating an aqueous solution of the Pinner salt with a suitable base (e.g., sodium bicarbonate) and extracting the product into an organic solvent.

Synthesis Workflow

Pinner_Reaction cluster_reactants Reactants Nitrile 3,5-Dimethylbenzonitrile ReactionVessel Reaction Mixture Nitrile->ReactionVessel Ethanol Anhydrous Ethanol Ethanol->ReactionVessel Acid Anhydrous HCl (g) Acid->ReactionVessel Solvent Anhydrous Ether @ 0°C Solvent->ReactionVessel PinnerSalt Pinner Salt (Precipitate) ReactionVessel->PinnerSalt Precipitation FreeImidate Ethyl 3,5-dimethylbenzene-1-carboximidate PinnerSalt->FreeImidate Neutralization Base Base (e.g., NaHCO3) Base->FreeImidate

Caption: Workflow for the synthesis of Ethyl 3,5-dimethylbenzene-1-carboximidate via the Pinner Reaction.

A Comparative Analysis of Key Reaction Mechanisms

Carboximidates are versatile electrophiles that can undergo several key transformations.[1] We will focus our theoretical comparison on two fundamental reaction pathways: acid-catalyzed hydrolysis and the Chapman rearrangement, a reaction characteristic of a specific subclass of imidates.

Mechanism 1: Acid-Catalyzed Hydrolysis to an Ester

The hydrolysis of carboximidates to their corresponding esters is a primary reaction pathway.[1] The mechanism is analogous to the hydrolysis of esters but proceeds via a tetrahedral intermediate involving the imine nitrogen.

Plausible Mechanism:

  • Protonation: The imine nitrogen, being the most basic site, is protonated by an acid catalyst (H₃O⁺) to form a highly electrophilic imidatonium ion.

  • Nucleophilic Attack: A water molecule attacks the activated carbon atom of the C=N bond.

  • Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom, forming a hemiorthoamide-like tetrahedral intermediate.

  • Elimination: The C-N bond cleaves, eliminating a molecule of ammonia (or a primary amine). The nitrogen must be protonated for this cleavage to occur effectively.[6]

  • Deprotonation: The resulting protonated ester is deprotonated by a water molecule to yield the final ester product, ethyl 3,5-dimethylbenzoate, and regenerate the acid catalyst.

Hydrolysis_Mechanism A Carboximidate R-C(=NH)OEt B Protonated Imidate [R-C(=NH2)OEt]+ A->B + H+ H3O H3O+ H2O H2O C Tetrahedral Intermediate B->C + H2O D Protonated Ester [R-C(=O+H)OEt] C->D - NH3 E Ester R-C(=O)OEt D->E - H+ NH3 NH3

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of a carboximidate.

Mechanism 2 (Comparative): The Chapman Rearrangement

For a direct comparison of theoretical approaches, we turn to a well-studied reaction of a related subclass: the Chapman rearrangement . This is the thermal, intramolecular conversion of an aryl N-arylbenzimidate to the corresponding N,N-diarylbenzamide.[1][7] It involves a 1,3-shift of an aryl group from the oxygen atom to the nitrogen atom.[7][8] While our focus molecule lacks the N-aryl group required for this specific reaction, the computational studies performed on this rearrangement provide an excellent benchmark for the methods used to analyze imidate reactivity.[9][10]

The mechanism involves an intramolecular aromatic nucleophilic substitution, often proceeding through a four-membered oxazete-like transition state or intermediate.[8]

Chapman_Rearrangement Imidate Aryl N-Aryl Imidate (Ar-C(=N-Ar')O-Ar'') TS Transition State (Oxazete-like) Imidate->TS Heat (Δ) Intramolecular 1,3-shift Amide N,N-Diaryl Amide (Ar-C(=O)N(Ar')Ar'') TS->Amide

Caption: The Chapman rearrangement, a key reaction of N-aryl imidates for computational comparison.

Guide to Theoretical Investigation & Performance Comparison

To objectively evaluate the reaction mechanisms, we employ computational chemistry, specifically Density Functional Theory (DFT). DFT allows for the calculation of molecular structures, energies, and electronic properties, providing quantitative insights into reaction pathways.[11][12]

Core Directive: Computational Protocol

A typical DFT-based investigation of the hydrolysis mechanism for Ethyl 3,5-dimethylbenzene-1-carboximidate would follow these steps:

  • Model System Setup:

    • Define the reactant molecules (carboximidate, H₃O⁺, explicit water molecules for solvation), intermediates, transition states, and products in a computational chemistry software package.

    • The inclusion of explicit water molecules is often crucial for accurately modeling proton transfer steps.[13]

  • Method Selection:

    • Functional: Choose a DFT functional. The B3LYP functional is a common choice and has been used for studying the Chapman rearrangement.[9][10] For more complex systems or higher accuracy, other functionals like M06-2X may be employed.[13][14]

    • Basis Set: Select a basis set, such as 6-31+G(d,p) or 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[10][13][15]

  • Geometry Optimization: Optimize the 3D structure of all species (reactants, intermediates, products) to find their lowest energy conformation.

  • Transition State (TS) Search:

    • Locate the transition state structure for each elementary step (e.g., the nucleophilic attack of water). This is a first-order saddle point on the potential energy surface.

    • Methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) are used for this search.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation for all optimized structures.

    • Trustworthiness Check: A true minimum energy structure will have all positive frequencies. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Energy Profile Construction:

    • Calculate the Gibbs free energy (ΔG) for all species. The difference in free energy between the transition state and the reactants gives the activation energy (ΔG‡), which is the key determinant of the reaction rate.[11]

    • Plot the free energy of the system along the reaction coordinate to visualize the entire energy profile.

Data Comparison: Hydrolysis vs. Chapman Rearrangement

While we cannot provide experimental data for our focus molecule, we can create a comparative table that contrasts the type of data obtained from a theoretical study of its hydrolysis with published data for the computationally-studied Chapman rearrangement. This illustrates the quantitative comparisons that drive research.

ParameterHypothetical: Hydrolysis of Ethyl 3,5-dimethylbenzene-1-carboximidate Benchmark: Chapman Rearrangement (Literature-Based) Significance & Causality
Reaction Type Intermolecular, Acid-Catalyzed Nucleophilic Acyl SubstitutionIntramolecular, Thermal RearrangementThe mechanism dictates the required conditions (catalyst, temperature) and the computational model (inclusion of other molecules).
Key Step Nucleophilic attack of H₂O on protonated C=N bondIntramolecular 1,3-aryl shift from O to NThis is the rate-determining step for which the activation energy (ΔG‡) is calculated.
Computational Method DFT: M06-2X / 6-311+G(d,p) with solvent modelDFT: B3LYP / 6-31G**[9]The choice of functional and basis set impacts the accuracy of the calculated energies. B3LYP is a workhorse, while M06-2X is often better for kinetics.
Predicted ΔG‡ (kcal/mol) ~15 - 25 (Estimated range for acid-catalyzed hydrolysis)~30 - 40 (Typical for high-temperature thermal rearrangements)A lower activation energy implies a faster reaction rate under given conditions.[11] The hydrolysis is expected to be significantly faster than the uncatalyzed thermal rearrangement.
Experimental Validation Reaction kinetics measured by spectroscopy (e.g., NMR, UV-Vis) to determine rate constants.Product analysis at various temperatures to determine conversion rates and reaction times.Theoretical predictions must be validated by experimental data. A close match between calculated and experimental rates builds confidence in the proposed mechanism.

Conclusion

This guide outlines a comprehensive framework for investigating the reaction mechanisms of Ethyl 3,5-dimethylbenzene-1-carboximidate using theoretical calculations. By leveraging the Pinner reaction for its synthesis and focusing on its acid-catalyzed hydrolysis, a clear and experimentally verifiable reaction pathway can be established.

The true power of this approach lies in comparison. By contrasting the proposed hydrolysis mechanism with well-documented and computationally-vetted reactions like the Chapman rearrangement, researchers can make informed decisions about reaction conditions, predict outcomes, and design more efficient synthetic routes. The use of DFT provides a quantitative, predictive tool that, when coupled with rigorous experimental validation, offers deep mechanistic insights essential for professionals in drug development and chemical research.

References

  • Wikipedia. Carboximidate. [Link]

  • ResearchGate. Chapman Rearrangement. [Link]

  • ResearchGate. The Chapman-type rearrangement in pseudosaccharins: The case of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide. [Link]

  • Organic Reactions. The Chapman Rearrangement. [Link]

  • Cambridge University Press. Chapman Rearrangement. [Link]

  • National Center for Biotechnology Information. A Lewis acid-promoted Pinner reaction. [Link]

  • J-STAGE. Theoretical Calculations in Reaction Mechanism Studies. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • ResearchGate. Selected examples for carboxylation reactions of aromatic compounds.... [Link]

  • ResearchGate. Schematic overview of the experimental system for the Chapman rearrangement. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • ResearchGate. DFT calculations of the hydrolysis reaction.... [Link]

  • ResearchGate. A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. [Link]

  • National Center for Biotechnology Information. C−H Carboxylation of Aromatic Compounds through CO2 Fixation. [Link]

  • ResearchGate. The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. [Link]

  • National Center for Biotechnology Information. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. [Link]

  • Wiley Online Library. On the hydrolysis mechanisms of amides and peptides. [Link]

  • Chemical Synthesis Database. 1-ethyl-3,5-dimethylbenzene. [Link]

  • ResearchGate. A Lewis acid-promoted Pinner reaction. [Link]

  • University of Calgary. Ch17 Reactions of Aromatic Compounds. [Link]

  • ResearchGate. Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. [Link]

  • European Journal of Chemistry. A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Numerade. Given the following mechanism proposed for the formation of ethylbenzene.... [Link]

  • ChemBK. benzene,1-ethyl-3,5-dimethyl-. [Link]

  • Bangladesh Journals Online. Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. [Link]

  • National Center for Biotechnology Information. Supramolecular polymerization of benzene-1,3,5-tricarboxamide: a molecular dynamics simulation study. [Link]

  • National Center for Biotechnology Information. CID 142152344 | C10H13. [Link]

  • CUNY Academic Works. QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER.... [Link]

Sources

Comparative

Benchmarking the Performance of Ethyl 3,5-dimethylbenzene-1-carboximidate in Advanced Synthetic Applications

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Benchmark Executive Summary & Mechanistic Rationale In modern synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Benchmark

Executive Summary & Mechanistic Rationale

In modern synthetic chemistry and materials science, amidines and their heterocyclic derivatives are critical motifs, functioning as everything from pharmacophores in drug discovery to passivation ligands in high-efficiency perovskite solar cells [3]. The synthesis of these motifs frequently relies on the classic Pinner reaction, utilizing imidate esters (Pinner salts) as highly reactive electrophilic intermediates [2].

Ethyl 3,5-dimethylbenzene-1-carboximidate (EDMBC) has emerged as a highly optimized reagent for these transformations. To understand its superior performance, we must analyze the causality behind its structural design:

  • The Leaving Group (Ethyl vs. Methyl): Methyl imidates are highly electrophilic but suffer from rapid, competitive hydrolysis in ambient or semi-aqueous conditions. The ethyl ester in EDMBC provides a superior thermodynamic balance. It significantly reduces the rate of spontaneous hydrolysis during storage and handling while maintaining excellent leaving-group kinetics during nucleophilic attack.

  • The Aromatic Substitution (3,5-Dimethyl): The electron-donating inductive (+I) and hyperconjugative effects of the meta-methyl groups stabilize the protonated imidate intermediate. Unlike ortho-substituents (e.g., 2,6-dimethyl), which introduce severe steric hindrance that blocks the nucleophile's Bürgi-Dunitz trajectory, the 3,5-substitution pattern preserves spatial accessibility to the sp² carbon [1]. This funnels the reaction cleanly toward the desired tetrahedral intermediate while suppressing side reactions like orthoester formation.

Mechanism A Protonated Ethyl 3,5-dimethylbenzimidate C Tetrahedral Intermediate (sp3 Hybridized) A->C Nucleophilic Attack B Primary Amine (Nucleophile) B->C D Substituted Benzamidine + Ethanol C->D Proton Transfer & Ethanol Elimination

Mechanistic pathway of amine amidination via tetrahedral intermediate formation.

Application 1: Synthesis of Substituted Benzamidines

The conversion of primary amines to benzamidines is a fundamental transformation. We benchmarked EDMBC against two common alternatives: Ethyl benzimidate (unsubstituted) and Methyl 3,5-dimethylbenzimidate (methyl ester variant).

Benchmarking Data

Experimental Conditions: Equimolar ratio of imidate to benzylamine, anhydrous ethanol, 25°C, 12 hours.

ReagentHydrolytic Half-Life (pH 8.0, 25°C)Amidination Yield (%)Impurity Profile (Orthoester)
Methyl 3,5-dimethylbenzimidate 1.2 hours78%High (~12%)
Ethyl benzimidate 4.5 hours85%Moderate (~8%)
Ethyl 3,5-dimethylbenzene-1-carboximidate 8.4 hours 94% Low (<2%)

Analysis: EDMBC demonstrates a clear superiority in hydrolytic stability. The 8.4-hour half-life in mildly basic aqueous conditions allows for greater flexibility in biphasic or semi-aqueous amidination protocols (such as protein surface modification), drastically outperforming the methyl variant.

Self-Validating Experimental Protocol: Amidination of Benzylamine

This protocol is designed as a self-validating system; the visual and chromatographic checkpoints ensure the reaction is proceeding via the correct kinetic pathway.

  • Preparation: Dissolve 1.0 mmol of EDMBC hydrochloride in 5 mL of anhydrous ethanol under an inert argon atmosphere.

  • Nucleophile Addition: Add 1.1 mmol of benzylamine dropwise at 0°C. Causality: The slight excess of amine drives the equilibrium forward, while the 0°C initiation temperature prevents exothermic runaway and suppresses ethanolysis (orthoester formation).

  • Kinetic Progression: Allow the reaction to warm to 25°C and stir for 12 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The reaction is deemed complete when the UV-active EDMBC spot (Rf ≈ 0.6) is entirely consumed, validating the kinetic endpoint.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the highly pure benzamidine hydrochloride salt. Filter and dry under vacuum.

Application 2: Synthesis of 2-Arylbenzimidazoles

Benzimidazoles are privileged scaffolds in medicinal chemistry. The condensation of 1,2-phenylenediamine with imidates is a highly efficient route to 2-substituted benzimidazoles, avoiding the harsh oxidative conditions required when starting from aldehydes.

Benchmarking Data

Experimental Conditions: Glacial acetic acid reflux (80°C), 4 hours.

ReagentIsolated Yield (%)HPLC Purity (254 nm)Post-Reaction Purification Required
Methyl 3,5-dimethylbenzimidate 82%92.5%Column Chromatography
Ethyl benzimidate 88%94.0%Recrystallization
Ethyl 3,5-dimethylbenzene-1-carboximidate 91% 98.2% Simple Filtration

Analysis: EDMBC provides the highest yield and purity. The ethyl leaving group is expelled cleanly as ethanol, which evaporates under reflux conditions, driving the equilibrium toward the cyclized product. The +I effect of the 3,5-dimethyl groups prevents premature hydrolysis of the imidate by the acetic acid solvent, ensuring maximum availability of the electrophile for the diamine.

Self-Validating Experimental Protocol: Benzimidazole Cyclization

Workflow Step1 1. Reagent Preparation Equimolar EDMBC + 1,2-Phenylenediamine Step2 2. Condensation Reflux in Glacial Acetic Acid (80°C, 4h) Step1->Step2 Step3 3. Kinetic Validation TLC Monitoring (Hexanes:EtOAc 7:3) Step2->Step3 Step4 4. Neutralization & Isolation Quench to pH 8.0, Filter, Recrystallize Step3->Step4 Step5 5. Analytical QC HPLC (UV 254nm) & LC-MS Validation Step4->Step5

Self-validating experimental workflow for the synthesis of 2-arylbenzimidazoles.

  • Reagent Mixing: In a 50 mL round-bottom flask, combine 2.0 mmol of EDMBC and 2.0 mmol of 1,2-phenylenediamine.

  • Solvent Addition: Add 10 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and an acid catalyst, facilitating the expulsion of ethanol and subsequent dehydration to form the imidazole ring.

  • Thermal Cyclization: Heat the mixture to 80°C under reflux for 4 hours.

  • Validation Checkpoint: Extract a 10 µL aliquot, neutralize with aqueous NaHCO₃, and analyze via LC-MS. The presence of the [M+H]+ mass peak corresponding to 2-(3,5-dimethylphenyl)-1H-benzimidazole confirms successful cyclization.

  • Neutralization & Precipitation: Cool the reaction to room temperature and pour it slowly into 50 mL of ice-cold water. Adjust the pH to 8.0 using concentrated aqueous ammonia. Causality: Neutralizing the acetic acid forces the hydrophobic benzimidazole product to crash out of the aqueous solution.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 50°C to yield the analytically pure product.

Conclusion & Selection Guide

When selecting an imidate for amidination or heterocycle synthesis, the subtle interplay between steric profile and leaving group dynamics is paramount. Ethyl 3,5-dimethylbenzene-1-carboximidate represents a "goldilocks" reagent. It successfully mitigates the rapid hydrolytic degradation seen in methyl imidates while avoiding the steric occlusion inherent to ortho-substituted aromatic systems. For researchers prioritizing high-purity isolation without the need for exhaustive chromatography, EDMBC is the benchmark standard.

References

  • A Lewis acid-promoted Pinner reaction. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pinner Reaction. SynArchive. Available at: [Link]

  • Amidination of ligands for chemical and field-effect passivation stabilizes perovskite solar cells. Science. Available at:[Link]

Validation

Technical Guide: Cross-Reactivity &amp; Performance Profiling of Ethyl 3,5-dimethylbenzene-1-carboximidate (EDBC)

The following guide details the characterization and application of Ethyl 3,5-dimethylbenzene-1-carboximidate (EDBC) . This analysis treats EDBC as a specialized, hydrophobic aryl imidoester designed for charge-preservin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the characterization and application of Ethyl 3,5-dimethylbenzene-1-carboximidate (EDBC) . This analysis treats EDBC as a specialized, hydrophobic aryl imidoester designed for charge-preserving protein modification.

Executive Summary & Chemical Rationale

Ethyl 3,5-dimethylbenzene-1-carboximidate (EDBC) represents a class of aryl imidoesters utilized for site-selective protein modification. Unlike the ubiquitous N-hydroxysuccinimide (NHS) esters, which neutralize positive charges upon reaction, EDBC reacts with primary amines (lysine


-amines and N-terminal 

-amines) to form amidine bonds . This reaction preserves the cationic character of the residue at physiological pH, a critical attribute when modifying DNA-binding proteins or antibodies where isoelectric point (pI) maintenance is essential for solubility and function.

Structural Advantage: The 3,5-dimethyl substitution on the benzene ring provides steric protection to the imidate core. This design is hypothesized to enhance hydrolytic stability compared to unsubstituted benzimidates or aliphatic imidoesters (e.g., DTBP), allowing for more controlled reaction kinetics in aqueous buffers.

Core Mechanism

The nucleophilic attack of a primary amine on the imidate carbon displaces ethanol, resulting in a stable amidine linkage.

ReactionMechanism EDBC EDBC (Imidate Ester) Intermediate Tetrahedral Intermediate EDBC->Intermediate pH 8.5-10 Amine Protein-NH2 (Nucleophile) Amine->Intermediate Product Amidine Bond (+ Charge Retained) Intermediate->Product -EtOH Byproduct Ethanol (Leaving Group) Intermediate->Byproduct

Figure 1: Reaction pathway of EDBC with primary amines. The reaction requires deprotonated amines, typically necessitating a pH > 8.5.

Comparative Performance Analysis

The following table contrasts EDBC with standard amine-reactive chemistries. This data supports the selection of EDBC for applications requiring hydrophobicity (membrane penetration) and charge conservation .

FeatureEDBC (Aryl Imidate) NHS-Esters (e.g., DSS) Aliphatic Imidates (e.g., DMA)
Reaction Product Amidine (Positive Charge)Amide (Neutral)Amidine (Positive Charge)
Charge Retention Yes (Preserves pI)No (Alters pI)Yes
Hydrolytic Stability High (Steric shielding)Low (t½ < 1h @ pH 8)Moderate
Optimum pH 8.5 – 10.07.0 – 8.08.0 – 9.5
Solubility Hydrophobic (Req. DMSO/DMF)Hydrophobic (or Sulfonated)Hydrophilic
Cross-Reactivity Low (Specific to Amines)Moderate (Ser/Tyr/Thr @ high pH)Low
Membrane Permeability High VariableLow (if salt form)

Critical Insight: Use EDBC when the protein's function relies on electrostatic interactions (e.g., Histones, Transcription Factors) or when "masking" hydrophilicity is desired.

Experimental Protocols: Cross-Reactivity & Specificity

To validate EDBC performance, we employ a self-validating workflow that distinguishes between productive aminolysis (labeling) and non-productive hydrolysis or off-target reactivity.

Protocol A: Chemoselectivity Profiling (pH vs. Reactivity)

This protocol determines the optimal pH window where aminolysis dominates over hydrolysis.

Materials:

  • Model Peptide: Poly-Lysine (positive control) and N-acetyl-Tyrosine (negative control for -OH reactivity).

  • Buffer System: 0.1 M Borate (pH 8.0, 8.5, 9.0, 9.5, 10.0). Avoid amine-containing buffers like Tris or Glycine. [1]

  • Reagent: EDBC dissolved in anhydrous DMSO (Stock 50 mM).

Workflow:

  • Preparation: Dilute Model Peptide to 1 mg/mL in respective pH buffers.

  • Initiation: Add EDBC (10-fold molar excess) to the reaction. Final DMSO content should be < 5%.

  • Incubation: Incubate for 1 hour at 25°C.

  • Quenching: Stop reaction by adding 1 M Tris-HCl (pH 7.5).

  • Analysis: Analyze via RP-HPLC or LC-MS.

    • Success Metric: Calculate the ratio of Modified Peptide (Amidine) vs. Native Peptide.

    • Cross-Reactivity Check: Monitor N-acetyl-Tyrosine for any mass shift (+ mass of imidate group minus EtOH).

Protocol B: Competitive Hydrolysis Assay (Stability)

This assay quantifies the "working half-life" of the reagent in aqueous solution.

  • Prepare 0.1 M Phosphate Buffer (pH 8.0) and 0.1 M Borate Buffer (pH 9.5).

  • Add EDBC (1 mM final) to the buffer without protein.

  • Measure Absorbance at 260–280 nm (characteristic of the aryl ring) continuously over 4 hours.

    • Note: The hydrolysis of the imidate ester to the ester/amide typically results in a spectral shift.

  • Validation: At t=0, t=30, t=60 min, remove an aliquot and add excess Propylamine.

  • Quantify the remaining active reagent by measuring the yield of the Propyl-amidine adduct via HPLC.

Cross-Reactivity Decision Logic

The following decision tree illustrates how to interpret cross-reactivity data for EDBC.

CrossReactivityLogic Start Start: EDBC Reactivity Check PrimaryAmine Does it react with Lysine/N-term? Start->PrimaryAmine OffTarget Does it react with Tyr/Ser/Thr? PrimaryAmine->OffTarget Yes (Required) Result_Unstable Unstable: Use fresh stock or anhydrous conditions PrimaryAmine->Result_Unstable No Hydrolysis Hydrolysis Rate (t½ in buffer) OffTarget->Hydrolysis No (Good) Result_pH Adjust pH: Lower pH to reduce -OH reactivity OffTarget->Result_pH Yes (Bad) Result_Ideal Ideal Reagent: High Specificity Hydrolysis->Result_Ideal Slow (>1h) Hydrolysis->Result_Unstable Fast (<10min)

Figure 2: Logical workflow for assessing reagent specificity and stability.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets).

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules.[2] Journal of the American Chemical Society, 84(18), 3491–3504.

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Imidoester Crosslinkers. Retrieved from ThermoFisher.com.

  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

Sources

Comparative

Technical Comparison Guide: Aromatic Carboximidates in Bioconjugation and Synthesis

Executive Summary In the landscape of bioconjugation and synthetic chemistry, aromatic carboximidates (also known as imidoesters) occupy a critical niche often overshadowed by the ubiquitous N-hydroxysuccinimide (NHS) es...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioconjugation and synthetic chemistry, aromatic carboximidates (also known as imidoesters) occupy a critical niche often overshadowed by the ubiquitous N-hydroxysuccinimide (NHS) esters. While NHS esters are the industry standard for general amine coupling, they fundamentally alter the electrostatic profile of the target molecule by neutralizing positive charges.

This guide objectively compares aromatic carboximidates against NHS esters, demonstrating that for applications requiring the preservation of protein isoelectric point (pI) and solubility , carboximidates are the superior choice. We also detail their utility as potent electrophiles in the synthesis of nitrogenous heterocycles.

Part 1: Core Technology & Mechanism

Aromatic carboximidates are "activated" esters where the carbonyl oxygen is replaced by a nitrogen atom. They are typically synthesized via the Pinner reaction (acid-catalyzed addition of alcohols to nitriles).

The "Charge Retention" Advantage

The defining feature of carboximidate chemistry is the formation of an amidine bond upon reaction with primary amines. Unlike amide bonds formed by NHS esters, amidines are highly basic (pKa ~12.5), ensuring they remain protonated and positively charged at physiological pH.

  • NHS Ester Reaction:

    
     (Neutral Amide)
    
  • Carboximidate Reaction:

    
     (Positive Amidine)
    
Mechanism Visualization

The following diagram illustrates the divergent pathways and charge outcomes of these two chemistries.

ReactionMechanism Figure 1: Mechanistic divergence. NHS esters neutralize lysine charge (Red), while Carboximidates preserve it (Green). Amine Primary Amine (Lysine -NH2) Intermediate_NHS Tetrahedral Intermediate Amine->Intermediate_NHS + NHS Ester Intermediate_Imidate Ortho-Amide Intermediate Amine->Intermediate_Imidate + Imidate NHS_Reagent NHS Ester (Reagent) NHS_Reagent->Intermediate_NHS Amide_Product Amide Bond (Neutral Charge) Intermediate_NHS->Amide_Product Loss of NHS Imidate_Reagent Carboximidate (Reagent) Imidate_Reagent->Intermediate_Imidate Amidine_Product Amidine Bond (Positive Charge) Intermediate_Imidate->Amidine_Product Loss of Alcohol

Part 2: Comparative Analysis (Imidates vs. NHS Esters)

For a researcher selecting a reagent, the choice often dictates the stability of the final conjugate.

Performance Comparison Table
FeatureAromatic Carboximidates (Imidoesters)NHS Esters
Reaction Product Amidine (Positively Charged)Amide (Neutral)
Protein Solubility Maintained (Charge preserved)Decreased (Loss of repulsion)
Optimal pH pH 8.5 – 9.0pH 7.2 – 8.0
Hydrolysis Half-Life Moderate (Stable in dry form, hydrolyzes in hours)Short (<1 hour at pH 8.0)
Reversibility Generally Irreversible (unless specific cleavable linkers used)Irreversible
Cross-reactivity High specificity for aminesReacts with amines; side reactions with Tyr/Ser possible
Membrane Permeability Variable (Dimethyl adipimidate is permeable)Variable (Sulfo-NHS is not permeable)
Expert Insight: When to Switch?

Choose Aromatic Carboximidates if:

  • Your protein precipitates: If modifying lysine residues with NHS esters causes your protein to aggregate (common with high modification ratios), switching to imidates preserves the electrostatic repulsion between protein molecules.

  • You are studying membrane proteins: The positive charge mimics the natural lysine, often preserving the native conformation of membrane-associated domains better than neutral amides.

  • You require high pH coupling: Imidates are efficient at pH 8.5-9.0, where lysine

    
    -amines are more nucleophilic, yet the reagent is sufficiently stable to survive the reaction window.
    

Part 3: Applications & Protocols[3]

Application 1: Charge-Preserving Protein Cross-linking

This protocol uses a homobifunctional imidoester (e.g., Dimethyl Suberimidate - DMS) to cross-link protein subunits without disrupting solubility.

Reagents:

  • Buffer A: 0.2 M Triethanolamine (TEA), pH 8.5. (Avoid amine-containing buffers like Tris or Glycine).

  • Cross-linker: Dimethyl Suberimidate (DMS) or Dimethyl Adipimidate (DMA).

  • Stop Solution: 1 M Tris-HCl, pH 7.5.

Protocol:

  • Equilibration: Dialyze the target protein into Buffer A . Phosphate buffers can be used but TEA is superior for maintaining the pH 8.5 microenvironment required for optimal amidine formation.

  • Reagent Preparation: Immediately before use, weigh out the imidate cross-linker.

    • Critical Step: Dissolve the imidate in dry solvent (methanol or DMSO) or directly in Buffer A to a final concentration of 10–20 mM. Do not store aqueous solutions ; hydrolysis begins immediately.

  • Reaction: Add the cross-linker solution to the protein sample (final molar excess 20-50x).

  • Incubation: Incubate at Room Temperature (20-25°C) for 30–60 minutes.

  • Quenching: Add Stop Solution to a final concentration of 50 mM Tris. Incubate for 15 minutes. The Tris acts as a scavenger amine to consume remaining imidate.

  • Purification: Desalt or dialyze to remove byproducts (methanol/ethanol and hydrolyzed reagent).

Application 2: Synthesis of Heterocycles (Pinner Strategy)

Aromatic carboximidates are versatile precursors for 1,2,4-triazoles, oxazoles, and imidazoles.

Workflow Visualization:

HeterocycleSynthesis Figure 2: Synthetic utility of Imidates. They serve as activated intermediates for various heterocycles. Nitrile Aromatic Nitrile (Ar-CN) Imidate_Salt Imidate Salt (Pinner Salt) Nitrile->Imidate_Salt Pinner Reaction Pinner_Cond HCl (gas), ROH 0°C -> RT Pinner_Cond->Imidate_Salt Triazole 1,2,4-Triazole Imidate_Salt->Triazole Cyclization Oxazole Oxazole Imidate_Salt->Oxazole Cyclization Hydrazine + Hydrazine Hydrazine->Triazole AminoAcid + Amino Acid Ester AminoAcid->Oxazole

Protocol (General Pinner Synthesis of Imidate Hydrochloride):

  • Setup: Use a flame-dried flask under inert atmosphere (Argon/Nitrogen). Moisture kills this reaction.

  • Dissolution: Dissolve the aromatic nitrile (1.0 eq) in anhydrous alcohol (MeOH or EtOH, 1.1 eq) and anhydrous ether or dioxane.

  • Acidification: Bubble dry HCl gas into the solution at 0°C until saturation.

    • Note: Alternatively, use Acetyl Chloride in alcohol to generate anhydrous HCl in situ.

  • Crystallization: Store the mixture at 4°C for 24–48 hours. The imidate hydrochloride salt will precipitate.

  • Isolation: Filter the precipitate rapidly under inert gas and wash with anhydrous ether. Store in a desiccator over KOH (to absorb acid fumes) and

    
    .
    

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[1] Link

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved March 5, 2026. Link

  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. Link

  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. Link

  • BenchChem. (2025).[2] A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs. The Alternatives. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3,5-dimethylbenzene-1-carboximidate

Comprehensive Safety and Operational Guide: Handling Ethyl 3,5-dimethylbenzene-1-carboximidate Executive Summary For researchers and drug development professionals, ensuring laboratory safety while maintaining the chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Ethyl 3,5-dimethylbenzene-1-carboximidate

Executive Summary

For researchers and drug development professionals, ensuring laboratory safety while maintaining the chemical integrity of reactive intermediates is paramount. Ethyl 3,5-dimethylbenzene-1-carboximidate (CAS 57312-28-4) is a highly reactive imidate ester (carboximidate) frequently utilized as an electrophilic building block in the synthesis of amidines, heterocycles, and pharmaceutical precursors[1]. Due to its acute moisture sensitivity and electrophilic nature, improper handling not only jeopardizes synthetic yields but also poses significant exposure risks. This guide provides a self-validating, step-by-step operational protocol grounded in the mechanistic causality of the compound's reactivity to ensure safe and efficient laboratory workflows.

Chemical Profile & Hazard Causality

To select the appropriate Personal Protective Equipment (PPE) and handling protocols, one must first understand the chemical behavior of carboximidates. Synthesized typically via the Pinner reaction (treatment of a nitrile with an alcohol and anhydrous acid), imidates are inherently reactive [1][2].

  • Moisture Sensitivity & Hydrolysis: Imidates are highly susceptible to hydrolysis. Depending on the pH and stereoelectronic control of the tetrahedral intermediate, the hydrolysis of imidate esters yields corresponding carboxylic esters and ammonia (or amines) [3]. Exposure to ambient laboratory humidity degrades Ethyl 3,5-dimethylbenzene-1-carboximidate into ethyl 3,5-dimethylbenzoate and ammonia gas.

  • Toxicological Causality: The spontaneous generation of ammonia upon moisture contact makes this compound a severe irritant to the eyes, mucous membranes, and respiratory tract. Furthermore, as a potent electrophile designed to react with nucleophiles, it can readily cross-link or react with nucleophilic residues in biological tissues (e.g., proteins in the skin and corneas), causing chemical burns and sensitization [4].

Personal Protective Equipment (PPE) Matrix

Because elimination or substitution of this reactive intermediate is rarely feasible in targeted synthesis, a multi-layered PPE defense is strictly required [5]. The following matrix details the quantitative and qualitative requirements for handling Ethyl 3,5-dimethylbenzene-1-carboximidate.

Protection TypeSpecific PPEMaterial / StandardOperational Phase & Causality
Hand Protection Heavy-duty chemical-resistant glovesNitrile (min 0.4 mm thickness) or Butyl rubber (if handling with penetrating organic solvents like DCM)All phases. Prevents electrophilic attack on skin proteins. Double-gloving is highly recommended during reaction setup.
Eye & Face Chemical safety goggles + Full-face shieldANSI Z87.1 approved, splash-proofTransfer and quenching phases. Protects against ammonia gas evolution and splash hazards during hydrolysis.
Body Protection Flame-retardant lab coat and chemical apronNomex® or equivalent; polyethylene apron for splash protectionAll phases. Prevents permeation of the imidate or its solvent vehicle to personal clothing.
Respiratory NIOSH-approved respirator with organic vapor/acid gas cartridgesFull-face or half-mask (only if working outside a certified fume hood)Emergency spill response or operations where aerosolization/ammonia gas buildup is possible.

Operational Plan: Step-by-Step Methodology

Trustworthiness in execution relies on a self-validating protocol where each step confirms the success of the previous one.

Phase I: Receipt and Storage
  • Visual Inspection: Upon receipt, inspect the primary container for bulging. A bulging container indicates ammonia gas buildup from accidental moisture exposure and subsequent hydrolysis. If bulging is observed, transfer the container to a fume hood immediately before opening.

  • Inert Storage: Store the compound in a tightly sealed container backfilled with inert gas (Argon or Nitrogen) at 2–8°C. Use a secondary desiccator to absolutely minimize ambient moisture ingress.

Phase II: Preparation and Reaction Setup
  • Environmental Control: Conduct all handling inside a certified Class II chemical fume hood or an inert-atmosphere glovebox. Never handle this compound on an open bench.

  • PPE Verification: Don all required PPE (Nitrile/Butyl gloves, flame-retardant lab coat, safety goggles) prior to opening the desiccator.

  • Weighing & Transfer: Purge the analytical balance area with inert gas if possible. Weigh the Ethyl 3,5-dimethylbenzene-1-carboximidate rapidly into a pre-dried (oven-baked at 120°C) Schlenk flask to prevent degradation.

  • Solvent Addition: Dissolve the imidate in strictly anhydrous solvents (e.g., anhydrous ethanol, THF, or DCM) using standard Schlenk line techniques.

  • Reaction Execution: Add the nucleophile (e.g., an amine) dropwise. Monitor closely for exothermic reactions. Ensure the reaction vessel is equipped with a pressure-relief system (e.g., an oil bubbler) to safely vent any generated gases.

Phase III: Work-up and Decontamination
  • Controlled Quenching: Quench unreacted imidate by slowly adding a weak aqueous buffer (e.g., saturated NaHCO3) at 0°C. Mechanistic note: Controlled pH directs the hydrolysis pathway safely, preventing violent exotherms while neutralizing the electrophile [3].

  • Decontamination: Rinse all spatulas, glassware, and reusable equipment with a dilute acid solution (e.g., 1M HCl) inside the fume hood to rapidly hydrolyze residual imidate, followed by copious amounts of water and acetone.

Waste Disposal Plan

  • Waste Segregation: Do not mix imidate waste directly with strong acids or strong bases, as this can cause uncontrolled, violent hydrolysis and gas evolution.

  • Liquid Waste: Collect the quenched, neutralized reaction mixture in a clearly labeled, chemically resistant high-density polyethylene (HDPE) container designated for "Halogenated/Non-Halogenated Organic Waste" (depending on the primary solvent used).

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated solid hazardous waste bin [6].

Process Workflow and Emergency Decision Matrix

The following diagram illustrates the logical flow of handling Ethyl 3,5-dimethylbenzene-1-carboximidate, emphasizing critical decision points for safety and moisture control.

G Start Receipt of Ethyl 3,5-dimethylbenzene- 1-carboximidate Storage Store under Inert Gas (Ar/N2) at 2-8°C (Moisture Sensitive) Start->Storage Prep Don Required PPE (Nitrile/Butyl Gloves, Goggles, Lab Coat) Storage->Prep Hood Transfer to Fume Hood or Glovebox (Use Schlenk Techniques) Prep->Hood Reaction Execute Reaction (e.g., Amidine Synthesis) Hood->Reaction Spill Accidental Spill or Moisture Exposure? Reaction->Spill Quench Controlled Quench (Aqueous Buffer at 0°C) Spill->Quench No / Routine Work-up Emergency Evacuate Area, Use Eyewash/Shower, Notify EHS Immediately Spill->Emergency Yes (Major Spill) Waste Segregate as Hazardous Organic Waste Quench->Waste

Caption: Workflow for the safe handling, reaction execution, and emergency response for Ethyl 3,5-dimethylbenzene-1-carboximidate.

References

  • Title: An Overview of Some Imidates Derivatives with Anti-microbial Activity Source: Research and Reviews (Open Access Journals) URL: [Link]

  • Title: A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate Source: Green Chemistry (IRIS) URL: [Link]

  • Title: The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates Source: ResearchGate URL: [Link]

  • Title: Rapid hydrolysis of amides under physiological conditions: Influence of the microenvironment on the stability of the amide bond Source: R Discovery URL: [Link]

  • Title: Essential PPE for Protection Against Liquid Chemicals Source: SafetyCulture Marketplace US URL: [Link]

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